molecular formula C12H18O2 B026534 Methyl adamantane-1-carboxylate CAS No. 711-01-3

Methyl adamantane-1-carboxylate

Cat. No.: B026534
CAS No.: 711-01-3
M. Wt: 194.27 g/mol
InChI Key: CLYOOVNORYNXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl adamantane-1-carboxylate serves as a key synthetic intermediate and valuable building block in medicinal chemistry, particularly for the development of novel bioactive molecules. Its rigid, lipophilic adamantane core is prized for enhancing drug-like properties, such as metabolic stability and the ability to penetrate lipid membranes and the blood-brain barrier . Researchers utilize this ester specifically in the synthesis of diverse adamantyl derivatives; for instance, it is a direct precursor to adamantane-1-carboxylic acid hydrazide, a compound which has shown inhibitory activity against cholinesterase enzymes and is investigated for its potential in Alzheimer's disease research . Furthermore, studies on structurally similar adamantane carboxylic acids have demonstrated their ability to affect mitochondrial function, including the inhibition of state 3 respiration and uncoupling of the mitochondrial membrane potential, pointing to applications in toxicological research for compounds like those found in oil sands process-affected water (OSPW) . The broad utility of the adamantane moiety, evidenced by its presence in marketed drugs for viral infections and neurological disorders, underscores the relevance of this ester as a starting point for discovering new therapeutic agents targeting various enzymes and receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-14-11(13)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYOOVNORYNXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221317
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711-01-3
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Adamantane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl adamantane-1-carboxylate is a derivative of adamantane, a bulky, rigid, and lipophilic saturated hydrocarbon. The unique cage-like structure of the adamantane moiety imparts specific steric and conformational properties to molecules, making it a valuable building block in medicinal chemistry and materials science. Its derivatives are explored for their potential in drug design, where the adamantane group can influence a compound's pharmacokinetics and pharmacodynamics, and in the development of advanced polymers and lubricants. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

This compound is typically an off-white solid at room temperature.[1] The following table summarizes its key physical properties based on available data.

PropertyValueSource
Molecular Formula C₁₂H₁₈O₂[2][3]
Molecular Weight 194.27 g/mol [2][3]
Appearance Off-white powder or solid[1]
Melting Point 35.0 to 39.0 °C[4]
37 °C[2]
38–39 °C
Boiling Point 246.1 °C at 760 mmHg[1][3]
77–79 °C at 1 mmHg[5]
79 °C at 1 mmHg[4]
Density 1.13 g/cm³[1][3]
1.130 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate.[4] Insoluble in water.
Enthalpy of Sublimation 82.4 ± 0.6 kJ/mol[6]
CAS Number 711-01-3[7]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the esterification of 1-adamantanecarboxylic acid. The following protocol is adapted from established organic synthesis procedures.[5]

Materials:

  • 1-Adamantanecarboxylic acid

  • Methanol (reagent grade)

  • 98% Sulfuric acid

  • Chloroform

  • Calcium chloride (anhydrous)

  • 1N Potassium hydroxide solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine crude 1-adamantanecarboxylic acid with three times its weight of methanol.

  • Carefully add 2 mL of 98% sulfuric acid to the mixture.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into approximately 10 volumes of water.

  • Extract the aqueous mixture with the minimum amount of chloroform necessary to achieve a clean separation of the organic and aqueous layers.

  • Wash the separated chloroform layer with water to remove any remaining acid and inorganic impurities.

  • Dry the chloroform solution over anhydrous calcium chloride.

  • Filter the drying agent and distill the chloroform solution using a Claisen flask with an indented neck.

  • Collect the product, this compound, at a boiling point of 77–79 °C under a vacuum of 1 mmHg.[5] The resulting product should have a melting point of 38–39 °C.[5]

  • The purity of the final product can be further assessed by gas chromatography.

Visualizing the Synthesis Pathway

The synthesis of this compound can be visualized as a two-step process starting from adamantane. This process involves the carboxylation of adamantane to form 1-adamantanecarboxylic acid, followed by esterification.

Synthesis_Pathway Adamantane Adamantane CarboxylicAcid 1-Adamantanecarboxylic Acid Adamantane->CarboxylicAcid Carboxylation (Koch-Haaf Reaction) Ester Methyl adamantane-1-carboxylate CarboxylicAcid->Ester Esterification (Methanol, H₂SO₄)

Caption: Synthesis pathway of this compound.

This technical guide provides a foundational understanding of the physical properties and synthesis of this compound. The provided data and protocols are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this versatile compound.

References

Methyl adamantane-1-carboxylate synthesis from adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl adamantane-1-carboxylate from adamantane-1-carboxylic acid. The adamantane core is a key structural motif in medicinal chemistry, valued for its rigid, lipophilic nature which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow, intended to serve as a practical resource for professionals in organic synthesis and drug development.

Core Synthesis: Fischer-Speier Esterification

The primary and most efficient method for converting adamantane-1-carboxylic acid to its methyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol. The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, methanol is typically used as the solvent, ensuring it is present in large excess.[1][2][3]

Reaction Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueSource
Reactants
Adamantane-1-carboxylic acid1 part by weight[4]
Methanol3 parts by weight (serves as solvent)[4]
98% Sulfuric AcidCatalytic amount (e.g., 2 mL)[4]
Reaction Conditions
TemperatureReflux[4]
Reaction Time2 hours[4]
Product Information
Product NameThis compound[4][5]
Molecular FormulaC₁₂H₁₈O₂[5][6]
Molecular Weight194.27 g/mol [5][6]
Boiling Point77–79 °C at 1 mm Hg[4]
Melting Point38–39 °C[4][7]
Overall Recovery (after hydrolysis)90%[4]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the esterification of adamantane-1-carboxylic acid.[4]

Materials:

  • Adamantane-1-carboxylic acid

  • Methanol (reagent grade)

  • 98% Sulfuric acid

  • Chloroform

  • Anhydrous calcium chloride

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (Claisen flask with an indented neck)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, combine adamantane-1-carboxylic acid with three times its weight of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 98% sulfuric acid to the mixture (e.g., 2 mL for a reaction at the scale described in the reference).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours using a heating mantle.

  • Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the solution into approximately 10 volumes of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform. Use the minimum amount of chloroform necessary to achieve a clean separation of the layers.

  • Washing: Wash the combined chloroform extracts with water to remove any remaining acid and methanol.

  • Drying: Dry the chloroform solution over anhydrous calcium chloride.

  • Solvent Removal: Remove the chloroform by rotary evaporation.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 77–79 °C at a pressure of 1 mm Hg. The product will solidify upon cooling.

Visualizing the Process

To further clarify the synthesis, the following diagrams illustrate the chemical transformation and the experimental workflow.

G Chemical Reaction Pathway cluster_reactants Reactants cluster_products Products Adamantane_acid Adamantane-1-carboxylic Acid Catalyst + H₂SO₄ (catalyst) (Reflux, 2h) Adamantane_acid->Catalyst Methanol Methanol Methanol->Catalyst Adamantane_ester This compound Water Water Catalyst->Adamantane_ester Catalyst->Water

Caption: Fischer esterification of adamantane-1-carboxylic acid.

G Experimental Workflow start Start: Combine Reactants reflux Reflux for 2 hours start->reflux Add H₂SO₄ quench Quench with Water reflux->quench Cool to RT extract Extract with Chloroform quench->extract wash Wash Organic Layer extract->wash dry Dry over CaCl₂ wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Step-by-step synthesis and purification workflow.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a straightforward and high-yielding process when employing the Fischer-Speier esterification. The protocol detailed in this guide is robust and has been well-documented in the chemical literature. For professionals in drug development, this ester serves as a valuable intermediate for further chemical modifications of the adamantane scaffold, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. The lipophilic and rigid nature of the adamantyl group can be strategically incorporated to improve the metabolic stability and target-binding affinity of drug candidates.

References

Spectroscopic Profile of Methyl Adamantane-1-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl adamantane-1-carboxylate, a key intermediate in the synthesis of various adamantane-based compounds with applications in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₁₂H₁₈O₂; Molecular Weight: 194.27 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.66s3H-OCH₃
2.00br s3HH-3, H-5, H-7
1.88d, J=2.7 Hz6HH-2, H-8, H-9
1.75–1.66m6HH-4, H-6, H-10

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
177.5C=O
51.5-OCH₃
40.8C-1
38.9C-3, C-5, C-7
36.5C-4, C-6, C-10
28.0C-2, C-8, C-9
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2905, 2851StrongC-H (alkane) stretching
1725StrongC=O (ester) stretching
1225StrongC-O (ester) stretching
1098MediumC-O (ester) stretching
Mass Spectrometry (MS)

Table 4: Major Mass Spectral Fragments (Electron Ionization)

m/zRelative IntensityAssignment
194Moderate[M]⁺ (Molecular ion)
135High[M - COOCH₃]⁺ (Loss of carbomethoxy group)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

This compound can be synthesized via the esterification of 1-adamantanecarboxylic acid. A typical procedure involves refluxing 1-adamantanecarboxylic acid with a threefold excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid for approximately 2 hours.[1] Following the reaction, the mixture is poured into water and extracted with chloroform. The organic layer is then washed with water, dried over anhydrous calcium chloride, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure.[1]

NMR Spectroscopy

For the acquisition of NMR spectra, a sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons and 75 MHz or higher for carbon-13. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectra of solid samples like this compound can be obtained using the KBr pellet technique. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) in a mortar and pestle. The resulting powder is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is subsequently mounted in a sample holder and the spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl Adamantane-1-carboxylate Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystallographic characteristics of adamantane-based esters, with a focus on providing a framework for understanding the solid-state properties of methyl adamantane-1-carboxylate. While a definitive crystal structure for this compound is not publicly available in prominent crystallographic databases, this guide presents a comprehensive analysis of the closely related compound, (1-adamantyl)methyl-1-adamantanecarboxylate. The structural insights from this analogue, combined with detailed experimental protocols, offer a valuable resource for researchers engaged in the design and development of adamantane-containing therapeutics.

Introduction to Adamantane in Drug Discovery

Adamantane and its derivatives are rigid, lipophilic, and thermodynamically stable cage-like hydrocarbons. These unique properties have made the adamantane moiety a valuable building block in medicinal chemistry. Its incorporation into drug molecules can influence pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for polymorphism screening, formulation development, and rational drug design.

Crystallographic Data of (1-Adamantyl)methyl-1-adamantanecarboxylate

The crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate has been determined by single-crystal X-ray diffraction. A notable feature of this structure is the presence of whole-molecule disorder, a phenomenon where the molecule occupies multiple orientations within the crystal lattice.

Table 1: Crystal Data and Structure Refinement for (1-Adamantyl)methyl-1-adamantanecarboxylate

ParameterValue
Empirical FormulaC₂₂H₃₂O₂
Formula Weight328.48
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPbcn
Unit Cell Dimensions
a17.586(3) Å
b10.123(2) Å
c10.789(2) Å
α90°
β90°
γ90°
Volume1920.5(6) ų
Z4
Density (calculated)1.135 Mg/m³

Data sourced from a study on (1-Adamantyl)methyl esters, which also details the whole-molecule disorder observed in the crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate.[1][2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 1-adamantanecarboxylic acid. A common and effective method is the Fischer esterification.

Protocol: Fischer Esterification of 1-Adamantanecarboxylic Acid

  • Reactants:

    • 1-Adamantanecarboxylic acid

    • Methanol (in excess, serves as both reactant and solvent)

    • Concentrated sulfuric acid (catalyst)

  • Procedure: a. In a round-bottom flask, dissolve 1-adamantanecarboxylic acid in an excess of methanol. b. Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. c. Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). d. After completion, allow the mixture to cool to room temperature. e. Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). f. Extract the aqueous layer with the organic solvent. g. Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine. h. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). i. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. j. The resulting crude product can be purified by distillation or recrystallization to yield pure this compound. An alternative purification involves distillation at 77–79°C under a vacuum of 1 mm Hg.[2]

Single-Crystal X-ray Diffraction

The determination of a crystal structure relies on obtaining high-quality single crystals and analyzing their diffraction patterns when exposed to X-rays.

Protocol: Small Molecule Single-Crystal X-ray Crystallography

  • Crystal Growth: a. Grow single crystals of the purified compound. Common techniques for small molecules include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. A variety of solvents should be screened to find optimal conditions. For successful diffraction, crystals should ideally be between 0.1 and 0.5 mm in all dimensions.

  • Data Collection: a. Select a suitable single crystal and mount it on a goniometer head. b. Place the goniometer on the diffractometer. The data for (1-adamantyl)methyl-1-adamantanecarboxylate was collected at a low temperature (100 K) to minimize thermal vibrations.[2] c. Center the crystal in the X-ray beam. d. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution: a. Integrate the raw diffraction images to obtain a list of reflection intensities and their positions. b. Determine the unit cell parameters and the crystal's space group. c. Solve the phase problem to generate an initial electron density map. For small molecules, direct methods are commonly used. d. Build an initial molecular model into the electron density map. e. Refine the model against the experimental data to improve the fit and obtain the final crystal structure, including atomic coordinates, bond lengths, and angles.

Visualizations

The following diagrams illustrate the workflow for crystal structure determination and the logical relationship of the presented data.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Methyl Adamantane-1-carboxylate purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Figure 1: Experimental workflow for crystal structure determination.

logical_relationship cluster_compound Target Compound cluster_analogue Structural Analogue cluster_data Presented Data & Protocols target This compound synthesis Synthesis Protocol target->synthesis Applicable to crystallography Crystallography Protocol target->crystallography Applicable to analogue (1-Adamantyl)methyl-1-adamantanecarboxylate analogue->crystallography Applicable to crystal_data Crystallographic Data analogue->crystal_data Source of

Figure 2: Logical relationship of the presented information.

References

Solubility Profile of Methyl Adamantane-1-Carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl adamantane-1-carboxylate, an ester derivative of adamantane-1-carboxylic acid, is a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials. Its solubility characteristics in organic solvents are critical for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including its physicochemical properties and a detailed experimental protocol for the quantitative determination of its solubility. Due to the limited availability of specific quantitative solubility data in public literature, this guide also presents an inferred qualitative solubility profile based on the principles of organic chemistry and data from related adamantane derivatives.

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic, and three-dimensional cage structure. This compound serves as a versatile building block for introducing the adamantyl moiety into larger molecules, which can enhance thermal stability, lipophilicity, and biological activity. A thorough understanding of its solubility in various organic solvents is paramount for optimizing synthetic routes, developing purification strategies, and formulating drug delivery systems. This document aims to provide a detailed technical resource on the solubility of this compound for professionals in the field.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior. The compound is a solid at room temperature and possesses a nonpolar adamantane core with a moderately polar ester group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 711-01-3[1][2]
Molecular Formula C₁₂H₁₈O₂[1][3]
Molecular Weight 194.27 g/mol [3]
Appearance Off-white powder/solid[1]
Melting Point 37 °C
Boiling Point 79 °C at 1 mmHg[2]
Density 1.13 g/cm³[1]

Solubility Profile

Qualitative Solubility

While specific quantitative solubility data for this compound is scarce in peer-reviewed literature, a qualitative assessment can be made based on its chemical structure. The molecule consists of a large, nonpolar adamantane cage and a polar ester functional group. This amphiphilic nature suggests it will be most soluble in solvents of intermediate polarity or in nonpolar solvents that can accommodate the bulky hydrocarbon cage.

Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Nonpolar Aprotic Hexane, TolueneGoodThe large, nonpolar adamantane moiety is expected to interact favorably with nonpolar solvents.
Halogenated Chloroform, DichloromethaneGoodThese solvents are known to be effective for a wide range of organic compounds, including those with moderate polarity.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to GoodThese solvents have a moderate polarity that can solvate both the nonpolar and polar parts of the molecule.
Ketones AcetoneModerateThe polarity of acetone should allow for some degree of solvation of the ester group.
Esters Ethyl AcetateGood"Like dissolves like" principle suggests good solubility in a solvent with a similar functional group.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)ModerateThe high polarity of these solvents may effectively solvate the ester group, but less so the adamantane cage.
Polar Protic Methanol, EthanolPoor to ModerateThe hydrogen-bonding capability of alcohols may not be as effective in solvating the bulky, nonpolar adamantane structure.
Aqueous WaterPoorThe molecule is predominantly nonpolar and lacks significant hydrogen bonding capacity, leading to low water solubility.
Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following section outlines a detailed methodology for the quantitative determination of this compound solubility in various organic solvents.

Experimental Protocol for Quantitative Solubility Determination

This protocol describes the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid in a liquid.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration at Constant Temperature prep->equil Incubate filter Filtration of Saturated Solution equil->filter Sample quant Quantification of Solute Concentration filter->quant Analyze calc Solubility Calculation quant->calc Data

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration:

    • Once equilibrium is established, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

    • Once the solvent is completely removed, re-weigh the vial containing the dry this compound residue.

    • Alternatively, for more precise measurements, especially for low solubilities, an analytical technique such as HPLC or GC can be used. Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve and analyze the sample.

  • Solubility Calculation:

    • Gravimetric Method:

      • Mass of solute = (Mass of vial + residue) - Mass of empty vial

      • Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

      • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

    • Chromatographic Method:

      • Determine the concentration of the diluted solution from the calibration curve.

      • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

      • Express the solubility in the desired units (e.g., mg/mL, mol/L).

Logical Relationships in Solubility

The solubility of a compound is governed by a complex interplay of factors related to the solute and the solvent. The following diagram illustrates the key relationships influencing the solubility of this compound.

References

A Technical Guide to the Thermal Stability of Methyl Adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Adamantane-1-carboxylate

This compound (C12H18O2) is an ester derivative of 1-adamantanecarboxylic acid.[1][2][3] The adamantane cage, a rigid, diamondoid hydrocarbon structure, is known for imparting significant thermal stability, high lipophilicity, and rigidity to molecules.[1][4] Consequently, adamantane derivatives are of great interest in materials science and drug development, where these properties can be leveraged to enhance the performance and stability of new materials and active pharmaceutical ingredients.[1][4][5] The incorporation of the adamantane moiety is a well-established strategy for increasing the glass transition temperature (Tg) and decomposition temperature of polymers.[4]

While specific studies on the thermal decomposition of this compound are sparse, its physical properties and the known stability of the adamantane core suggest a high degree of thermal robustness.

Physicochemical Properties

The known physical properties of this compound are summarized in the table below. These values provide a baseline for understanding the compound's behavior under thermal stress.

PropertyValueSource
Molecular Formula C12H18O2[1][2][3]
Molecular Weight 194.27 g/mol [1][2][3]
Melting Point 37-39 °C[1][6]
Boiling Point 77-79 °C at 1 mmHg[6][7]
Enthalpy of Sublimation (ΔsubH°) 82.4 ± 0.6 kJ/mol[8]

Expected Thermal Stability

The adamantane structure itself is exceptionally stable due to its strain-free, chair-like cyclohexane rings. This inherent stability is generally conferred to its derivatives. For instance, adamantane-based polymers exhibit high decomposition temperatures, with 5% mass loss occurring at approximately 480°C for dicyanate esters and 10% weight loss in the range of 477-488°C for poly(1,3-adamantane) derivatives.[4]

Given that this compound possesses this stable core, it is reasonable to infer that its thermal decomposition temperature will be significantly higher than its boiling point. The ester linkage is typically the most likely point of thermal cleavage. However, the bulky adamantane group may sterically hinder decomposition pathways, further enhancing its stability compared to simpler methyl esters.

To definitively determine the thermal stability profile, including the onset of decomposition and the pattern of mass loss at elevated temperatures, experimental analysis using techniques like TGA and DSC is required.

Experimental Protocols for Thermal Analysis

The following are generalized methodologies for determining the thermal stability of a compound like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

4.1. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Typically, this involves using standard reference materials with known Curie points for temperature calibration and standard weights for mass calibration.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA pan (e.g., alumina, platinum, or aluminum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where the decomposition is complete (e.g., 600°C).

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset temperature of decomposition (T_onset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Identify the temperature of maximum rate of mass loss from the peak of the derivative thermogravimetry (DTG) curve.

    • Quantify the percentage of mass loss at different temperature intervals.

4.2. Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying thermal events such as melting, crystallization, and glass transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a standard reference material with a known melting point and enthalpy of fusion (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate the sample at a low starting temperature (e.g., 0°C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the expected melting point but below the decomposition temperature (e.g., 100°C).

      • Hold at the high temperature for a few minutes to ensure complete melting.

      • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

      • Reheat the sample at the same heating rate to observe any changes in thermal behavior after the first heating cycle.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the melting point (T_m) from the peak of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔH_f) by integrating the area under the melting peak.

    • Identify any other thermal transitions, such as glass transitions (a step change in the baseline) or crystallization events (exotherms).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of a chemical compound.

Thermal_Stability_Workflow start Start: Compound Synthesis & Purification compound This compound start->compound physchem Characterize Physicochemical Properties (MP, BP) compound->physchem dsc Differential Scanning Calorimetry (DSC) compound->dsc tga Thermogravimetric Analysis (TGA) compound->tga stability_assessment Comprehensive Thermal Stability Assessment physchem->stability_assessment dsc_results Identify Thermal Transitions (Melting, Glass Transition) dsc->dsc_results tga_results Determine Decomposition Temperature & Mass Loss tga->tga_results dsc_results->stability_assessment tga_results->stability_assessment report Generate Technical Report & Data Summary stability_assessment->report

Caption: Workflow for Thermal Stability Analysis.

Conclusion

This compound is expected to exhibit high thermal stability, a characteristic feature of compounds containing the rigid adamantane core. While its melting and boiling points are well-documented, a complete thermal decomposition profile requires experimental investigation using techniques such as TGA. The standardized protocols provided in this guide offer a clear framework for researchers to perform these analyses and to definitively characterize the thermal limits of this compound. Such data is critical for its potential applications in high-temperature materials and for ensuring stability during pharmaceutical formulation and storage.

References

A Technical Guide to Commercially Available Methyl Adamantane-1-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl adamantane-1-carboxylate is a key chemical intermediate widely utilized in medicinal chemistry and materials science. Its rigid, bulky adamantane cage structure imparts unique properties such as high thermal stability, lipophilicity, and a three-dimensional framework that is attractive for the design of novel therapeutics and functional materials. This technical guide provides an in-depth overview of the commercially available sources of this compound, its physicochemical properties, and its application in chemical synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers worldwide. The purity, available quantities, and pricing can vary between suppliers, and it is crucial for researchers to consider these factors based on their specific needs, from small-scale laboratory research to larger-scale drug development and manufacturing. Below is a summary of prominent suppliers and their offerings.

Supplier Data

For ease of comparison, the following table summarizes the quantitative data for this compound from several commercial suppliers. Please note that pricing is subject to change and may vary based on institutional agreements and bulk purchasing.

SupplierProduct Number(s)PurityAvailable QuantitiesPrice (USD)
TCI America (via Fisher Scientific) [1]M21195G, M211925G≥98.0% (GC)5 g, 25 g$208.78 (5 g), $646.83 (25 g)
Home Sunshine Pharma N/A≥99.0%In stock (contact for quantities)Contact for price
Sigma-Aldrich CDS021753-100MGNot specified100 mg~$150.00 BRL (Brazilian Real)
Biosynth [2]FA17217Not specifiedContact for quantitiesContact for price
Crescent Chemical [3]CDS021753-100MGNot specified100 mgContact for price
ChemicalBook [4]Multiple listingsVaries (e.g., ≥99% GC)Varies (g to kg)Varies (e.g., ~$1.10/g)
Ruthigen [5]gen-in-da003novNot specified1 g$24.57

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 711-01-3[1][6]
Molecular Formula C12H18O2[1][6]
Molecular Weight 194.27 g/mol [1]
Appearance Off-white powder/solid[6]
Melting Point 35-39 °C[6]
Boiling Point 246.1 °C at 760 mmHg[6]
Density 1.13 g/cm³[6]
Flash Point 98.9 °C[6]
Solubility Insoluble in water. Soluble in organic solvents like chloroform and methanol.[7]

Experimental Protocols

This compound is a versatile intermediate. Below are detailed experimental protocols for its synthesis via esterification of 1-adamantanecarboxylic acid and its subsequent conversion to an amide, a common transformation in drug discovery.

Synthesis of this compound

This protocol is adapted from a procedure for the esterification of 1-adamantanecarboxylic acid as described in Organic Syntheses.[8]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the crude 1-adamantanecarboxylic acid in three times its weight of methanol.

  • Carefully add 2 mL of 98% sulfuric acid to the mixture.

  • Reflux the mixture for 2 hours.

  • After cooling, pour the reaction mixture into 10 volumes of water.

  • Extract the aqueous mixture with the minimum amount of chloroform required to achieve a clean separation of layers.

  • Wash the chloroform extract with water.

  • Dry the chloroform solution over anhydrous calcium chloride.

  • Distill the dried solution using a Claisen flask with an indented neck.

  • Collect the Methyl 1-adamantanecarboxylate fraction at 77–79 °C under a vacuum of 1 mmHg. The product will solidify upon cooling, with a melting point of 38–39 °C.

Synthesis of Adamantane-1-carboxamide from this compound

While a specific protocol starting from the methyl ester was not found in the search results, a general and widely applicable method for the amidation of esters can be employed. The following is a representative procedure for the direct aminolysis of a methyl ester.

Procedure:

  • In a sealed reaction vessel, dissolve this compound in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add an excess of the desired amine (e.g., a saturated solution of ammonia in methanol for the synthesis of the primary amide, or a specific primary/secondary amine for N-substituted amides).

  • Heat the reaction mixture at an elevated temperature (typically ranging from 80 to 150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, pour the reaction mixture into water to precipitate the amide.

  • Collect the solid product by filtration and wash with water to remove any residual solvent and excess amine.

  • The crude amide can be further purified by recrystallization from a suitable solvent system (e.g., cyclohexane).

Synthetic Workflow Visualization

As this compound is primarily a synthetic intermediate, the following diagram illustrates a typical synthetic workflow where it is first synthesized and then used to produce other valuable adamantane derivatives.

G Synthetic Workflow of this compound cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_application Potential Applications Adamantane Adamantane Adamantane_Carboxylic_Acid 1-Adamantanecarboxylic Acid Adamantane->Adamantane_Carboxylic_Acid Formic Acid, t-Butyl Alcohol, H₂SO₄ Methyl_Adamantane_Carboxylate This compound Adamantane_Carboxylic_Acid->Methyl_Adamantane_Carboxylate Methanol, H₂SO₄ (cat.) Adamantane_Carboxamide N-Substituted Adamantane-1-carboxamide Methyl_Adamantane_Carboxylate->Adamantane_Carboxamide Amine Amine (R-NH₂) Amine->Adamantane_Carboxamide Drug_Discovery Drug Discovery (e.g., enzyme inhibitors, receptor modulators) Adamantane_Carboxamide->Drug_Discovery Materials_Science Materials Science (e.g., photoresists, polymers) Adamantane_Carboxamide->Materials_Science

Caption: Synthetic pathway from adamantane to this compound and its subsequent derivatization.

Conclusion

This compound is a readily accessible and versatile chemical building block for researchers in drug discovery and materials science. A variety of commercial suppliers offer this compound in different purities and quantities, catering to a wide range of research and development needs. The synthetic protocols provided herein offer a starting point for the preparation and further functionalization of this important adamantane derivative, enabling the exploration of novel chemical entities with potentially valuable biological and material properties.

References

An In-depth Technical Guide to Methyl adamantane-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl adamantane-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical identity, physicochemical properties, and provides a thorough, step-by-step experimental protocol for its synthesis and purification. Furthermore, it explores the significant role of the adamantane moiety in drug design, with a specific focus on the inhibition of key enzymes and its influence on critical signaling pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both practical experimental procedures and insights into the therapeutic potential of adamantane-based compounds.

Chemical Information and Properties

This compound is a saturated tricyclic ester that serves as a versatile building block in organic synthesis. Its rigid and lipophilic adamantane cage is a sought-after feature in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
CAS Number 711-01-3[1]
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
IUPAC Name This compound[1]
Synonyms 1-Adamantanecarboxylic acid methyl ester, Methyl 1-adamantylcarboxylate, 1-(Methoxycarbonyl)adamantane
Appearance White to off-white solid
Melting Point 38-39 °C[2]
Boiling Point 77-79 °C at 1 mmHg[2]
Solubility Soluble in organic solvents such as chloroform, methanol, and ether.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 1-adamantanecarboxylic acid using methanol in the presence of an acid catalyst.[2][3]

Materials:

  • 1-Adamantanecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-adamantanecarboxylic acid in an excess of methanol (e.g., three times the weight of the acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL for a reaction at the scale of several grams of acid) to the solution.[2]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 10 volumes of water.[2]

  • Extraction: Extract the aqueous mixture with chloroform.[2] The organic layers are combined.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Drying: Dry the organic layer over anhydrous calcium chloride.[2]

  • Solvent Removal: Remove the chloroform by rotary evaporation.

Purification

The crude this compound can be purified by vacuum distillation or recrystallization.

  • Vacuum Distillation: Distill the crude product under reduced pressure. This compound is collected at a boiling point of 77-79 °C at 1 mmHg.[2]

  • Recrystallization: Alternatively, the crude solid can be recrystallized from a suitable solvent such as petroleum ether to yield pure crystals.[4]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the methyl ester protons and the protons of the adamantane cage.
¹³C NMR Resonances for the carbonyl carbon, the methoxy carbon, and the distinct carbons of the adamantane framework.[5]
FTIR (cm⁻¹) A strong absorption band for the C=O stretching of the ester group (typically around 1730 cm⁻¹), and C-H stretching and bending vibrations of the adamantane cage.

Role in Drug Discovery and Signaling Pathways

The rigid, bulky, and highly lipophilic nature of the adamantane cage makes it a valuable pharmacophore in drug design. Incorporation of an adamantane moiety can significantly improve a drug's metabolic stability, membrane permeability, and binding affinity to its target.[6]

Enzyme Inhibition

Adamantane carboxylate derivatives have been identified as potent inhibitors of several key enzymes implicated in metabolic diseases.

  • Diacylglycerol Acyltransferase 1 (DGAT1): Adamantane carboxylic acid derivatives have been developed as potent inhibitors of DGAT1, an enzyme that plays a crucial role in the final step of triglyceride synthesis.[7][8] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[8][9]

  • 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): Adamantyl carboxamides and acetamides have been shown to be selective inhibitors of 11β-HSD1.[10] This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a target for treating metabolic syndrome and type 2 diabetes.

Modulation of Signaling Pathways

The therapeutic effects of adamantane derivatives are often mediated through their interaction with specific signaling pathways.

  • TLR4-MyD88-NF-κB Signaling Pathway: Adamantane-containing isothiourea derivatives have been shown to suppress the growth of hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway.[11] This pathway is a key regulator of inflammation and immune responses and is often dysregulated in cancer.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start 1-Adamantanecarboxylic Acid + Methanol Catalyst H₂SO₄ (cat.) Start->Catalyst Reflux Reflux (2h) Catalyst->Reflux Quench Add H₂O Reflux->Quench Extract Extract with Chloroform Quench->Extract Wash Wash (NaHCO₃, H₂O) Extract->Wash Dry Dry (CaCl₂) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Vacuum Distillation or Recrystallization Evaporate->Purify Product This compound Purify->Product

Caption: Synthesis and purification workflow for this compound.

Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway TLR4-MyD88-NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Inhibitor Adamantane Derivatives Inhibitor->TLR4 Inhibition

Caption: Inhibition of the TLR4 signaling pathway by adamantane derivatives.

Conclusion

This compound is a valuable chemical intermediate with significant applications in drug discovery and development. Its synthesis is well-established, and its unique structural features make it an attractive component for designing novel therapeutic agents. The ability of adamantane derivatives to modulate key enzymes and signaling pathways, such as DGAT1, 11β-HSD1, and the TLR4-MyD88-NF-κB pathway, highlights their potential in addressing a range of diseases, including metabolic disorders and cancer. This guide provides the essential information and protocols for researchers to synthesize, purify, and utilize this compound in their scientific endeavors.

References

The Adamantane Ester Core: A Technical Guide to Its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Diamondoid Scaffold

The story of adamantane, the simplest diamondoid, is a testament to the journey from theoretical chemistry to tangible therapeutic success. First conceptualized in 1924 by H. Decker as "decaterpene" due to its diamond-like structure, it remained a hypothetical molecule until its isolation from petroleum in 1933.[1] However, it was the development of a practical synthetic route by Paul von Ragué Schleyer in 1957 that truly unlocked the potential of the adamantane scaffold for widespread scientific exploration.[1] This rigid, lipophilic, and highly symmetrical hydrocarbon cage has since been integrated into numerous drug molecules, with its ester derivatives playing a crucial role in enhancing pharmacokinetic and pharmacodynamic properties.

The incorporation of an adamantane moiety into a drug candidate can offer several advantages. Its bulky, three-dimensional structure can provide a stable anchor for pharmacophoric groups, leading to precise orientation and optimal engagement with biological targets.[2] Furthermore, the lipophilic nature of the adamantane core can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, and its inherent stability can protect adjacent functional groups from metabolic degradation, thereby extending the drug's half-life.[2][3] This guide provides an in-depth technical overview of the discovery, synthesis, and therapeutic applications of adamantane esters, with a focus on the experimental methodologies and quantitative data relevant to drug development professionals.

Synthesis and Characterization of Adamantane Esters

The synthesis of adamantane esters is typically achieved through standard esterification reactions, with the choice of starting material and catalyst being crucial for achieving high yields. The most common precursors are 1-adamantanol and 1-adamantanecarboxylic acid.

Experimental Protocol: Fischer Esterification of 1-Adamantanol

This protocol describes the synthesis of 1-adamantyl acetate, a representative adamantane ester, via a modified Fischer esterification using acetic anhydride.

Materials and Reagents:

  • 1-Adamantanol

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-adamantanol in acetic anhydride.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to yield pure 1-adamantyl acetate.

Experimental Protocol: Esterification of 1-Adamantanecarboxylic Acid

This method involves the conversion of 1-adamantanecarboxylic acid to its corresponding ester.

Materials and Reagents:

  • 1-Adamantanecarboxylic acid

  • Thionyl chloride or oxalyl chloride

  • Desired alcohol (e.g., methanol, ethanol)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Pyridine or other suitable base

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend 1-adamantanecarboxylic acid in an anhydrous solvent and add thionyl chloride or oxalyl chloride dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure.

  • Esterification: Dissolve the resulting 1-adamantanecarbonyl chloride in an anhydrous solvent. In a separate flask, dissolve the desired alcohol in the same solvent and add a base like pyridine. Add the acid chloride solution dropwise to the alcohol solution at 0 °C.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with dichloromethane.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography.

Characterization of Adamantane Esters

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of adamantane esters.

¹H NMR Spectroscopy:

  • The protons on the adamantane cage typically appear as broad multiplets in the region of 1.6-2.2 ppm.

  • The chemical shift of the protons on the carbon bearing the ester group is deshielded and its specific chemical shift and multiplicity depend on the substitution pattern.

¹³C NMR Spectroscopy:

  • The carbon signals of the adamantane cage appear in the aliphatic region (28-45 ppm).

  • The carbonyl carbon of the ester group is highly deshielded and appears around 170-180 ppm.[4]

  • The carbon atom of the adamantane cage attached to the ester oxygen is also significantly deshielded.

Infrared (IR) Spectroscopy:

  • A strong characteristic absorption band for the C=O stretch of the ester group is observed in the region of 1730-1750 cm⁻¹.

  • The C-O stretching vibrations of the ester appear in the 1000-1300 cm⁻¹ region.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative adamantane esters.

Table 1: Synthesis Yields of Selected Adamantane Esters

Adamantane PrecursorEster ProductReaction TypeYield (%)Reference
1-Adamantanol1-Adamantyl acetateFischer Esterification>90[5]
1-Adamantanecarboxylic acidMethyl 1-adamantanecarboxylateAcid-catalyzed esterification~90[6]
1-Adamantanecarboxylic acidVarious substituted estersAcyl chloride formation & esterification60-95[7]

Table 2: Spectroscopic Data for 1-Adamantyl Acetate

Spectroscopy TypeKey SignalChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃)Adamantane CH₂, CH protons1.60-2.15 (m)
Methyl protons (CH₃)~2.0 (s)
¹³C NMR (CDCl₃)Adamantane carbons28.0, 36.5, 41.5
Carbonyl carbon (C=O)~170.5
Methyl carbon (CH₃)~21.2
IRC=O stretch~1730

Table 3: Pharmacological Activity of Adamantane Derivatives

CompoundTargetActivity MetricValue (µM)Reference
AmantadineInfluenza A M2 Proton ChannelIC₅₀0.1 - 1.0[2]
RimantadineInfluenza A M2 Proton ChannelIC₅₀<0.1[2]
MemantineNMDA ReceptorIC₅₀1.04 ± 0.26[8]
Enol ester 10 (R/S isomers)Rimantadine-resistant Influenza AIC₅₀7.7[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of adamantane-based drugs are a direct result of their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Antiviral Mechanism of Amantadine and Rimantadine

Amantadine and its α-methyl derivative, rimantadine, are effective against the influenza A virus by targeting the M2 proton channel. This viral protein is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, these drugs prevent the influx of protons, which is necessary for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting viral replication.

M2_Inhibition cluster_endosome Endosome (Acidic) cluster_cytoplasm Host Cell Cytoplasm Influenza_A Influenza A Virus M2_channel M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) Replication Viral Replication vRNP->Replication Leads to Protons_in H+ Protons_in->vRNP Acidification triggers vRNP release Amantadine Amantadine / Rimantadine Amantadine->M2_channel Blocks Protons_out H+ Protons_out->Protons_in Normal Proton Influx

Mechanism of action for amantadine and rimantadine against Influenza A virus.
Neuroprotective Mechanism of Memantine

Memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, is used in the treatment of Alzheimer's disease. In pathological conditions, excessive glutamate leads to prolonged activation of NMDA receptors, causing an influx of Ca²⁺ and subsequent excitotoxicity and neuronal cell death. Memantine, with its moderate affinity and rapid blocking/unblocking kinetics, preferentially blocks the excessive, pathological activation of NMDA receptors without interfering with the normal synaptic transmission necessary for learning and memory.

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_influx Opens channel for Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Leads to Memantine Memantine Memantine->NMDA_Receptor Blocks channel

Mechanism of action for memantine's neuroprotective effects.

Experimental and Drug Discovery Workflows

The development of adamantane ester-based therapeutics follows a structured workflow, from initial synthesis to preclinical and clinical evaluation.

General Workflow for Adamantane Ester Synthesis and Characterization

The synthesis and confirmation of a novel adamantane ester involve a series of well-defined steps.

Synthesis_Workflow Start Select Adamantane Precursor (e.g., 1-Adamantanol) Reaction Esterification Reaction (e.g., Fischer Esterification) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Adamantane Ester Characterization->Final_Product

General workflow for the synthesis and characterization of an adamantane ester.
Adamantane-Based Drug Discovery Workflow

The journey of an adamantane ester from a laboratory curiosity to a clinical candidate is a multi-stage process.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, Fragment Screening) Target_ID->Lead_Gen Scaffold_Mod Adamantane Ester Scaffold Introduction/Modification Lead_Gen->Scaffold_Mod SAR Structure-Activity Relationship (SAR) Studies Scaffold_Mod->SAR Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

General workflow for adamantane-based drug discovery.

Conclusion

Adamantane esters represent a versatile and highly valuable class of compounds in the field of medicinal chemistry. Their unique structural and physicochemical properties have been successfully leveraged to develop effective therapeutics for a range of diseases. A thorough understanding of their synthesis, characterization, and mechanisms of action is crucial for the continued development of novel and improved adamantane-based drugs. The detailed protocols, quantitative data, and workflow diagrams presented in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to advancing this promising area of drug discovery.

References

Methodological & Application

Synthesis of Bioactive Molecules from Methyl Adamantane-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules utilizing methyl adamantane-1-carboxylate as a key starting material. The unique physicochemical properties of the adamantane cage, including its rigidity, lipophilicity, and three-dimensional structure, make it a valuable pharmacophore in drug discovery. This compound serves as a versatile precursor to a range of derivatives with potential therapeutic applications, including antiviral, antimicrobial, and metabolic disease-modifying agents.

Overview of Synthetic Pathways

This compound is typically first hydrolyzed to its corresponding carboxylic acid, adamantane-1-carboxylic acid. This foundational step opens the door to a multitude of synthetic transformations, including amidation, esterification, and the construction of heterocyclic systems. The subsequent derivatives have shown significant biological activities, which are detailed in the following sections.

cluster_bioactivity Bioactive Molecules This compound This compound Adamantane-1-carboxylic acid Adamantane-1-carboxylic acid This compound->Adamantane-1-carboxylic acid Hydrolysis Adamantane-1-carbonyl chloride Adamantane-1-carbonyl chloride Adamantane-1-carboxylic acid->Adamantane-1-carbonyl chloride SOCl2 Amide Derivatives Amide Derivatives Adamantane-1-carboxylic acid->Amide Derivatives Amines, Coupling Agents Ester Derivatives Ester Derivatives Adamantane-1-carboxylic acid->Ester Derivatives Alcohols, Acid Catalyst Imidazole Derivatives Imidazole Derivatives Adamantane-1-carboxylic acid->Imidazole Derivatives Oxidative Decarboxylation & Radical Addition Adamantane-1-carbohydrazide Adamantane-1-carbohydrazide Adamantane-1-carbonyl chloride->Adamantane-1-carbohydrazide Hydrazine Hydrazone Derivatives Hydrazone Derivatives Adamantane-1-carbohydrazide->Hydrazone Derivatives Aldehydes/Ketones

Caption: General synthetic routes from this compound.

Experimental Protocols

Hydrolysis of this compound to Adamantane-1-carboxylic acid

This initial step is crucial for the synthesis of most bioactive derivatives.

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a 1N aqueous solution of potassium hydroxide (1.1 eq).

  • Reflux the mixture for 2 hours.

  • After cooling to room temperature, pour the solution into 10 volumes of water.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2.

  • The resulting precipitate of 1-adamantanecarboxylic acid is collected by filtration, washed with water, and dried.[1]

Yield: Approximately 90%.[1]

Synthesis of Adamantane-1-carbohydrazide

This intermediate is a key building block for hydrazone derivatives.

Procedure:

  • Reflux a solution of adamantane-1-carboxylic acid (1.0 eq) in methanol with a catalytic amount of concentrated sulfuric acid for 2 hours to form this compound.

  • After cooling, pour the mixture into water and extract with chloroform.

  • Wash the organic layer with water, dry over calcium chloride, and concentrate under reduced pressure.

  • Dissolve the resulting this compound in ethanol and add hydrazine hydrate (excess).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization of adamantane-1-carbohydrazide.

  • Collect the solid by filtration and recrystallize from ethanol.[2][3][4]

Yield: High.

Synthesis of Hydrazone Derivatives

Procedure:

  • Dissolve adamantane-1-carbohydrazide (1.0 eq) and a substituted aromatic aldehyde or ketone (1.0 eq) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated hydrazone derivative is collected by filtration, washed with cold ethanol, and dried.[2][3]

Bioactive Molecules and Quantitative Data

Antimicrobial and Antifungal Hydrazone Derivatives

A variety of hydrazone derivatives of adamantane-1-carboxylic acid have been synthesized and evaluated for their antimicrobial and antifungal activities. The minimum inhibitory concentration (MIC) is a key measure of their potency.

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
Hydrazide-hydrazonesStaphylococcus aureus62.5 - 1000[5]
Hydrazide-hydrazonesBacillus subtilis125 - 1000[5]
Hydrazide-hydrazonesEscherichia coli125 - >1000[5]
Hydrazide-hydrazonesCandida albicans62.5 - 1000[5]
Thiazole DerivativesStaphylococcus aureusPotent Activity[6]
Thiazole DerivativesBacillus subtilisPotent Activity[6]
Thiazole DerivativesEscherichia coliModerate Activity[6]
Thiazole DerivativesPseudomonas aeruginosaModerate Activity[6]
Thiazole DerivativesCandida albicansPotent Activity[6]
Anticancer Hydrazone Derivatives

Certain adamantane-based hydrazones have demonstrated cytotoxic activity against various human cancer cell lines.

Compound ClassCell LineIC50 Range (µM)Reference
Hydrazone DerivativesMCF-7 (Breast)1.55 - 42.17[7]
Hydrazone DerivativesHepG-2 (Liver)1.55 - 42.17[7]
Hydrazone DerivativesA549 (Lung)1.55 - 42.17[7]
Antiviral Imidazole Derivatives

Derivatives incorporating an imidazole moiety have shown activity against influenza A virus.

CompoundVirus StrainActivityReference
2-(1-adamantyl)imidazoleInfluenza A-2 VictoriaSignificant[8]
N-methyl-2-(1-adamantyl)imidazoleInfluenza A-2 VictoriaSignificant[8]
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

Adamantane carboxylic acid derivatives have been developed as potent inhibitors of DGAT1, an enzyme involved in triglyceride synthesis, with potential applications in the treatment of obesity and diabetes.

Compound ClassTargetIC50 (nM)Reference
Adamantane Carboxylic Acid DerivativesHuman DGAT15[9]
Adamantane Carboxylic Acid DerivativesMouse DGAT15[9]

Signaling Pathways and Mechanisms of Action

Antiviral Mechanism of M2 Proton Channel Inhibitors

Adamantane derivatives, such as amantadine and rimantadine, are known to inhibit the M2 proton channel of the influenza A virus. This channel is crucial for the viral replication cycle. By blocking this channel, these drugs prevent the acidification of the viral interior, which is a necessary step for the uncoating of the virus and the release of its genetic material into the host cell.[10][11][12]

Caption: Influenza A M2 proton channel inhibition by adamantane derivatives.

DGAT1 Inhibition in Triglyceride Synthesis

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway of triglyceride synthesis. It catalyzes the final step, the conversion of diacylglycerol to triacylglycerol. By inhibiting DGAT1, the synthesized adamantane derivatives can reduce the production of triglycerides, which has therapeutic implications for metabolic disorders like obesity and type 2 diabetes.[13][14][15]

Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglyceride Triglyceride DGAT1->Triglyceride Catalysis Adamantane Derivative Adamantane Derivative Adamantane Derivative->DGAT1 Inhibition

Caption: Inhibition of triglyceride synthesis via DGAT1 by adamantane derivatives.

References

Application Notes and Protocols: Methyl Adamantane-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methyl adamantane-1-carboxylate as a key intermediate in the discovery and development of novel therapeutic agents. The unique structural properties of the adamantane cage, such as its rigidity, lipophilicity, and three-dimensional structure, make it a valuable pharmacophore in medicinal chemistry. This compound serves as a versatile starting material for the synthesis of a wide range of adamantane-containing compounds with diverse biological activities.

Introduction: The Role of the Adamantane Moiety in Drug Design

The adamantane scaffold is a prominent feature in several approved drugs, where it often enhances pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Its lipophilic nature can improve membrane permeability and bioavailability. Furthermore, the rigid adamantane cage can serve as a robust anchor for pharmacophoric groups, orienting them for optimal interaction with biological targets. One common strategy in drug design is the bioisosteric replacement of a phenyl group with an adamantyl group to improve metabolic stability and escape the "flatland" of aromatic compounds.

This compound is a key building block for introducing the adamantane moiety into drug candidates. It is a stable, crystalline solid that is readily amenable to chemical modification, primarily through reactions at the ester group to form amides, hydrazides, and other derivatives.

Therapeutic Applications of Adamantane Derivatives Synthesized from this compound

Derivatives of this compound have shown significant promise in several therapeutic areas, including:

  • Antiviral Agents: Adamantane-containing compounds have been a cornerstone in the development of antiviral drugs, particularly against the influenza A virus.

  • Metabolic Diseases: Novel adamantane derivatives are being explored as potent inhibitors of enzymes involved in metabolic disorders such as obesity and type 2 diabetes.

  • Neurological Disorders: The adamantane scaffold is present in drugs used to treat neurological conditions, and new derivatives are continuously being investigated for their potential in this area.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 1-adamantanecarboxylic acid through esterification.

Protocol: Esterification of 1-Adamantanecarboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-adamantanecarboxylic acid (1.0 eq) in methanol (10 volumes).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization from a suitable solvent system if necessary.

Synthesis of Adamantane-1-carboxamides from this compound

The direct amidation of this compound with primary or secondary amines is a key transformation for generating a diverse library of bioactive compounds.

Protocol: Direct Amidation of this compound

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the desired amine (1.2-1.5 eq) in a suitable solvent such as toluene or xylene.

  • Catalysis (optional but recommended): Add a catalyst such as sodium methoxide or a Lewis acid (e.g., trimethylaluminum) to facilitate the reaction, particularly with less reactive amines.

  • Heating: Heat the reaction mixture to a temperature between 80-140°C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: The purification method will depend on the properties of the resulting amide. Common methods include:

    • Precipitation: If the product is a solid and insoluble in the reaction solvent upon cooling, it can be isolated by filtration.

    • Extraction: If the product is soluble, the reaction mixture can be diluted with an organic solvent and washed with acidic and basic solutions to remove unreacted starting materials. The organic layer is then dried and concentrated.

    • Chromatography: The crude product can be purified by column chromatography on silica gel.

Application in the Synthesis of Antiviral Agents

Adamantane derivatives have been extensively studied for their antiviral properties, most notably against the influenza A virus. The mechanism of action of many of these compounds involves the inhibition of the M2 proton channel, a protein essential for the viral replication cycle.

Signaling Pathway: Influenza A M2 Proton Channel Inhibition

M2_Inhibition cluster_virus_entry Viral Entry and Uncoating cluster_inhibition Inhibition by Adamantane Derivative Virus Virus Endosome Endosome Virus->Endosome Endocytosis Acidification Acidification Endosome->Acidification pH drop M2_Channel M2 Proton Channel (Active) Acidification->M2_Channel Activates Viral_RNA_Release Viral RNA Release (Replication) M2_Channel->Viral_RNA_Release H+ influx Adamantane_Derivative Adamantane Carboxamide M2_Blocked M2 Proton Channel (Blocked) Adamantane_Derivative->M2_Blocked Blocks channel No_Replication Viral Replication Inhibited M2_Blocked->No_Replication

Influenza A M2 proton channel inhibition by adamantane derivatives.
Quantitative Data: Antiviral Activity of Adamantane Carboxamides

The following table summarizes the antiviral activity of representative adamantane carboxamides against various viruses. These compounds can be synthesized from this compound.

Compound IDTarget VirusAssayEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
AC-1 Influenza A (H1N1)Plaque Reduction0.5>100>200
AC-2 Ebola Virus (VSV-EBOV)Pseudovirus Entry0.015[1]>50>3333
AC-3 Vaccinia VirusCell Culture0.35>100>285

Application in the Synthesis of DGAT1 Inhibitors for Metabolic Diseases

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the synthesis of triglycerides. Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes. Adamantane carboxamides derived from this compound have been identified as potent DGAT1 inhibitors.

Signaling Pathway: DGAT1 and Triglyceride Synthesis

DGAT1_Pathway cluster_TG_Synthesis Triglyceride Synthesis Pathway cluster_inhibition Inhibition by Adamantane Derivative Fatty_Acyl_CoA Fatty_Acyl_CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes Lipid_Droplets Lipid_Droplets Triglycerides->Lipid_Droplets Storage Adamantane_Inhibitor Adamantane Carboxamide DGAT1_Blocked DGAT1 (Inhibited) Adamantane_Inhibitor->DGAT1_Blocked Inhibits TG_Reduction Reduced Triglyceride Synthesis DGAT1_Blocked->TG_Reduction

Inhibition of triglyceride synthesis via the DGAT1 pathway.
Quantitative Data: DGAT1 Inhibitory Activity of Adamantane Carboxamides

The following table presents the in vitro inhibitory activity of adamantane carboxamides against human and mouse DGAT1.

Compound IDTargetIC50 (nM)
ADC-1 Human DGAT18
ADC-1 Mouse DGAT149
ADC-2 Human DGAT111
ADC-2 Mouse DGAT1111
ADC-3 Human DGAT15[2]
ADC-3 Mouse DGAT15[2]

Conclusion

This compound is a valuable and versatile intermediate in drug discovery. Its use allows for the straightforward synthesis of a wide range of adamantane-containing compounds with significant therapeutic potential. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis and biological evaluation of novel adamantane derivatives in their own drug discovery programs. The unique properties of the adamantane scaffold continue to make it an attractive component in the design of new and effective medicines.

References

Application Notes and Protocols: Esterification of Adamantane-1-Carboxylic Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of methyl adamantane-1-carboxylate, a key intermediate in the development of pharmaceuticals and advanced materials. The adamantane moiety imparts unique properties such as high lipophilicity, thermal stability, and rigidity to molecules.[1] Two common and effective esterification methods are presented: the classic Fischer-Speier esterification using a strong acid catalyst and a milder approach using thionyl chloride in methanol.

Comparative Summary of Esterification Protocols

The following table summarizes the key quantitative parameters for the two primary methods of synthesizing this compound.

ParameterFischer-Speier EsterificationThionyl Chloride in Methanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Thionyl Chloride (SOCl₂)
Reaction Time 2 - 10 hours2 - 3 hours
Temperature Reflux (approx. 65°C for methanol)0°C to Reflux (approx. 70°C)
Typical Yield Good to near quantitativeExcellent
Key Reagents Adamantane-1-carboxylic acid, Methanol, H₂SO₄Adamantane-1-carboxylic acid, Methanol, SOCl₂
Workup Aqueous workup with extractionAqueous workup with extraction

General Experimental Workflow

The overall workflow for the esterification of adamantane-1-carboxylic acid with methanol involves the reaction setup, the esterification reaction itself, followed by workup and purification to isolate the desired methyl ester.

G cluster_0 Reaction Setup cluster_1 Esterification Reaction cluster_2 Workup & Purification Combine Adamantane-1-carboxylic acid and Methanol Combine Adamantane-1-carboxylic acid and Methanol Add Catalyst (H₂SO₄ or SOCl₂) Add Catalyst (H₂SO₄ or SOCl₂) Combine Adamantane-1-carboxylic acid and Methanol->Add Catalyst (H₂SO₄ or SOCl₂) Heat to Reflux Heat to Reflux Add Catalyst (H₂SO₄ or SOCl₂)->Heat to Reflux Monitor Reaction Progress (TLC/GC) Monitor Reaction Progress (TLC/GC) Heat to Reflux->Monitor Reaction Progress (TLC/GC) Quench Reaction Quench Reaction Monitor Reaction Progress (TLC/GC)->Quench Reaction Solvent Extraction Solvent Extraction Quench Reaction->Solvent Extraction Wash Organic Layer Wash Organic Layer Solvent Extraction->Wash Organic Layer Dry and Concentrate Dry and Concentrate Wash Organic Layer->Dry and Concentrate Purify (Distillation/Crystallization) Purify (Distillation/Crystallization) Dry and Concentrate->Purify (Distillation/Crystallization)

Caption: General workflow for the esterification of adamantane-1-carboxylic acid.

Protocol 1: Fischer-Speier Esterification with Sulfuric Acid

This protocol is a classic and reliable method for the esterification of adamantane-1-carboxylic acid.[2][3][4] It utilizes a strong acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product.[3][5]

Materials and Reagents
  • Adamantane-1-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (98% H₂SO₄)

  • Chloroform (CHCl₃) or other suitable extraction solvent (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, add adamantane-1-carboxylic acid. For every 1 gram of the carboxylic acid, add approximately 3 mL of methanol.[2]

  • Catalyst Addition : While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL for every 1 gram of carboxylic acid).

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol) for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup :

    • After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 10 volumes of water.[2]

    • Extract the aqueous mixture with a suitable organic solvent such as chloroform or ethyl acetate (3 x 20 mL).[2]

    • Combine the organic layers and wash sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the excess acid, and finally with brine (1 x 20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude this compound can be further purified by distillation under reduced pressure or by recrystallization. The pure product has a melting point of 38-39°C.[2]

Protocol 2: Esterification using Thionyl Chloride in Methanol

This method provides a convenient alternative to the Fischer-Speier esterification, often proceeding with excellent yields. Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which then acts as the catalyst for the esterification. This avoids the direct handling of corrosive concentrated sulfuric acid.

Signaling Pathway Diagram

The reaction proceeds through the in-situ generation of HCl, which then protonates the carboxylic acid, activating it for nucleophilic attack by methanol.

G SOCl2 Thionyl Chloride (SOCl₂) HCl Hydrogen Chloride (HCl) (in situ) SOCl2->HCl + MeOH MeOH Methanol (MeOH) Activated_RCOOH Protonated Carboxylic Acid HCl->Activated_RCOOH + R-COOH RCOOH Adamantane-1- carboxylic acid Ester Methyl Adamantane- 1-carboxylate Activated_RCOOH->Ester + MeOH H2O Water (H₂O) Activated_RCOOH->H2O + MeOH

Caption: Reaction pathway for thionyl chloride mediated esterification.

Materials and Reagents
  • Adamantane-1-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl Chloride (SOCl₂)

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Ice-water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a drying tube or inert atmosphere setup

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup : In a round-bottom flask under an inert atmosphere (or with a drying tube), dissolve adamantane-1-carboxylic acid in anhydrous methanol (e.g., 1 g in 15 mL).[1]

  • Reagent Addition : Cool the solution to 0°C in an ice bath. Slowly and dropwise, add thionyl chloride (e.g., 1.5 to 2 equivalents) to the stirred solution.[1]

  • Reflux : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, attach a reflux condenser and heat the reaction mixture to reflux (approximately 70°C) for 2 hours.[1]

  • Workup :

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Carefully pour the resulting residue onto ice-water (e.g., 25 mL).[1]

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[1]

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification : The crude ester can be purified by vacuum distillation or recrystallization as described in the previous protocol.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of Methyl Adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are crucial scaffolds in medicinal chemistry and drug development, prized for their unique rigid, three-dimensional structure, and lipophilicity. These properties can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, enabling the synthesis of complex molecules such as biaryls and substituted styrenes. The application of Suzuki coupling to adamantane derivatives, specifically those containing a methyl adamantane-1-carboxylate moiety, allows for the strategic introduction of diverse substituents, paving the way for the development of novel therapeutics.

This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with derivatives of this compound. Due to the sterically hindered nature of the adamantane core, careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, is critical for achieving high yields. While specific literature examples for the direct Suzuki coupling of this compound derivatives are limited, the protocols provided herein are based on established methods for sterically hindered adamantyl substrates and serve as a robust starting point for researchers.

Core Concepts and Reaction Pathways

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate. The general catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like adamantane derivatives, the choice of a bulky, electron-rich phosphine ligand is often essential to facilitate the reaction.

A common strategy for the Suzuki coupling of adamantane derivatives involves the preparation of an adamantylboronic acid intermediate from a corresponding bromoadamantane precursor. This boronic acid can then be coupled with a variety of aryl or vinyl halides.

Suzuki_Coupling_Workflow cluster_precursor Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling Methyl_3_bromo_adamantane_1_carboxylate Methyl 3-bromo-adamantane-1-carboxylate Grignard_Formation Grignard Formation (Mg, THF) Methyl_3_bromo_adamantane_1_carboxylate->Grignard_Formation Borylation Borylation (B(OMe)3) Grignard_Formation->Borylation Hydrolysis Hydrolysis (HCl) Borylation->Hydrolysis Adamantyl_Boronic_Acid_Derivative Methyl 3-(dihydroxyboranyl)adamantane-1-carboxylate Hydrolysis->Adamantyl_Boronic_Acid_Derivative Suzuki_Reaction Suzuki Coupling (Pd Catalyst, Ligand, Base) Adamantyl_Boronic_Acid_Derivative->Suzuki_Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Suzuki_Reaction Coupled_Product Methyl 3-aryl-adamantane-1-carboxylate Suzuki_Reaction->Coupled_Product

Figure 1. General workflow for the synthesis and Suzuki coupling of a this compound derivative.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(dihydroxyboranyl)adamantane-1-carboxylate

This protocol describes the synthesis of the boronic acid derivative of this compound, a key intermediate for subsequent Suzuki coupling reactions. The procedure is adapted from established methods for the synthesis of sterically hindered boronic acids.[1]

Materials:

  • Methyl 3-bromoadamantane-1-carboxylate

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • 1,2-Dibromoethane (for activation)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Argon or nitrogen gas supply

  • Standard flame-dried glassware

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equivalents) under an inert atmosphere (e.g., argon).

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

    • In the dropping funnel, place a solution of methyl 3-bromoadamantane-1-carboxylate (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the adamantane solution to the magnesium. The reaction should initiate, as indicated by heat evolution and bubbling. Gentle heating may be applied if necessary.

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M HCl until the solution is acidic.

    • Stir the mixture vigorously for 1-2 hours to hydrolyze the borate ester.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 3-(dihydroxyboranyl)adamantane-1-carboxylate.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/acetone) or by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 3-(dihydroxyboranyl)adamantane-1-carboxylate with an Aryl Bromide

This general protocol outlines the conditions for the Suzuki coupling of the adamantane boronic acid derivative with an aryl bromide. The selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for success with sterically hindered substrates.[1]

Materials:

  • Methyl 3-(dihydroxyboranyl)adamantane-1-carboxylate

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Argon or nitrogen gas supply

  • Schlenk tube or round-bottom flask

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube or round-bottom flask, add methyl 3-(dihydroxyboranyl)adamantane-1-carboxylate (1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (2.0-3.0 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Reaction Execution:

    • Add the degassed solvent (e.g., 1,4-dioxane) to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 3-aryl-adamantane-1-carboxylate.

Quantitative Data

Adamantyl Boronic Acid DerivativeAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1-Adamantyl boronic acid4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10085
1-Adamantyl boronic acid1-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane11078
1-Adamantyl boronic acid2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/Water10072
1-Adamantyl boronic acid4-BromobenzaldehydePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane11081

This data is representative and based on typical conditions for Suzuki coupling with sterically hindered substrates. Actual yields may vary depending on the specific substrates and optimized conditions.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR R'-B(OH)₂ / Base Transmetalation Transmetalation ArPdR->Pd0 ArR Ar-R' ArPdR->ArR RedElim Reductive Elimination ArX Ar-X Boronic R'-B(OH)₂ Base Base

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts (e.g., Pd(PPh₃)₄), bulky phosphine ligands (e.g., RuPhos, JohnPhos), and bases (e.g., K₂CO₃, KF). Increasing the reaction temperature or time may also improve conversion.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction. Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help minimize this.

  • Purification Challenges: The lipophilic nature of adamantane derivatives can sometimes make purification by column chromatography challenging. Careful selection of the eluent system is necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of adamantane scaffolds. While direct literature precedents for derivatives of this compound are not abundant, the protocols and principles outlined in these application notes provide a solid foundation for researchers to successfully synthesize novel adamantane-containing molecules for applications in drug discovery and materials science. The key to success lies in the careful selection and optimization of reaction parameters to overcome the steric hindrance of the adamantane core.

References

Application of Methyl Adamantane-1-Carboxylate Derivatives in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The incorporation of the bulky, rigid adamantane cage structure into polymers imparts exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical properties. While methyl adamantane-1-carboxylate itself is not typically used as a direct monomer in polymerization, it serves as a crucial precursor for the synthesis of key adamantane-based monomers, primarily 1-adamantyl methacrylate (AdMA) and 1-adamantyl acrylate (AdA). These monomers are then polymerized through various controlled polymerization techniques to yield high-performance polymers with a range of desirable characteristics.

Adamantane-containing polymers find applications in advanced materials, including photoresists for microelectronics, high-temperature coatings, and specialty plastics.[1][2] The pendant adamantyl groups restrict polymer chain mobility, leading to a significant increase in Tg and thermal degradation temperature compared to conventional acrylic and methacrylic polymers.[2][3] This application note provides an overview of the synthesis of adamantyl (meth)acrylate monomers from adamantane precursors and details the experimental protocols for their polymerization via Atom Transfer Radical Polymerization (ATRP) and anionic polymerization.

Monomer Synthesis: 1-Adamantyl Methacrylate (AdMA)

A common route to synthesizing 1-adamantyl methacrylate involves the esterification of 1-adamantanol with methacrylic acid.[4][5]

Experimental Protocol: Synthesis of 1-Adamantyl Methacrylate

Materials:

  • 1-Adamantanol (70 g)

  • Methacrylic acid (50 g)

  • Toluene (200 ml)

  • p-Toluenesulfonic acid (1 g)

  • 10 mass % aqueous sodium hydrogencarbonate solution

  • Water

  • Dean-Stark trap

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction flask equipped with a stirrer and a Dean-Stark trap, add 1-adamantanol (70 g), methacrylic acid (50 g), toluene (200 ml), and p-toluenesulfonic acid (1 g).[4]

  • Heat the mixture with stirring, and distill off the water formed during the reaction using the Dean-Stark trap.[4]

  • After the reaction is complete (as monitored by the cessation of water collection), cool the reaction mixture.

  • Wash the resulting organic phase sequentially with water, a 10 mass % aqueous sodium hydrogencarbonate solution, and again with water.[4]

  • Remove the toluene by distillation to obtain crude 1-adamantyl methacrylate.[4]

  • Further purification can be achieved by vacuum distillation.

Monomer_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Adamantanol 1-Adamantanol Esterification Esterification with water removal (Dean-Stark Trap) Adamantanol->Esterification MethacrylicAcid Methacrylic Acid MethacrylicAcid->Esterification Toluene Toluene (Solvent) Toluene->Esterification PTSA p-Toluenesulfonic Acid (Catalyst) PTSA->Esterification Washing Wash with H2O and NaHCO3 solution Esterification->Washing Distillation Solvent Removal (Distillation) Washing->Distillation AdMA 1-Adamantyl Methacrylate Distillation->AdMA

Monomer Synthesis Workflow

Polymerization of Adamantyl Monomers

Atom Transfer Radical Polymerization (ATRP) of 1-Adamantyl Methacrylate (PAdMA)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[6]

Experimental Protocol: ATRP of 1-Adamantyl Methacrylate

Materials:

  • 1-Adamantyl methacrylate (AdMA)

  • Methyl α-bromoisobutyrate (MBiB) (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) (Ligand)

  • Toluene (Solvent)

  • Schlenk flask

  • Nitrogen or Argon source

  • Freeze-pump-thaw setup

Procedure:

  • Place CuBr into a Schlenk flask and deoxygenate by cycling between vacuum and inert gas.

  • In a separate flask, dissolve AdMA, MBiB, and HMTETA in toluene.

  • Deoxygenate the monomer/initiator/ligand solution by three freeze-pump-thaw cycles.

  • Transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst under an inert atmosphere.

  • Place the flask in a preheated oil bath at 60 °C to start the polymerization.[6]

  • Monitor the reaction progress by taking samples at intervals and analyzing for monomer conversion (e.g., by NMR).[7]

  • Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.

  • Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.[7]

  • Precipitate the polymer in a non-solvent such as methanol, filter, and dry under vacuum.

ATRP_Workflow cluster_setup Reaction Setup cluster_deoxygenation Deoxygenation cluster_polymerization Polymerization cluster_isolation Isolation Reactants AdMA, MBiB, HMTETA, Toluene FreezePumpThaw Freeze-Pump-Thaw Cycles Reactants->FreezePumpThaw Catalyst CuBr Reaction Combine and Heat (60°C) Catalyst->Reaction FreezePumpThaw->Reaction Termination Expose to Air Reaction->Termination Purification Column Chromatography (Alumina) Termination->Purification Precipitation Precipitate in Methanol Purification->Precipitation Drying Vacuum Drying Precipitation->Drying

ATRP Experimental Workflow
Anionic Polymerization of 1-Adamantyl Acrylate (PAdA)

Living anionic polymerization can be employed to synthesize PAdA with high control over molecular weight and narrow molecular weight distributions.[3][8][9]

Experimental Protocol: Anionic Polymerization of 1-Adamantyl Acrylate

Materials:

  • 1-Adamantyl acrylate (AdA)

  • Diphenylmethylpotassium (DPMK) (Initiator)

  • Diethylzinc (Et2Zn) (Ligand)

  • Tetrahydrofuran (THF) (Solvent, freshly distilled)

  • High-vacuum polymerization apparatus

Procedure:

  • Purify the AdA monomer and THF solvent under high vacuum.

  • In a high-vacuum apparatus, prepare the initiator solution of DPMK in THF.

  • Add the Et2Zn ligand to the initiator solution at -78 °C.[3][9]

  • Introduce the purified AdA monomer to the initiator solution at -78 °C to initiate polymerization.[3][9]

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by adding degassed methanol.

  • Precipitate the polymer in a large excess of a non-solvent like methanol, filter, and dry under vacuum.

Data Presentation

The following tables summarize the properties of adamantane-containing polymers synthesized via different methods.

Table 1: Properties of Poly(1-adamantyl methacrylate) (PAdMA)

Polymerization MethodInitiator/Catalyst SystemMn ( g/mol )Mw/Mn (PDI)Tg (°C)Reference
Anionic Polymerization[1,1-bis(4'-trimethylsilylphenyl)-3-methylpentyl]lithium/LiCl17,5001.15220[10][11]
Anionic PolymerizationDiphenylmethylpotassium3,0001.25195[12]
ATRPMBiB/CuBr/HMTETA10,000 - 50,0001.1 - 1.3Varies with Mn[6]

Table 2: Properties of Poly(1-adamantyl acrylate) (PAdA)

Polymerization MethodInitiator/Catalyst SystemMn ( g/mol )Mw/Mn (PDI)Tg (°C)Td (°C)Reference
Anionic PolymerizationDPMK/Et2Zn4,300 - 71,800~1.10133376[3][8][9]
Anionic Polymerizationsec-BuLi/DPE/LiCl----[3][8][9]

Table 3: Thermal Properties of Various Adamantane-Containing Polymers

Polymer TypeMonomer(s)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (TGA, °C)Reference
Poly(1-adamantyl methacrylate)1-Adamantyl methacrylate195 - 220> 320[10][11][12]
Poly(1-adamantyl acrylate)1-Adamantyl acrylate133376[3][8][9]
Adamantane-based Polycarbonate1,3-Bis(4-hydroxyphenyl)adamantane> 200-[1]
Adamantane-containing Polyurethanes1,3-AdamantanediolBroad transition-[13]
Adamantane-based PIMsTHADM and TFTPN-513 - 518[14]

References

Application Notes and Protocols for the Quantification of Methyl Adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Methyl adamantane-1-carboxylate in various sample matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The primary techniques covered are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

Introduction

This compound is a derivative of adamantane, a bulky, cage-like hydrocarbon. Adamantane-based compounds have found applications in medicinal chemistry, and their accurate quantification is crucial for pharmacokinetic studies, quality control, and formulation development. This document outlines validated analytical methods for determining the concentration of this compound.

Analytical Techniques

Two primary chromatographic techniques are detailed for the quantification of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC is a robust and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. The NIST Chemistry WebBook provides several established GC methods for the separation of this compound.[1][2]

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

While specific HPLC methods for this compound are not extensively documented in the provided search results, a general reversed-phase HPLC method can be developed. Although the analyte lacks a strong chromophore, detection at low UV wavelengths is feasible.[3] For enhanced sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.[3]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed GC-FID and HPLC-UV methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Acceptance Criteria
Specificity High (Mass spectral data confirms identity)Moderate to High (Dependent on detector and chromatographic separation)No interference with analyte peaks
Linearity (r²) ≥ 0.999≥ 0.999r² ≥ 0.999
Range Wide, dependent on analyteWide, dependent on analyteInterval demonstrating precision, accuracy, and linearity
Accuracy (% Recovery) 98.3 - 101.6%98-102%Typically within 98-102%
Precision (%RSD) Repeatability: < 2%Intermediate: < 3%Repeatability: < 2%Intermediate: < 3%RSD < 2% for repeatability; RSD < 3% for intermediate

Table 1: Representative Performance Characteristics of Analytical Methods. Data is based on typical performance for similar analytes as presented in a comparative guide for methyl cyclohexanecarboxylate.[3]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to ensure accurate and reproducible results. The following is a general protocol that can be adapted based on the sample matrix.

  • Extraction : For complex matrices, perform a liquid-liquid extraction with a non-polar solvent such as hexane or dichloromethane.[3] Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.

  • Standard Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., hexane for GC, mobile phase for HPLC).[3]

  • Calibration Standards : Create a series of calibration standards by serial dilution of the stock solution to encompass the expected concentration range of the samples.[3] The use of an internal standard is recommended for improved accuracy.[3]

  • Filtration : For HPLC analysis, filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the column and tubing.[3]

GC-FID Protocol

This protocol is based on established methods for adamantane derivatives.[1][2]

  • Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID).

  • GC Column : A non-polar or medium-polarity capillary column, such as a DB-5ms, is recommended.[3] The NIST WebBook also lists OV-101 and SE-30 as suitable stationary phases.[1]

  • Injection : Inject the sample in splitless mode for trace analysis or split mode for higher concentrations.[3]

  • Injector Temperature : 250°C

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas : Helium or Nitrogen with a constant flow rate.[1]

  • Detector Temperature : 300°C

HPLC-UV Protocol

This is a general-purpose reversed-phase HPLC method.

  • Instrumentation : HPLC system with a UV detector.

  • Column : A C18 reversed-phase column is commonly used for compounds of similar polarity.[3]

  • Mobile Phase : A mixture of acetonitrile and water. The pH of the mobile phase can be adjusted with a buffer solution to improve separation.[4]

  • Gradient Elution :

    • Start with 50% Acetonitrile

    • Linearly increase to 95% Acetonitrile over 15 minutes

    • Hold at 95% Acetonitrile for 5 minutes

    • Return to 50% Acetonitrile and equilibrate for 5 minutes

  • Flow Rate : 1.0 mL/min[3]

  • Column Temperature : 30°C

  • Detection Wavelength : 210 nm, as this compound lacks a strong chromophore.[3]

  • Injection Volume : 10 µL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Sample Collection extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration filtration Filtration (0.45 µm) concentration->filtration gc_fid GC-FID Analysis filtration->gc_fid hplc_uv HPLC-UV Analysis filtration->hplc_uv integration Peak Integration gc_fid->integration hplc_uv->integration calibration Calibration Curve Construction integration->calibration quantification Concentration Calculation calibration->quantification report report quantification->report Final Report

General workflow for quantification.
Analytical Method Selection Logic

The choice between GC-FID and HPLC-UV depends on several factors as depicted in the diagram below.

method_selection start Start: Quantify Methyl adamantane-1-carboxylate volatility Is the analyte thermally stable and volatile? start->volatility gc_fid Use GC-FID volatility->gc_fid Yes hplc_uv Use HPLC-UV volatility->hplc_uv No matrix Is the sample matrix complex? sensitivity Is high sensitivity required? matrix->sensitivity No lc_ms Consider LC-MS matrix->lc_ms Yes sensitivity->lc_ms Yes gc_fid->matrix hplc_uv->matrix

References

Application Notes and Protocols for High-Yield Synthesis of Methyl Adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of Methyl adamantane-1-carboxylate, a key intermediate in the development of various pharmaceuticals. The following sections offer a comparative analysis of different synthetic methods, detailed experimental procedures, and a visual representation of the synthetic workflow.

Introduction

This compound is a crucial building block in medicinal chemistry due to the unique physicochemical properties conferred by the rigid and lipophilic adamantane cage. Its derivatives have found applications in antiviral, anticancer, and anti-inflammatory agents. Achieving a high-yield synthesis of this compound is therefore of significant interest. This document outlines two primary methods for the synthesis of this compound starting from adamantane-1-carboxylic acid: a conventional heating method and a microwave-assisted method.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the two primary methods of synthesizing this compound from adamantane-1-carboxylic acid.

ParameterConventional Heating MethodMicrowave-Assisted Method
Starting Material Adamantane-1-carboxylic acidAdamantane-1-carboxylic acid
Reagents Methanol, Sulfuric acid (98%)Methanol, Sulfuric acid (conc.)
Reaction Time 2 hours12 minutes
Reaction Temperature Reflux130 °C
Yield ~90% (overall recovery after hydrolysis and re-esterification)[1]Quantitative[2]
Purification Extraction, Washing, Distillation[1]Precipitation, Filtration, Washing[2]
Melting Point 38-39 °C[1]37 °C[2]

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol is adapted from a well-established procedure for the esterification of adamantane-1-carboxylic acid.[1]

Materials:

  • Adamantane-1-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (98%)

  • Chloroform

  • Water

  • Calcium chloride (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Claisen flask

Procedure:

  • To a round-bottom flask, add adamantane-1-carboxylic acid.

  • Add three times the weight of adamantane-1-carboxylic acid of methanol to the flask.

  • Carefully add 2 mL of 98% sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture at reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 10 volumes of water.

  • Extract the aqueous mixture with the minimum amount of chloroform required for a clean separation of layers.

  • Wash the chloroform layer with water.

  • Dry the chloroform layer over anhydrous calcium chloride.

  • Remove the chloroform by distillation.

  • Distill the residue using a Claisen flask with an indented neck. Collect the fraction at 77–79 °C (1 mm Hg). The product, this compound, will solidify upon cooling.

Protocol 2: Microwave-Assisted Method

This protocol offers a rapid and high-yield synthesis of this compound using microwave irradiation.[2]

Materials:

  • Adamantane-1-carboxylic acid (1 mmol)

  • Methanol (dry)

  • Sulfuric acid (concentrated, 0.5 mL)

  • Closed Teflon vessel for microwave synthesis

  • Microwave reactor

  • Crushed ice

  • Buchner funnel and filter paper

  • Cold water

Procedure:

  • In a closed Teflon vessel, combine 1 mmol of adamantane-1-carboxylic acid, 0.5 mL of concentrated sulfuric acid, and dry methanol.

  • Place the vessel in a microwave reactor and irradiate to maintain a constant temperature of 130 °C for 12 minutes.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice. A white crystalline solid will precipitate.

  • Filter the solid using a Buchner funnel and wash it with cold water.

  • Dry the solid to obtain this compound in quantitative yield.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from adamantane-1-carboxylic acid.

Synthesis_Workflow Start Adamantane-1-carboxylic Acid Reaction Esterification Reaction Start->Reaction Reagents Methanol + Sulfuric Acid Reagents->Reaction Conventional Conventional Heating (Reflux, 2h) Reaction->Conventional Method 1 Microwave Microwave Irradiation (130°C, 12 min) Reaction->Microwave Method 2 Workup_Conventional Workup: Extraction, Washing, Drying Conventional->Workup_Conventional Workup_Microwave Workup: Precipitation, Filtration, Washing Microwave->Workup_Microwave Purification Purification: Distillation Workup_Conventional->Purification Product This compound Workup_Microwave->Product Purification->Product

Caption: Synthetic workflow for this compound.

Conclusion

Both the conventional heating and microwave-assisted methods provide effective routes for the high-yield synthesis of this compound. The microwave-assisted method offers a significant advantage in terms of reaction time, providing a quantitative yield in a fraction of the time required for the conventional method. The choice of method may depend on the available equipment and the desired scale of the reaction. The provided protocols offer detailed guidance for researchers to successfully synthesize this important chemical intermediate.

References

Application Notes and Protocols: Introducing the Adamantane Cage into Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of an adamantane cage into heterocyclic compounds is a powerful strategy in medicinal chemistry for enhancing the pharmacological profile of drug candidates. The unique three-dimensional, rigid, and lipophilic nature of the adamantane moiety can significantly improve a molecule's potency, selectivity, and pharmacokinetic properties.[1][2][3] This document provides detailed application notes, experimental protocols, and data on the synthesis and properties of adamantane-containing heterocyclic compounds.

Introduction: The Advantages of Adamantane Incorporation

The adamantane scaffold, a diamondoid hydrocarbon, offers several key advantages in drug design:

  • Enhanced Lipophilicity: The bulky and non-polar adamantane group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[1][4] This is often quantified by an increase in the calculated partition coefficient (cLogP).[4]

  • Improved Pharmacokinetics (ADME): The adamantane moiety can positively influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[1][5] Its rigid structure can sterically shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[4]

  • Rigid Scaffold for Optimal Binding: The rigid cage-like structure of adamantane provides a well-defined and predictable three-dimensional orientation for appended functional groups, facilitating optimal interactions with biological targets such as enzymes and receptors.[1][3]

  • Increased Biological Activity: The introduction of an adamantane group can lead to a significant increase in the biological activity of a parent heterocyclic compound. This has been demonstrated in various therapeutic areas, including antiviral, antidiabetic, and neuroprotective agents.[2][6][7]

Key Synthetic Strategies

There are three primary strategies for synthesizing adamantane-containing heterocyclic compounds:

  • Functionalization of a Pre-formed Adamantane Core: This is the most common approach, involving the coupling of a functionalized adamantane derivative (e.g., with an amino, carboxyl, or halo group) with a heterocyclic molecule.[1]

  • Direct C-H Adamantylation of Heterocycles: This modern technique utilizes transition-metal catalysis to directly attach an adamantane group to a C-H bond of the heterocyclic ring.[1]

  • Construction of the Heterocyclic Ring on an Adamantane Scaffold: In this method, the heterocyclic ring is synthesized directly onto a pre-existing adamantane structure.[1]

The following diagram illustrates the general workflow for the functionalization of a pre-formed adamantane core, which is a widely used and versatile method.

cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_product Product cluster_purification Purification & Analysis Adamantane Functionalized Adamantane Coupling Coupling Reaction (e.g., Amide Bond Formation) Adamantane->Coupling Heterocycle Heterocyclic Compound Heterocycle->Coupling Product Adamantane-Heterocycle Conjugate Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

General workflow for synthesizing adamantane-heterocycle conjugates.

Experimental Protocols

This section provides detailed protocols for key synthetic methods.

Protocol 1: Amide Bond Formation using Adamantane-1-carbonyl Chloride

This protocol describes the synthesis of an adamantane-heterocycle conjugate via a common amide bond formation reaction.[1]

Materials:

  • Adamantane-1-carbonyl chloride

  • A heterocyclic compound with a primary or secondary amine group (e.g., 2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethylamine for the synthesis of Adatanserin)[1]

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas

  • Ice bath

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve the heterocyclic amine (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the stirring solution to 0 °C in an ice bath.

  • In a separate flask, dissolve adamantane-1-carbonyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the solution of adamantane-1-carbonyl chloride dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Direct C-H Adamantylation of a Heterocycle

This protocol outlines a modern approach for the direct adamantylation of a C-H bond in a heterocyclic compound using a catalytic method.[1]

Materials:

  • Heterocyclic substrate (e.g., Pyrene)[1]

  • Adamantylating agent (e.g., 1-adamantanol)[1]

  • Triflic acid (TfOH)[1]

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the heterocyclic substrate (1.0 eq.) in DCM at room temperature.[1]

  • To this solution, add the adamantylating agent (1.2 eq.) followed by the dropwise addition of triflic acid (2.0 eq.).[1]

  • Stir the reaction mixture at room temperature. The reaction time can vary from 5 minutes to 6 hours, depending on the reactivity of the substrate.[1]

  • After the reaction is complete (monitored by TLC or GC-MS), carefully pour the reaction mixture into ice-water to quench the reaction.[1]

  • Extract the aqueous layer with DCM (3 x 50 mL).[1]

  • Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Impact of Adamantane Incorporation

The introduction of an adamantane moiety can significantly alter the physicochemical and biological properties of a heterocyclic compound. The following tables summarize representative quantitative data.

Table 1: Physicochemical Properties of Adamantane-Containing Compounds

Parent HeterocycleAdamantane-Containing DerivativeChange in cLogPReference
Phenyl ringAdamantyl group~ +3.1[4]
Generic drug scaffoldAdamantylated analogIncreased lipophilicity[7]

Table 2: Biological Activity of Adamantane-Heterocycle Conjugates

Compound ClassAdamantane DerivativeTargetBiological ActivityReference
AmineAmantadineInfluenza A M2 proton channelAntiviral[2][8]
Amino acidMemantineNMDA receptorNeuroprotective[2][6]
CyanopyrrolidineVildagliptinDipeptidyl peptidase-4 (DPP-4)Antidiabetic[6][7]
CyanopyrrolidineSaxagliptinDipeptidyl peptidase-4 (DPP-4)Antidiabetic[3][6]
Schiff basesAdamantane-Schiff base conjugatesStaphylococcus epidermidisAntibacterial (MIC = 62.5–1000 µg/mL)[7]
Hydrazide-hydrazonesAdamantane-hydrazide-hydrazoneGram-positive bacteriaAntibacterial[7]

Signaling Pathways and Mechanisms of Action

The adamantane moiety can modulate the interaction of heterocyclic drugs with their biological targets. Below are diagrams representing the mechanisms of action for two prominent adamantane-containing drugs.

Memantine: NMDA Receptor Antagonism

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease.

cluster_receptor NMDA Receptor Ion Channel cluster_ligands Ligands cluster_effect Cellular Effect Receptor NMDA Receptor Channel Ion Channel (Blocked) Receptor->Channel Opens Effect Reduced Ca2+ Influx & Neuroprotection Channel->Effect Prevents excessive Ca2+ entry Glutamate Glutamate Glutamate->Receptor Binds to receptor Memantine Memantine (Adamantane derivative) Memantine->Channel Blocks channel

Mechanism of action of Memantine at the NMDA receptor.
Saxagliptin: DPP-4 Inhibition

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The adamantane group contributes to its binding and efficacy.[3]

cluster_enzyme DPP-4 Enzyme cluster_inhibitor Inhibitor cluster_substrate Substrate cluster_outcome Physiological Outcome DPP4 DPP-4 Enzyme Incretins Incretins (GLP-1, GIP) DPP4->Incretins Inactivates Saxagliptin Saxagliptin (Adamantane derivative) Saxagliptin->DPP4 Inhibits Incretin_Levels Increased Incretin Levels Insulin_Secretion Enhanced Insulin Secretion Incretin_Levels->Insulin_Secretion Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control

Mechanism of action of Saxagliptin as a DPP-4 inhibitor.

Conclusion

The introduction of the adamantane cage into heterocyclic compounds is a well-established and highly successful strategy in modern drug discovery.[2] It provides a versatile tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of molecules to develop more effective and safer therapeutics. The synthetic protocols and data presented herein offer a valuable resource for researchers aiming to leverage the unique properties of adamantane in their drug development programs.

References

Application of Methyl Adamantane-1-carboxylate in Material Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl adamantane-1-carboxylate and its derivatives are pivotal building blocks in modern material science. The incorporation of the rigid, bulky, and thermally stable adamantane cage into polymers imparts a unique combination of desirable properties. These include enhanced thermal stability, higher glass transition temperatures, improved mechanical strength, and tailored optical and dielectric properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of high-performance polymers for applications in advanced photoresists, low-dielectric materials, and drug delivery systems.

Key Applications and Performance Data

The unique structure of the adamantyl group makes it a valuable component in a variety of advanced materials. When incorporated into a polymer matrix, the adamantane moiety enhances thermal and mechanical properties and can also impart desirable optical and dielectric characteristics.

High-Performance Polymers

The introduction of the adamantane cage into polymer backbones, either as a pendant group or within the main chain, significantly improves their performance characteristics. This is primarily due to the restriction of polymer chain mobility by the bulky adamantane structure, leading to higher thermal stability and mechanical robustness.[1]

Table 1: Thermal and Mechanical Properties of Adamantane-Containing Polymers

Polymer SystemGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Tensile Strength (MPa)Elongation at Break (%)Refractive Index (nD)Dielectric Constant (Dk) @ 10 GHz
Poly(1-adamantyl methacrylate) (PADMA)183 - 243~320--1.51-1.52Lower than PMMA
Poly(1-adamantyl acrylate) (PAdA)133376----
Copolymer of 1-adamantyl methacrylate and Styrene (AdMA/St = 55/45 mol%)170~340--1.522–1.591-
Adamantane-based Polyurethane Acrylate (ADO-PUA)--12.02111.35-2.26
Adamantane-based Polyimides232 - 330>47888.2 - 113.55.6 - 12.5-2.58 - 2.91

Data compiled from multiple sources.[2][3][4][5][6][7][8][9][10]

Advanced Photoresist Materials

Adamantane-based polymers are extensively used in chemically amplified photoresists for deep UV (DUV) lithography.[7] The bulky adamantyl groups enhance the etch resistance of the polymer and control the dissolution behavior in developer solutions.[6]

Low-Dielectric Constant Materials

The incorporation of the nonpolar and bulky adamantane structure into polymers can lower their dielectric constant (Dk) and dissipation factor (Df).[4] This makes them suitable for use as insulating materials in high-frequency communication devices and advanced chip packaging.[4][11]

Drug Delivery Systems

The hydrophobic and cage-like structure of adamantane makes it a promising component for drug delivery systems.[12][13] It can be incorporated into polymers to form nanoparticles or micelles that can encapsulate hydrophobic drugs, enhancing their solubility and enabling controlled release.[1][14] The adamantane moiety can also act as an anchor in lipid bilayers for targeted drug delivery.[15]

Experimental Protocols

Synthesis of 1-Adamantyl Methacrylate (AdMA) from 1-Adamantanol

This protocol describes the synthesis of 1-adamantyl methacrylate, a key monomer derived from an adamantane precursor, which can be synthesized from this compound via reduction and subsequent esterification.

Materials:

  • 1-Adamantanol

  • Methacrylic acid

  • p-Toluenesulfonic acid

  • Toluene

  • 10% aqueous sodium bicarbonate solution

  • Deionized water

Procedure:

  • To a reaction flask equipped with a stirrer and a Dean-Stark trap, add 70 g of 1-adamantanol, 50 g of methacrylic acid, 200 ml of toluene, and 1 g of p-toluenesulfonic acid.[16]

  • Heat the mixture with stirring, and distill off the water formed during the reaction using the Dean-Stark trap.

  • After the reaction is complete (monitored by TLC or GC), cool the reaction mixture.

  • Wash the resulting organic phase sequentially with water, a 10 mass % aqueous sodium hydrogencarbonate solution, and water.[16]

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation to obtain 1-adamantyl methacrylate.[16]

Free-Radical Polymerization of 1-Adamantyl Methacrylate (AdMA)

This protocol outlines the synthesis of poly(1-adamantyl methacrylate) via free-radical polymerization.

Materials:

  • 1-Adamantyl methacrylate (AdMA) monomer

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • In a reaction vessel, dissolve the desired amount of AdMA monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in toluene.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 60-80 °C with stirring to initiate the polymerization.[17][18]

  • Continue the reaction for a specified time (e.g., 6-24 hours) to achieve the desired polymer conversion.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Formulation of a Photoresist

This is a general protocol for the formulation of a chemically amplified photoresist using an adamantane-containing polymer.

Materials:

  • Adamantane-based polymer (e.g., a copolymer of AdMA)

  • Photoacid generator (PAG)

  • Solvent (e.g., propylene glycol methyl ether acetate, PGMEA)

  • Quencher (an organic base, optional)

Procedure:

  • Dissolve the adamantane-based polymer in PGMEA to form a solution of the desired concentration (e.g., 10-20 wt%).

  • Add the photoacid generator (typically 1-5 wt% relative to the polymer) and the quencher (if used) to the polymer solution.

  • Stir the mixture until all components are completely dissolved.

  • Filter the solution through a 0.2 µm membrane filter to remove any particulate matter.

  • The photoresist solution is now ready for spin-coating onto a substrate.[6]

Visualizations

Logical Relationships and Workflows

experimental_workflow General Workflow for Adamantane-Based Polymer Synthesis and Application cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_application Material Application start This compound reduction Reduction start->reduction e.g., LiAlH4 esterification Esterification with Methacryloyl Chloride reduction->esterification adma_monomer 1-Adamantyl Methacrylate (AdMA) esterification->adma_monomer polymerization Free-Radical or Anionic Polymerization adma_monomer->polymerization adma_polymer Poly(AdMA) or Copolymer polymerization->adma_polymer photoresist Photoresist Formulation adma_polymer->photoresist low_k Low-k Dielectric Film adma_polymer->low_k drug_delivery Drug Delivery System adma_polymer->drug_delivery photoresist_process Photoresist Processing Workflow start Prepare Photoresist Solution spin_coating Spin Coating on Substrate start->spin_coating soft_bake Soft Bake (Solvent Removal) spin_coating->soft_bake exposure Exposure to DUV Light soft_bake->exposure post_exposure_bake Post-Exposure Bake (PEB) exposure->post_exposure_bake development Development (TMAH) post_exposure_bake->development hard_bake Hard Bake development->hard_bake pattern Final Photoresist Pattern hard_bake->pattern drug_delivery_logic Logic of Adamantane in Drug Delivery adamantane Adamantane Moiety properties Properties: - Rigidity - Bulkiness - Lipophilicity adamantane->properties polymer Incorporate into Polymer properties->polymer nanoparticle Self-Assembles into Nanoparticle/Micelle polymer->nanoparticle encapsulation Drug Encapsulation nanoparticle->encapsulation drug Hydrophobic Drug drug->encapsulation delivery Controlled Drug Release encapsulation->delivery

References

Application Notes and Protocols: Biological Activity of Adamantane-Containing Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of adamantane-containing esters, complete with detailed experimental protocols and quantitative data summaries. The unique lipophilic and rigid cage-like structure of the adamantane moiety often enhances the pharmacological properties of parent molecules, making its ester derivatives promising candidates in drug discovery.[1][2][3] Adamantane's incorporation can improve a drug's pharmacokinetic profile by increasing bioavailability and metabolic stability.[1][2] These derivatives have shown a wide range of biological activities, including antiviral, antimicrobial, and anticancer effects.[4][5]

I. Antiviral Activity

Adamantane derivatives have long been recognized for their antiviral properties, most notably against the influenza A virus.[2][6][7] The primary mechanism of action for many aminoadamantanes involves the blockade of the M2 proton channel, a viral protein essential for the virus's replication cycle.[3][7][8] While classic adamantane antivirals have faced challenges with drug resistance, research into new derivatives, including esters, continues to be an active area of investigation to overcome these limitations.[9]

Quantitative Data: Antiviral Activity of Adamantane-Containing Esters
CompoundVirus StrainAssayActivity MetricValueReference
Enol ester 10 (R-isomer)Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant)Plaque Reduction AssayIC507.7 µM[9]
Enol ester 10 (S-isomer)Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant)Plaque Reduction AssayIC507.7 µM[9]
2-(1-adamantyl)imidazoleInfluenza A-2 Victoria virusChick Embryo Assay-Significant antiviral activity[10]
N-methyl-2-(1-adamantyl)imidazoleInfluenza A-2 Victoria virusChick Embryo Assay-Significant antiviral activity[10]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaque formation in a cell culture.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 12-well plates.

  • Virus stock of known titer.

  • Test compound (adamantane-containing ester) at various concentrations.

  • Culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • Agarose overlay medium.

  • Formaldehyde solution (4%).

  • Crystal violet staining solution.

Procedure:

  • Cell Preparation: Seed host cells in 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the virus stock in culture medium to achieve a concentration that yields a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Preparation: Prepare serial dilutions of the adamantane-containing ester in culture medium.

  • Infection: Wash the cell monolayers with PBS. Add the virus dilution to each well and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and wash the cells with PBS. Add the culture medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Gently add the agarose overlay medium to each well. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Fixation and Staining: Fix the cells with 4% formaldehyde solution for at least 30 minutes. Remove the agarose overlay and stain the cells with crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces the plaque number by 50%.

Antiviral_Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure start Start cells Seed Host Cells in 12-well plates start->cells virus Prepare Virus Dilutions start->virus compound Prepare Compound Dilutions start->compound infect Infect Cell Monolayers cells->infect virus->infect treat Add Compound Dilutions compound->treat infect->treat overlay Add Agarose Overlay treat->overlay incubate Incubate for 48-72h overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count Count Plaques fix_stain->count analyze Calculate IC50 count->analyze end End analyze->end

Workflow for the Antiviral Plaque Reduction Assay.

II. Antimicrobial Activity

Adamantane derivatives, including esters, have demonstrated activity against a range of microbial pathogens. The lipophilic nature of the adamantane cage is thought to facilitate the interaction of these compounds with bacterial cell membranes, contributing to their antimicrobial effects.[11]

Quantitative Data: Antimicrobial Activity of Adamantane-Containing Esters
CompoundMicroorganismAssayActivity MetricValue (µg/mL)Reference
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideStaphylococcus aureusBroth DilutionMIC0.022[12]
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideStaphylococcus aureusBroth DilutionMIC0.05[12]
N-substituted adamantylester imidesStaphylococcus aureusNot specifiedMIC> 6[13]
Adamantane derivative 9Gram-positive bacteriaNot specifiedMIC62.5–1000[5]
Adamantane derivative 14Gram-positive bacteriaNot specifiedMIC62.5–1000[5]
Adamantane derivative 15Gram-positive bacteriaNot specifiedMIC62.5–1000[5]
Adamantane derivative 19Gram-positive bacteriaNot specifiedMIC62.5–1000[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against a specific bacterium, in accordance with guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13]

Materials:

  • 96-well microtiter plates.

  • Bacterial strain of interest.

  • Mueller-Hinton Broth (MHB) or other suitable growth medium.

  • Test compound (adamantane-containing ester) stock solution.

  • Sterile saline (0.85% w/v).

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Compound Dilution: Prepare a serial two-fold dilution of the adamantane-containing ester in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure start Start inoculum Prepare Standardized Bacterial Inoculum start->inoculum compound Prepare Serial Dilutions of Test Compound start->compound inoculate Inoculate 96-well Plate inoculum->inoculate compound->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read Visually Inspect for Turbidity incubate->read determine Determine MIC read->determine end End determine->end

Workflow for the Broth Microdilution MIC Assay.

III. Anticancer Activity

The cytotoxic effects of adamantane derivatives against various cancer cell lines have been reported, suggesting their potential as anticancer agents.[14][15] The incorporation of the adamantane moiety can enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with intracellular targets.

Quantitative Data: Anticancer Activity of Adamantane-Containing Esters

Specific quantitative data for the anticancer activity of adamantane-containing esters was not prominently available in the initial search results. The provided data below is for adamantane derivatives in general to illustrate the potential of this class of compounds.

CompoundCell LineAssayActivity MetricValueReference
Adamantyl isothiourea derivative 5Hep-G2 (Hepatocellular carcinoma)MTT Assay-High cytotoxic effect[14]
Adamantyl isothiourea derivative 6Hep-G2 (Hepatocellular carcinoma)MTT Assay-High cytotoxic effect[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • Cancer cell line of interest.

  • 96-well plates.

  • Complete culture medium.

  • Test compound (adamantane-containing ester).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the adamantane-containing ester for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Compound Dilutions start->prepare_compound treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate Cell Viability and IC50 read_absorbance->analyze end End analyze->end

Workflow for the MTT Cytotoxicity Assay.

IV. Synthesis of Adamantane-Containing Esters

The synthesis of adamantane-containing esters can be achieved through several standard organic chemistry reactions. A common method involves the esterification of an adamantane carboxylic acid with an alcohol or the reaction of an adamantanol with a carboxylic acid or its more reactive derivatives (e.g., acid chloride or anhydride).

General Protocol: Esterification of 1-Adamantanecarboxylic Acid

This protocol describes a general method for the synthesis of an adamantane ester from 1-adamantanecarboxylic acid and an alcohol under acidic conditions.

Materials:

  • 1-Adamantanecarboxylic acid.

  • Alcohol (R-OH).

  • Concentrated sulfuric acid (catalyst).

  • Anhydrous solvent (e.g., toluene or dichloromethane).

  • Round-bottom flask with a reflux condenser.

  • Sodium bicarbonate solution.

  • Anhydrous magnesium sulfate.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-adamantanecarboxylic acid and the desired alcohol in the anhydrous solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude ester product can be purified by column chromatography or recrystallization to yield the pure adamantane-containing ester.

Ester_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification adamantane_acid 1-Adamantanecarboxylic Acid dissolve Dissolve in Anhydrous Solvent adamantane_acid->dissolve alcohol Alcohol (R-OH) alcohol->dissolve catalyst H2SO4 (catalyst) catalyst->dissolve reflux Reflux for several hours dissolve->reflux wash Wash with NaHCO3, Water, Brine reflux->wash dry Dry over MgSO4 wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Chromatography/Recrystallization concentrate->purify product Pure Adamantane Ester purify->product

General workflow for the synthesis of adamantane-containing esters.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Adamantane-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl adamantane-1-carboxylate. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is the Fischer-Speier esterification of adamantane-1-carboxylic acid with methanol using a strong acid catalyst, typically concentrated sulfuric acid.[1][2] This reaction is an equilibrium process, and optimizing conditions is key to achieving high yields.

Q2: What is a typical yield for this synthesis?

A2: While yields can vary based on the specific conditions and scale, a well-optimized Fischer esterification of adamantane-1-carboxylic acid can achieve high yields. For instance, the esterification of the crude acid followed by purification can result in a 90% overall recovery after hydrolysis back to the acid.[1]

Q3: What are the key parameters to control for a high-yield synthesis?

A3: The key parameters to control are:

  • Purity of Starting Material: Ensure the adamantane-1-carboxylic acid is free from impurities from its own synthesis.

  • Reagent Stoichiometry: Using a large excess of methanol can shift the reaction equilibrium towards the product side.[3]

  • Catalyst Concentration: The amount of sulfuric acid is crucial. A catalyst to raw material ratio of 0.5-3:10 has been reported.[4]

  • Temperature: The reaction is typically run at reflux.[1] A temperature range of 55-70°C has also been specified in some protocols.[4]

  • Reaction Time: Reaction times can range from a couple of hours to overnight, depending on the scale and conditions.[1][4]

  • Water Removal: As water is a byproduct, its removal can drive the reaction to completion.[3][5][6]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting carboxylic acid should diminish over time, while a new, less polar spot for the methyl ester product should appear and intensify.

Q5: What are some common side reactions to be aware of?

A5: Side reactions are more prevalent during the synthesis of the precursor, adamantane-1-carboxylic acid, where the adamantane framework can undergo destruction with highly concentrated sulfuric acid, leading to colored byproducts.[7] During esterification, incomplete reaction is the primary issue. Dehydration of the adamantane moiety is unlikely under these conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The sulfuric acid may be old or have absorbed moisture. 2. Low Reaction Temperature: The temperature may not be high enough to drive the reaction. 3. Poor Quality Starting Material: The adamantane-1-carboxylic acid may be impure.1. Use fresh, concentrated sulfuric acid. 2. Ensure the reaction is refluxing properly or maintained at the optimal temperature (e.g., 65°C).[4] 3. Purify the adamantane-1-carboxylic acid by recrystallization before use.
Low Yield 1. Equilibrium Not Shifted: The reaction may have reached equilibrium with significant starting material remaining. 2. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Water Inhibition: The presence of water (from reagents or formed during the reaction) is hindering the forward reaction.[3][6]1. Use a larger excess of methanol (it can be used as the solvent).[3] 2. Increase the reaction time and monitor by TLC until the starting material is consumed. 3. Use anhydrous methanol and consider using a Dean-Stark apparatus to remove water azeotropically with a suitable solvent like toluene.[3][5]
Product is Contaminated with Starting Material 1. Incomplete Reaction: The reaction was stopped prematurely. 2. Inefficient Work-up: The aqueous wash was not sufficient to remove the unreacted carboxylic acid.1. Continue the reaction until the starting material is no longer visible by TLC. 2. During the work-up, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove unreacted adamantane-1-carboxylic acid.
Formation of Dark-Colored Byproducts 1. High Catalyst Concentration or Temperature: This is more of an issue in the synthesis of the precursor acid but could potentially occur with very harsh esterification conditions.[7]1. Use the recommended amount of sulfuric acid and maintain the optimal reaction temperature.
Difficulty in Isolating the Product 1. Product is an oil or low-melting solid: this compound has a melting point of 38-39°C and may not readily crystallize.[1] 2. Emulsion formation during work-up: This can make phase separation difficult.1. After the work-up, remove the solvent under reduced pressure. The product can be further purified by vacuum distillation.[1] 2. Add a small amount of brine (saturated NaCl solution) to help break up emulsions during the extraction.

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis

ParameterCondition 1 (Organic Syntheses)[1]Condition 2 (Patent CN102249900A)[4]
Starting Material Crude Adamantane-1-carboxylic acidMixture of 1- and 2-Adamantanecarboxylic acid
Alcohol Methanol (three times the weight of the acid)Methanol (1.5 mL per gram of acid)
Catalyst 98% Sulfuric acid (2 mL)98% Sulfuric acid
Catalyst:Substrate Ratio Not specified by weight0.5 - 3 : 10
Temperature Reflux55 - 70 °C
Reaction Time 2 hours15 - 140 minutes

Experimental Protocols

Key Experiment: Fischer Esterification of Adamantane-1-carboxylic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Adamantane-1-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Chloroform

  • Water

  • Calcium Chloride (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the crude adamantane-1-carboxylic acid with three times its weight of methanol.

  • Carefully add 2 mL of 98% sulfuric acid to the mixture.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into approximately 10 volumes of water.

  • Extract the aqueous mixture with chloroform. Ensure a clean separation of layers.

  • Wash the combined chloroform extracts with water.

  • Dry the chloroform layer over anhydrous calcium chloride.

  • Filter to remove the drying agent and concentrate the chloroform solution under reduced pressure.

  • Purify the resulting crude ester by vacuum distillation. Collect the fraction at 77–79 °C (1 mm Hg). The product should solidify upon cooling (m.p. 38–39 °C).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Adamantane-1-carboxylic acid and Methanol add_catalyst Add conc. H2SO4 start->add_catalyst reflux Reflux for 2 hours add_catalyst->reflux quench Pour into water reflux->quench extract Extract with Chloroform quench->extract wash Wash with water extract->wash dry Dry with CaCl2 wash->dry evaporate Evaporate solvent dry->evaporate distill Vacuum Distillation evaporate->distill product This compound distill->product troubleshooting_yield cluster_incomplete Incomplete Reaction cluster_equilibrium Equilibrium Issue start Low Yield of this compound check_reaction Was starting material consumed? (Check TLC) start->check_reaction increase_time Increase reaction time check_reaction->increase_time No excess_alcohol Use larger excess of methanol check_reaction->excess_alcohol Yes increase_temp Ensure proper reflux/temperature increase_time->increase_temp check_reagents Check reagent quality (acid, alcohol) increase_temp->check_reagents remove_water Remove water (e.g., Dean-Stark) excess_alcohol->remove_water

References

Common side reactions in the esterification of adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of adamantane-1-carboxylic acid.

Troubleshooting Guide: Common Side Reactions and Issues

The esterification of adamantane-1-carboxylic acid, typically performed via Fischer esterification, is a robust reaction. However, several issues can arise, leading to low yields or impure products. The following table outlines common problems, their probable causes, and recommended solutions.

Problem/Observation Potential Cause Recommended Solution
Low yield of the desired ester Incomplete reaction: Fischer esterification is an equilibrium reaction.[1][2][3]- Use a large excess of the alcohol, which can also serve as the solvent.[1][3] - Remove water as it forms, for example, by using a Dean-Stark apparatus or a drying agent.[1][2] - Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid) is used.[1]
Insufficient reaction time or temperature: The reaction may be slow, especially with sterically hindered alcohols.- Increase the reaction time and/or temperature. Refluxing for several hours is common.[4]
Hydrolysis of the ester product: If excess water is present, the reverse reaction (hydrolysis) can occur, reducing the yield.[1][3]- Use anhydrous reagents and solvents.[5]
Presence of unreacted adamantane-1-carboxylic acid in the product Equilibrium not driven to completion: As mentioned above, the reaction is reversible.- Re-run the reaction with a larger excess of alcohol or with water removal. - Purify the product by washing with a mild base (e.g., sodium bicarbonate solution) to remove the acidic starting material, followed by column chromatography.
Formation of multiple ester byproducts Impurities in the starting adamantane-1-carboxylic acid: The synthesis of the starting material can generate other alkyl carboxylic acids (e.g., C₇, C₉, C₁₃ acids) which will also undergo esterification.[4]- Purify the adamantane-1-carboxylic acid by recrystallization before use.[4]
Presence of isomeric adamantane-1-carboxylic acids: If the starting material contains isomers like 2-adamantanecarboxylic acid, these will also be esterified, potentially at different rates.- Use a highly pure starting material. Isomeric esters can be difficult to separate.
Dark coloration of the reaction mixture Degradation of the adamantane framework: Use of very high concentrations of sulfuric acid (e.g., oleum) can lead to the destruction of the adamantane cage, especially at elevated temperatures.- Use concentrated (95-98%) sulfuric acid instead of oleum for the esterification.[4] - Avoid excessive heating.
Formation of adamantane as a byproduct Decarboxylation: At elevated temperatures and in the presence of a strong acid, adamantane-1-carboxylic acid can undergo decarboxylation to yield adamantane.[6]- Maintain a controlled reaction temperature and avoid overheating.
Formation of isomeric ester byproducts Rearrangement of the adamantyl cation: Although less common in typical Fischer esterification, under strongly acidic conditions, there is a potential for rearrangement of the adamantyl carbocation intermediate, leading to the formation of isomeric products.- Use the mildest effective acidic conditions.

Quantitative Data Summary

While specific quantitative data for side product formation is not extensively available, the following table summarizes reaction conditions and reported yields for the synthesis of methyl adamantane-1-carboxylate, providing a benchmark for expected outcomes.

Reactants Catalyst Reaction Conditions Reported Yield Reference
Adamantane-1-carboxylic acid, Methanol98% Sulfuric AcidReflux for 2 hoursNot explicitly stated for the esterification step, but an overall 90% recovery after hydrolysis of the ester is mentioned.[4]Organic Syntheses[4]

Experimental Protocols

Key Experiment: Methyl Esterification of Adamantane-1-Carboxylic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

  • Crude adamantane-1-carboxylic acid

  • Methanol (reagent grade)

  • 98% Sulfuric acid

  • Chloroform

  • Calcium chloride

  • 1N Potassium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the crude adamantane-1-carboxylic acid with three times its weight of methanol.

  • Carefully add a catalytic amount of 98% sulfuric acid (e.g., 2 mL for a 12-13 g scale reaction).

  • Heat the mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into approximately 10 volumes of water.

  • Extract the aqueous mixture with chloroform. Use the minimum amount of chloroform required to achieve a clean separation of layers.

  • Wash the combined chloroform extracts with water.

  • Dry the chloroform solution over anhydrous calcium chloride.

  • Filter the drying agent and remove the chloroform by distillation or rotary evaporation.

  • Distill the crude ester under reduced pressure. Methyl 1-adamantanecarboxylate is collected at 77–79 °C (1 mm Hg). The product solidifies upon cooling (m.p. 38–39 °C).

Purification and Verification:

The purity of the resulting ester can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Hydrolysis of a small sample of the ester back to the carboxylic acid using 1N potassium hydroxide, followed by acidification, should yield adamantane-1-carboxylic acid with a melting point of 175–176.5 °C, confirming the identity of the product.[4]

Visualizations

Reaction Pathway and Potential Side Reactions

Esterification_Pathway Esterification of Adamantane-1-Carboxylic Acid and Side Reactions cluster_main Main Reaction (Fischer Esterification) A Adamantane-1-Carboxylic Acid C Adamantyl Ester (Ad-COOR') A->C + R'-OH, H⁺ D Unreacted Starting Material A->D Incomplete Reaction F Adamantane (Decarboxylation Product) A->F High Temp, H⁺ G Isomeric Ester A->G Strong Acid, Rearrangement B Alcohol (R'-OH) B->C Catalyst H₂SO₄ (catalyst) Catalyst->C E Esterified Impurities

Caption: Esterification pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Esterification of Adamantane-1-Carboxylic Acid Start Start Experiment Reaction Perform Esterification Start->Reaction Analysis Analyze Product (Yield, Purity) Reaction->Analysis CheckYield Is Yield Acceptable? Analysis->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes LowYield Increase Alcohol Excess Remove Water Increase Reaction Time/Temp CheckYield->LowYield No ImpureProduct Identify Impurities (GC-MS, NMR) CheckPurity->ImpureProduct No End Successful Product CheckPurity->End Yes LowYield->Reaction AcidImpurity Unreacted Acid Present? ImpureProduct->AcidImpurity OtherEsterImpurity Other Esters Present? AcidImpurity->OtherEsterImpurity No WashBase Wash with Mild Base AcidImpurity->WashBase Yes DecarboxylationImpurity Adamantane Present? OtherEsterImpurity->DecarboxylationImpurity No PurifyStart Purify Starting Material OtherEsterImpurity->PurifyStart Yes ControlTemp Control Temperature Carefully DecarboxylationImpurity->ControlTemp Yes DecarboxylationImpurity->End No (Other Impurity) WashBase->Analysis PurifyStart->Reaction ControlTemp->Reaction

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of adamantyl ester consistently low even with a large excess of alcohol?

A1: If you are already using a significant excess of alcohol, the low yield is likely due to the presence of water, which shifts the equilibrium back towards the starting materials (Le Chatelier's principle).[1][3] Ensure that your alcohol and adamantane-1-carboxylic acid are as anhydrous as possible. Using a Dean-Stark trap to azeotropically remove water during the reaction is a highly effective method to drive the reaction to completion. Also, verify that your acid catalyst is of sufficient concentration and has not been deactivated.

Q2: I see multiple spots on my TLC plate after the reaction, even after workup. What could they be?

A2: The multiple spots could be a combination of your desired ester, unreacted adamantane-1-carboxylic acid, and potentially other ester byproducts. If your starting carboxylic acid was not pure, it might have contained isomers or other aliphatic acids which also would have been esterified.[4] It is also possible, though less common under standard Fischer conditions, that some rearrangement or degradation products have formed. We recommend purifying your starting material before the reaction and using techniques like GC-MS to identify the byproducts.

Q3: The reaction mixture turned dark brown/black upon heating. Is this normal?

A3: This is not ideal and suggests some decomposition is occurring. A common cause is using an overly strong acid catalyst (like fuming sulfuric acid or oleum) or excessive heating.[4] The adamantane cage is robust, but under harsh acidic conditions and high temperatures, it can degrade. Try using concentrated (95-98%) sulfuric acid and ensure the reaction temperature is controlled, for example, by maintaining a gentle reflux.

Q4: Can I use a different alcohol than methanol for the esterification?

A4: Yes, other primary and secondary alcohols can be used. However, be aware that the bulky adamantyl group can cause steric hindrance, which may slow down the reaction with larger or more branched alcohols. You may need to adjust the reaction time and temperature accordingly. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions.

Q5: How can I confirm that the product I have is the correct adamantyl ester?

A5: A combination of analytical techniques is recommended.

  • Melting Point: If your ester is a solid, its melting point should be sharp and match the literature value (e.g., methyl 1-adamantanecarboxylate: 38–39 °C).[4]

  • Spectroscopy: ¹H and ¹³C NMR spectroscopy will give you detailed structural information. Mass spectrometry (e.g., GC-MS) will confirm the molecular weight.

  • Hydrolysis: As a chemical proof, you can hydrolyze the ester back to the carboxylic acid and confirm its melting point.[4] This is a good way to ensure no rearrangement of the adamantane skeleton has occurred.

References

Technical Support Center: Purification of Crude Methyl Adamantane-1-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl adamantane-1-carboxylate via chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution.Optimize the Mobile Phase: Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) to achieve a retention factor (Rf) of 0.2-0.4 for the product on TLC. Consider adding a small percentage of a more polar solvent like methanol if impurities are very polar.
Incorrect Stationary Phase: The polarity of the stationary phase (e.g., silica gel) may not be suitable for the separation.Select an Appropriate Stationary Phase: For non-polar compounds like this compound, normal-phase chromatography on silica gel is typically effective. For very non-polar impurities, reversed-phase chromatography could be an alternative.
Column Overloading: Too much crude material has been loaded onto the column.Reduce the Sample Load: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.
Product Elutes Too Quickly or Too Slowly Solvent Polarity is Too High or Too Low: A solvent system that is too polar will cause the compound to elute quickly, while a non-polar system will result in slow elution.Adjust Solvent Polarity: Increase the proportion of the non-polar solvent (e.g., hexane) to slow down elution or increase the proportion of the polar solvent (e.g., ethyl acetate) to speed it up.
Tailing of the Product Peak/Spot Acidic Impurities: Residual 1-adamantanecarboxylic acid in the crude mixture can interact with the silica gel, causing tailing.Add a Modifier to the Mobile Phase: Incorporate a small amount of a weak acid (e.g., 0.1-1% acetic acid) or a weak base (e.g., 0.1-1% triethylamine) to the eluent to suppress ionization and improve peak shape.
Column Degradation: The stationary phase may be breaking down.Use a Fresh Column: Pack a new column with fresh stationary phase.
Low Recovery of Purified Product Product is Unstable on Silica Gel: The ester may be susceptible to hydrolysis on the acidic silica surface over long exposure times.Deactivate the Silica Gel: Treat the silica gel with a base (e.g., triethylamine) before packing the column. Work Quickly: Do not leave the compound on the column for an extended period.
Irreversible Adsorption: Highly polar impurities or byproducts might bind irreversibly to the stationary phase, trapping some of the product.Use a Guard Column: A small layer of a less retentive stationary phase at the top of the column can help trap strongly adsorbing compounds.
High Backpressure in the System Column Packed Too Tightly: This can restrict solvent flow.Repack the Column: Ensure the stationary phase is packed uniformly and not overly compressed.
Precipitation of Material on the Column: The crude sample may not be fully dissolved in the loading solvent or may be precipitating at the top of the column.Ensure Complete Dissolution of the Sample: Dissolve the crude material in a minimal amount of a suitable solvent before loading. Consider using a stronger loading solvent if solubility is an issue, but be mindful of its effect on the separation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted 1-adamantanecarboxylic acid, residual solvents from the synthesis, and byproducts from the formation of the adamantane core, which may include various aliphatic acids.[1]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system is typically determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your product and any impurities, with the product having an Rf value between 0.2 and 0.4. For this compound, a good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.

Q3: Can this compound hydrolyze on the silica gel column?

A3: Yes, esters can be susceptible to hydrolysis on the acidic surface of silica gel, especially if the chromatography is prolonged or if there is water present in the solvents. To mitigate this, you can use deactivated silica gel or add a small amount of a neutralizer like triethylamine to your eluent.

Q4: What is a typical yield and purity I can expect after chromatographic purification?

A4: A successful chromatographic purification should yield a product with a purity of >98%. The recovery will depend on the initial purity of the crude material and the efficiency of the separation, but a recovery of 80-95% from the column is a reasonable expectation.

Q5: Are there alternative purification methods to column chromatography?

A5: Yes, other purification methods for this compound include distillation and recrystallization.[1] The choice of method depends on the nature and boiling points of the impurities. Chromatography is often preferred for removing impurities with similar polarities to the product.

Experimental Protocol: Column Chromatography of Crude this compound

This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the bed.

3. Elution:

  • Begin elution with the initial, non-polar solvent system.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of compounds using TLC analysis of the collected fractions.

  • If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

4. Product Isolation:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical data that might be obtained during the purification process.

Parameter Crude Material After Chromatography
Appearance Yellowish oil or solidWhite crystalline solid
Purity (by GC/HPLC) 85%>98%
Major Impurities 1-Adamantanecarboxylic acid, synthesis byproducts<0.5%
Recovery N/A85-95%

Experimental Workflow

experimental_workflow crude_product Crude Methyl adamantane-1-carboxylate dissolve Dissolve in Minimal Solvent crude_product->dissolve load_column Load Sample onto Column dissolve->load_column prepare_column Prepare Silica Gel Column prepare_column->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify Pure Fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Methyl adamantane-1-carboxylate evaporate->pure_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Adamantane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of adamantane and its derivatives. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Q: My adamantane reaction is resulting in a very low yield or no desired product. What are the common causes and how can I fix this?

A: Low conversion rates in adamantane reactions are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inactive or Decomposed Catalyst: Catalysts, especially Lewis acids like aluminum chloride (AlCl₃) or sensitive organometallic complexes, can lose activity due to improper handling or storage.[1][2][3]

    • Solution: Use a fresh, high-purity catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.[1][3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction rate and yield.[1][2][4]

    • Solution: Carefully optimize the reaction temperature. For instance, in the oxidation of adamantane to adamantanone, a gradual increase from 70°C to 82°C is often effective.[5][6] Monitor the reaction over a longer period to ensure it has reached completion.[1][5] Screen a range of solvents to ensure adequate solubility of adamantane, which is notoriously nonpolar.[1][2][7]

  • Poor Solubility of Adamantane: The highly nonpolar nature of adamantane leads to poor solubility in many common solvents, limiting its availability to react.[2][7]

    • Solution: Test various nonpolar and polar aprotic solvents or consider using a co-solvent system.[1] In some cases, increasing the reaction temperature can improve solubility, but this must be balanced against the risk of side reactions.[1]

  • Presence of Inhibitors: Contaminants such as water or oxygen can inhibit the reaction, especially when using sensitive catalysts.[1]

    • Solution: Degas the solvent and run the reaction under an inert atmosphere.[1] Ensure all glassware is thoroughly dried before use.

  • Purity of Starting Materials: Impurities in the adamantane starting material can lead to side reactions, reducing the yield of the desired product and complicating purification.[4][5]

    • Solution: Use high-purity adamantane from a reliable supplier and perform quality checks on starting materials.[4][5]

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion Observed check_catalyst Check Catalyst Activity & Handling start->check_catalyst First Step optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_catalyst->optimize_conditions If catalyst is active check_solubility Address Adamantane Solubility optimize_conditions->check_solubility If still low check_purity Verify Starting Material Purity check_solubility->check_purity If solubility is addressed solution Improved Conversion check_purity->solution After verification reaction_parameters cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Catalyst Catalyst Selectivity Selectivity Catalyst->Selectivity Temperature Temperature Yield Yield Temperature->Yield Byproducts Byproducts Temperature->Byproducts Solvent Solvent Solvent->Yield Time Time Time->Yield Time->Byproducts

References

Preventing the formation of impurities in adamantane ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of adamantane esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My adamantane ester synthesis is resulting in a low yield and contains unreacted starting materials. What are the likely causes and how can I improve the conversion?

A1: Low conversion in adamantane ester synthesis, particularly through Fischer esterification, is a common issue primarily due to the reversible nature of the reaction.[1] The key is to shift the equilibrium towards the product side.

Possible Causes:

  • Equilibrium Limitation: The Fischer esterification is an equilibrium process, and without specific measures, the reaction may not proceed to completion.[2][3]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion.

  • Water Inhibition: The presence of water, either from wet reagents or as a reaction byproduct, can shift the equilibrium back towards the starting materials.[3][4]

  • Steric Hindrance: The bulky adamantane group can sterically hinder the approach of the alcohol, slowing down the reaction rate.

Troubleshooting Solutions:

  • Increase Reactant Concentration: Use the alcohol as the solvent to have it in large excess, which drives the equilibrium towards the ester product.[2][3]

  • Water Removal:

    • Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[3][5]

    • Add a drying agent, such as molecular sieves, to the reaction mixture.[4]

  • Optimize Catalyst Loading: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used.[4][5]

  • Increase Reaction Time and/or Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[6] Refluxing the reaction mixture is a common practice.[5]

Q2: I have identified adamantanol in my final ester product. How did this impurity form and how can I prevent it?

A2: The presence of 1-adamantanol as an impurity suggests issues with the starting 1-adamantanecarboxylic acid or its synthesis.

Formation Mechanism:

1-Adamantanol is a common precursor in the synthesis of 1-adamantanecarboxylic acid.[7] If the carboxylation reaction is incomplete, unreacted 1-adamantanol will remain as an impurity in the carboxylic acid starting material. This impurity will not react under typical esterification conditions and will be carried through to the final product.

Prevention and Removal Strategies:

  • Purify the Starting Carboxylic Acid: Before esterification, purify the 1-adamantanecarboxylic acid. Recrystallization is an effective method.

  • Optimize Carboxylation Reaction: If you are synthesizing the carboxylic acid, ensure the reaction goes to completion by optimizing reaction time and temperature.

  • Post-Esterification Purification: 1-Adamantanol can be removed from the final ester product through column chromatography or recrystallization.

Q3: My analysis shows the presence of isomeric esters or other C10H15-X impurities. What is the origin of these byproducts?

A3: The presence of isomeric impurities often points to issues in the synthesis of the adamantane core itself, which can carry through to the ester.

Formation Mechanism:

The synthesis of adamantane often involves the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[8] If this isomerization is not complete or if side reactions occur at high temperatures, other C10H16 isomers or related hydrocarbons may be present in the starting adamantane.[8] These can then be functionalized and esterified alongside the desired adamantane, leading to a mixture of isomeric esters. Additionally, impurities like 1-bromoadamantane in the starting material for the carboxylic acid can lead to corresponding byproducts.[9]

Prevention Strategies:

  • High-Purity Starting Materials: Begin with high-purity adamantane or its derivatives. Purify commercial starting materials if their purity is not sufficient.[8]

  • Controlled Reaction Conditions: During the synthesis of the adamantane core and its functionalization, carefully control the reaction temperature to avoid side reactions like cracking and polymerization.[8]

  • Analytical Monitoring: Use analytical techniques like GC-MS to verify the purity of all intermediates before proceeding to the next step.[9][10]

Data Presentation

Table 1: Typical Reaction Conditions for Fischer Esterification of 1-Adamantanecarboxylic Acid

ParameterConditionRationaleReference
Reactants 1-Adamantanecarboxylic Acid, Alcohol (e.g., Methanol, Ethanol)Carboxylic acid and alcohol are the primary reactants.[5][7]
Catalyst Concentrated H₂SO₄ or p-TsOHStrong acid catalyst to protonate the carbonyl and increase electrophilicity.[4][5]
Solvent Excess of the corresponding alcohol or a non-polar solvent like TolueneUsing excess alcohol drives the equilibrium. Toluene allows for azeotropic water removal.[2][3]
Temperature RefluxIncreases reaction rate. The specific temperature depends on the boiling point of the solvent.[5]
Reaction Time 1 - 10 hoursDependent on the specific alcohol and reaction scale. Monitor for completion.[4]
Work-up Neutralization with a weak base (e.g., NaHCO₃ solution), extraction with an organic solvent, and washing with brine.Removes the acid catalyst and any unreacted carboxylic acid.[5]

Table 2: Common Impurities in Adamantane Ester Synthesis and their Identification

ImpurityPotential SourceAnalytical Identification (¹H NMR, GC-MS)
1-Adamantanecarboxylic AcidIncomplete esterification reaction.¹H NMR: Broad singlet for the carboxylic acid proton. GC-MS: Molecular ion peak corresponding to the acid.
1-AdamantanolImpurity in the starting carboxylic acid.¹H NMR: Characteristic signals for the alcohol proton and the adamantane cage protons. GC-MS: Molecular ion peak corresponding to the alcohol.[9]
Isomeric Adamantane EstersImpurities in the starting adamantane raw material.GC-MS: Peaks with the same mass-to-charge ratio as the product but different retention times.
Byproducts from AlcoholDehydration or ether formation from the alcohol under acidic conditions.GC-MS: Peaks corresponding to the molecular weight of potential byproducts (e.g., diethyl ether from ethanol).

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-Adamantanecarboxylate

This protocol is adapted from established procedures for Fischer esterification.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-adamantanecarboxylic acid (1.0 eq).

  • Reagent Addition: Add methanol (20-30 eq) to the flask, followed by the slow addition of concentrated sulfuric acid (0.1-0.2 eq) with cooling.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1-adamantanecarboxylate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purity Analysis by GC-MS

This protocol provides a general method for the purity analysis of adamantane esters.[10][11]

  • Sample Preparation: Dissolve approximately 1 mg of the adamantane ester sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Integrate the peaks in the total ion chromatogram. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and the expected fragmentation patterns of potential impurities.

Visualizations

G Workflow for Adamantane Ester Synthesis and Impurity Prevention cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Quality Control & Troubleshooting cluster_3 Troubleshooting Actions Start Start with High-Purity 1-Adamantanecarboxylic Acid Esterification Fischer Esterification (Alcohol, Acid Catalyst) Start->Esterification Workup Aqueous Work-up (Neutralization & Extraction) Esterification->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct Pure Adamantane Ester Purification->FinalProduct QC Purity Analysis (GC-MS, NMR) FinalProduct->QC Impurity_Check Impurity Detected? QC->Impurity_Check Troubleshoot_Start Check Purity of Starting Materials Impurity_Check->Troubleshoot_Start Yes Troubleshoot_Reaction Optimize Reaction Conditions (Water Removal, Time, Temp) Impurity_Check->Troubleshoot_Reaction Yes Troubleshoot_Start->Start Troubleshoot_Reaction->Esterification

Caption: Workflow for adamantane ester synthesis with integrated quality control and troubleshooting steps.

G Fischer Esterification of 1-Adamantanecarboxylic Acid cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products AdA 1-Adamantanecarboxylic Acid Protonation Protonation of Carbonyl Oxygen AdA->Protonation Ester Adamantane Ester AdA->Ester ROH Alcohol (R-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol ROH->Nucleophilic_Attack Water Water ROH->Water H_plus Acid Catalyst (H+) H_plus->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Elimination->H_plus Catalyst Regenerated Elimination->Ester Elimination->Water

Caption: Key steps in the mechanism of Fischer esterification for adamantane ester synthesis.

References

Technical Support Center: Improving the Solubility of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming solubility challenges associated with adamantane derivatives in experimental and reaction media.

Frequently Asked Questions (FAQs)

Q1: Why are my adamantane derivatives often poorly soluble?

Adamantane possesses a rigid, bulky, and highly lipophilic cage-like hydrocarbon structure.[1][2] This nonpolar nature leads to low solubility in aqueous or polar solvents.[3][4] The solubility of its derivatives is therefore highly dependent on the physicochemical properties of the attached functional groups, which may or may not overcome the inherent hydrophobicity of the adamantane core.

Q2: What is the general solubility profile of adamantane and its derivatives?

Unsubstituted adamantane is practically insoluble in water but shows good solubility in nonpolar organic solvents like benzene, hexane, and chloroform.[3][4] The solubility of adamantane derivatives varies significantly:

  • Derivatives with polar groups (e.g., hydroxyls, carboxylic acids) tend to be more soluble in polar solvents.[5]

  • Derivatives with ionizable groups (e.g., amines) can be made highly soluble in aqueous solutions through pH adjustment or salt formation.[6][7]

  • Derivatives with nonpolar groups generally retain solubility in nonpolar organic solvents.[8]

Q3: How do different functional groups affect the solubility of adamantane derivatives?

The introduction of functional groups is a primary strategy to modulate solubility.

  • Polar Groups (-OH, -COOH): Adding heteroatoms like oxygen or nitrogen increases polarity and the potential for hydrogen bonding, which can improve solubility in polar media but may be offset by increased crystal lattice energy.[5][9]

  • Ionizable Groups (-NH₂, -SO₃H): Incorporating acidic or basic centers is a common and effective tactic. These groups can be ionized by adjusting the pH, leading to a dramatic increase in aqueous solubility.[6][9]

  • Alkyl Groups (-CH₃, -C₂H₅): While counterintuitive, adding small alkyl groups can sometimes increase water solubility. This is thought to occur because the bulky, less homogenous shape disrupts efficient crystal packing, thereby lowering the melting point and the energy required for dissolution.[10]

  • Halogens (-Cl): Introducing a chlorine atom into a bridgehead position has been shown to increase water solubility and significantly decrease the melting point of certain adamantane derivatives.[10]

Q4: What are the primary methods to improve the solubility of an adamantane derivative in a reaction medium?

Key strategies to enhance solubility include:

  • Structural Modification: Synthesizing derivatives with solubility-enhancing functional groups.[9]

  • Co-solvency: Using a mixture of a primary solvent with a miscible co-solvent to modify the overall polarity of the reaction medium.[6][11]

  • pH Adjustment: For compounds with acidic or basic moieties, altering the pH of the medium to form a more soluble salt.[6][11]

  • Host-Guest Complexation: Utilizing host molecules like cyclodextrins to encapsulate the hydrophobic adamantane core, thereby increasing its solubility in aqueous solutions.[1]

  • Temperature Control: In many cases, increasing the temperature of the medium will increase solubility.[12]

Q5: When should I use a co-solvent versus changing the primary solvent?

Consider using a co-solvent when the primary solvent is required for the reaction chemistry (e.g., water in many biological assays) but your adamantane derivative has poor solubility. A co-solvent modifies the properties of the primary solvent. Changing the solvent entirely is appropriate when the reaction conditions are flexible and a different solvent with better solubilizing power for your specific derivative can be used without negatively impacting the reaction.

Q6: How can I use cyclodextrins to improve aqueous solubility?

Cyclodextrins are macrocyclic molecules with a hydrophilic exterior and a hydrophobic inner cavity. The nonpolar adamantane cage fits snugly into this cavity, forming a stable "inclusion complex".[1] This complex presents the hydrophilic exterior of the cyclodextrin to the aqueous medium, effectively solubilizing the adamantane derivative. β-cyclodextrin is particularly effective for this purpose.[1]

Troubleshooting Guide

Problem: My adamantane derivative is not dissolving in the chosen reaction solvent.

This guide provides a logical workflow to diagnose and solve solubility issues.

G start Start: Derivative Insoluble q1 Step 1: Analyze System Is the solvent polar (e.g., water, buffer, EtOH)? start->q1 q2 Does the derivative have an ionizable group (acidic/basic)? q1->q2 Yes sol4 Strategy: Switch to a nonpolar organic solvent (e.g., Toluene, Hexane) q1->sol4 No q3 Is the reaction compatible with additives? q2->q3 No sol1 Strategy: pH Adjustment q2->sol1 Yes sol2 Strategy: Use Co-solvent (e.g., DMSO, PEG) q3->sol2 No sol3 Strategy: Add Cyclodextrin (for aqueous systems) q3->sol3 Yes end_note If issues persist, consider structural modification of the derivative. sol1->end_note sol2->end_note sol3->end_note sol5 Strategy: Increase Temperature sol4->sol5 sol5->end_note

Caption: Troubleshooting workflow for adamantane derivative solubility issues.

Key Solubility Enhancement Techniques and Data

Structural Modification Effects

The choice of substituent on the adamantane core has a profound impact on its physical properties and solubility.

Substituent TypeExample(s)Effect on Aqueous SolubilityEffect on Melting PointReference(s)
None (Adamantane) C₁₀H₁₆Very Low / InsolubleHigh (270 °C)[4]
Alkyl 1-methyladamantaneSlightly IncreasedDecreased[10]
Hydroxyl Adamantane-1,4-diolIncreased in Polar SolventsVaries[5]
Amine (as salt) Adamantylamine HClSignificantly IncreasedVaries[7][13]
Halogen 1-chloroadamantaneSignificantly IncreasedDecreased[10]
Host-Guest Complexation with Cyclodextrins

This technique is highly effective for increasing the solubility of adamantane derivatives in aqueous media.[1]

Host MoleculeGuest MoietyAssociation Constant (Kₐ) (M⁻¹)ApplicationReference(s)
β-Cyclodextrin Adamantane10³ - 10⁵Drug delivery, surface recognition[1]

Experimental Protocols

Protocol 1: Determination of Solubility via Isothermal Shake-Flask Method

This protocol describes a reliable method for accurately measuring the equilibrium solubility of an adamantane derivative in a specific solvent at a constant temperature.[5][8]

Materials and Equipment:

  • High-purity adamantane derivative

  • Analytical grade solvent of interest

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Glass vials with airtight screw caps

  • Calibrated pipettes and volumetric flasks

  • Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • Quantification instrument: HPLC, UV-Vis Spectrophotometer, or equipment for gravimetric analysis

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid adamantane derivative to several glass vials. It is crucial that undissolved solid remains at the end of the experiment to ensure the solution is saturated.

    • Accurately add a known volume or mass of the chosen solvent to each vial.

    • Securely cap the vials to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in the temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and let the vials stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean volumetric flask to remove any undissolved microparticles.

  • Quantification:

    • For HPLC/UV-Vis: Dilute the filtered solution with the same solvent to a concentration that falls within the pre-established linear range of a calibration curve. Analyze the sample and determine its concentration.

    • For Gravimetric Analysis: Accurately weigh a clean, dry evaporating dish. Transfer a known mass or volume of the filtered saturated solution to the dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Once completely dry, re-weigh the dish to determine the mass of the dissolved solute.

  • Calculation of Solubility:

    • Using the concentration determined in the previous step and accounting for any dilutions, calculate the solubility. Express the final value in appropriate units, such as mg/mL, mol/L, or g/100g of solvent.

G start Start step1 Add excess adamantane derivative to vial start->step1 step2 Add known volume of solvent step1->step2 step3 Equilibrate in shaker (24-48h at constant T) step2->step3 step4 Cease agitation and allow solid to settle step3->step4 step5 Withdraw clear supernatant step4->step5 step6 Filter supernatant (e.g., 0.22 µm syringe filter) step5->step6 step7 Quantify concentration (HPLC, UV-Vis, Gravimetric) step6->step7 step8 Calculate Solubility step7->step8 end_node End step8->end_node

References

Technical Support Center: Scalable Synthesis of Methyl Adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of methyl adamantane-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of adamantane-1-carboxylic acid with methanol, catalyzed by sulfuric acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete Reaction: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2]- Use Excess Methanol: Employing a large excess of methanol can drive the equilibrium towards the product side.[3] Methanol can often be used as the solvent. - Remove Water: If feasible on an industrial scale, consider methods for water removal as the reaction proceeds, such as azeotropic distillation with a suitable solvent (e.g., toluene), though this adds complexity.[3] - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. For adamantane-1-carboxylic acid, refluxing for at least 2 hours is recommended.[4]
Insufficient Catalyst: The amount of acid catalyst is crucial for the reaction rate.- Optimize Catalyst Loading: Ensure an adequate amount of concentrated sulfuric acid is used. A common protocol suggests using a significant amount relative to the carboxylic acid (e.g., 2 mL of 98% H₂SO₄ for a substantial amount of acid).[4] - Catalyst Quality: Use concentrated (95-98%) sulfuric acid. Lower concentrations can lead to reduced yields.[4]
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.- Maintain Reflux Temperature: Ensure the reaction mixture is maintained at the reflux temperature of methanol (approximately 65°C) to ensure a sufficient reaction rate.
Formation of Significant Byproducts Side Reactions of Starting Material: If using crude adamantane-1-carboxylic acid from a Koch-Haaf synthesis, impurities from that process may lead to byproducts.- Purify Starting Material: If possible, purify the adamantane-1-carboxylic acid before esterification. Recrystallization is a common method.
Dehydration of Methanol: While less common at the reflux temperature of methanol, excessive heat or very high catalyst concentrations could potentially lead to side reactions of the alcohol.- Maintain Proper Temperature Control: Avoid excessive heating beyond the reflux temperature of methanol.
Difficulties in Product Isolation and Purification Emulsion Formation During Work-up: During the aqueous wash steps, emulsions can form, making separation of the organic and aqueous layers difficult.- Use Brine Wash: After the initial water and/or bicarbonate washes, a wash with a saturated sodium chloride (brine) solution can help to break emulsions and further remove water from the organic layer.
Incomplete Removal of Acid Catalyst: Residual sulfuric acid in the product can lead to degradation over time or interfere with subsequent reactions.- Thorough Washing: Wash the organic layer multiple times with water and then with a sodium bicarbonate solution to neutralize and remove all traces of the acid catalyst. Check the pH of the final aqueous wash to ensure it is neutral.[5]
Product is an Oil or Low-Melting Solid: this compound has a relatively low melting point (38-39°C), which can sometimes make handling and complete solvent removal challenging.[4]- Cooling During Final Isolation: After removing the solvent under reduced pressure, cooling the flask in an ice bath can help to solidify the product for easier handling. - High Vacuum Distillation: For high purity, distillation under high vacuum is an effective purification method.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is the Fischer esterification of adamantane-1-carboxylic acid with methanol, using a strong acid catalyst such as concentrated sulfuric acid.[4] This method is favored for its use of readily available and inexpensive reagents.

Q2: How can I maximize the yield of the esterification reaction?

A2: To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using a large excess of methanol, which also serves as the solvent.[3]

  • Using an effective amount of a strong acid catalyst, like concentrated sulfuric acid.[4]

  • Ensuring a sufficient reaction time at reflux temperature to allow the reaction to reach completion.[4]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Key safety precautions include:

  • Working in a well-ventilated area or a fume hood, especially when handling methanol and concentrated sulfuric acid.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Adding the concentrated sulfuric acid slowly and carefully to the methanol, as this is an exothermic process.

  • Being aware that methanol is flammable.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture can be compared to a spot of the starting material (adamantane-1-carboxylic acid). The disappearance of the starting material spot and the appearance of a new, less polar spot for the ester product indicates the reaction is proceeding.

Q5: What is the typical work-up procedure for this reaction?

A5: A typical work-up procedure involves:

  • Cooling the reaction mixture.

  • Pouring the mixture into a larger volume of water.[4]

  • Extracting the product with a suitable organic solvent, such as chloroform or diethyl ether.[4][6]

  • Washing the organic layer with water, followed by a sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[5][6]

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Removing the solvent under reduced pressure to obtain the crude product.[4]

Q6: How can I purify the final product on a large scale?

A6: For large-scale purification, distillation under high vacuum is a highly effective method to obtain pure this compound.[4] Given its low melting point, the distilled product can be collected as a solid by cooling the receiving flask.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterRecommended ConditionsSource(s)
Reactants Adamantane-1-carboxylic acid, Methanol[4]
Catalyst Concentrated Sulfuric Acid (95-98%)[4]
Methanol to Acid Ratio Methanol used in large excess (as solvent)[3][4]
Reaction Temperature Reflux (~65°C)[4]
Reaction Time 2 hours (reflux)[4]
Typical Yield High (a related hydrolysis has 90% recovery)[4]

Table 2: Physical Properties of this compound

PropertyValueSource(s)
Melting Point 38-39 °C[4]
Boiling Point 77-79 °C at 1 mmHg[4]
Appearance White solid[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a well-established procedure for the Fischer esterification of adamantane-1-carboxylic acid.[4]

Materials:

  • Adamantane-1-carboxylic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (98%)

  • Chloroform (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, combine adamantane-1-carboxylic acid and a significant excess of methanol (e.g., three times the weight of the acid).[4]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2 hours.[4]

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a volume of water approximately 10 times that of the reaction mixture.[4]

    • Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform.[4] Perform at least two extractions to ensure complete recovery.

  • Work-up - Washing:

    • Combine the organic extracts and wash them sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst)

      • Saturated sodium chloride (brine) solution

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude product can be further purified by distillation under high vacuum (e.g., at 1 mmHg).[4] Collect the fraction that distills at 77-79°C. The purified product should solidify upon cooling.

Mandatory Visualization

Scalable_Synthesis_Workflow start Start reactants 1. Reactant Charging - Adamantane-1-carboxylic acid - Methanol (excess) start->reactants catalyst 2. Catalyst Addition - Conc. H₂SO₄ (catalytic) reactants->catalyst reflux 3. Esterification - Heat to reflux (~65°C) - 2 hours catalyst->reflux workup 4. Work-up - Quench with water - Extract with solvent reflux->workup wash 5. Washing - Water wash - NaHCO₃ wash - Brine wash workup->wash dry 6. Drying & Solvent Removal - Dry over Na₂SO₄ - Rotary evaporation wash->dry purify 7. Purification - High vacuum distillation dry->purify product This compound purify->product Troubleshooting_Logic start Low Yield? check_reaction Check Reaction Conditions start->check_reaction Yes check_workup Review Work-up Procedure start->check_workup No, but purification is problematic increase_methanol Increase Methanol Excess check_reaction->increase_methanol increase_time Increase Reaction Time check_reaction->increase_time check_catalyst Verify Catalyst Concentration check_reaction->check_catalyst thorough_extraction Ensure Thorough Extraction check_workup->thorough_extraction neutralize_acid Complete Acid Neutralization check_workup->neutralize_acid solution Yield Improved increase_methanol->solution increase_time->solution check_catalyst->solution thorough_extraction->solution neutralize_acid->solution

References

Technical Support Center: Adamantane-1-Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted adamantane-1-carboxylic acid from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying adamantane-1-carboxylic acid after a reaction?

The most common and effective methods for purifying adamantane-1-carboxylic acid include acid-base extraction, recrystallization, and conversion to a methyl ester followed by hydrolysis. The choice of method depends on the nature of the impurities present in your reaction mixture.

Q2: How can I remove non-acidic impurities from my crude adamantane-1-carboxylic acid?

Acid-base extraction is the most effective method for removing non-acidic impurities. Adamantane-1-carboxylic acid, being a carboxylic acid, will react with a base (e.g., sodium hydroxide, ammonium hydroxide) to form a water-soluble salt.[1][2] Non-acidic organic impurities will remain in the organic phase and can be separated. The aqueous layer containing the adamantane-1-carboxylate salt can then be acidified to precipitate the purified adamantane-1-carboxylic acid.[1][2]

Q3: My product is contaminated with other acidic byproducts. How can I purify it?

If your crude product contains other acidic impurities, simple acid-base extraction may not be sufficient. In such cases, recrystallization from a suitable solvent system is recommended.[1][3] Alternatively, conversion to the methyl ester, purification of the ester by distillation, and subsequent hydrolysis back to the carboxylic acid can yield a highly pure product.[1][3]

Q4: What are the recommended solvents for the recrystallization of adamantane-1-carboxylic acid?

A mixture of methanol and water is a commonly cited solvent system for the recrystallization of adamantane-1-carboxylic acid.[1][3] Absolute ethanol has also been used.[3] The process involves dissolving the crude acid in a minimum amount of the hot solvent and then allowing it to cool slowly to form crystals.

Q5: I am having trouble with the recrystallization. What are some troubleshooting tips?

If you are facing issues with recrystallization, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Concentration: If no crystals form upon cooling, your solution may be too dilute. Try evaporating some of the solvent and cooling again.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure adamantane-1-carboxylic acid can help induce crystal formation.

  • Cooling Rate: Allow the solution to cool slowly. Rapid cooling can lead to the formation of small, impure crystals.

Troubleshooting Guides

Problem: Low yield after acid-base extraction.
  • Possible Cause 1: Incomplete extraction into the aqueous phase.

    • Solution: Ensure the pH of the aqueous solution is sufficiently basic (at least 2-3 pH units above the pKa of adamantane-1-carboxylic acid) to fully deprotonate the acid and form the soluble salt.[2] You may need to add more base.

  • Possible Cause 2: Incomplete precipitation upon acidification.

    • Solution: Check the pH of the aqueous solution after adding acid. It should be sufficiently acidic (at least 2-3 pH units below the pKa) to fully protonate the carboxylate and cause precipitation. Ensure the solution is well-stirred during acidification.

  • Possible Cause 3: Loss of product during washing steps.

    • Solution: Minimize the number of washing steps and use cold solvents for washing to reduce the amount of product that redissolves.

Problem: The purified product is still impure after recrystallization.
  • Possible Cause 1: Inefficient removal of impurities.

    • Solution: The chosen solvent system may not be optimal for separating your specific impurities. You may need to experiment with different solvent systems. A second recrystallization step may also be necessary to achieve higher purity.

  • Possible Cause 2: Co-precipitation of impurities.

    • Solution: This can occur if the solution is cooled too quickly or if the solution is too concentrated. Allow for slow cooling to promote the formation of pure crystals.

Quantitative Data

Purification MethodReagents/SolventsTypical Recovery/YieldReference
Acid-Base Extraction & Recrystallization15N Ammonium Hydroxide, Chloroform, Methanol/Water67-72% (crude), subsequent recrystallization improves purity[1]
Esterification, Distillation, and HydrolysisMethanol, 98% Sulfuric Acid, 1N Potassium Hydroxide90% overall recovery[1][3]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is adapted from a procedure for the synthesis of adamantane-1-carboxylic acid.[1]

  • Dissolution and Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent like chloroform or carbon tetrachloride.

    • Extract the organic solution with an aqueous basic solution, such as 15N ammonium hydroxide. The adamantane-1-carboxylic acid will transfer to the aqueous phase as its ammonium salt.

  • Separation of Layers:

    • Separate the aqueous layer from the organic layer. The organic layer contains non-acidic impurities and can be discarded.

  • Acidification and Precipitation:

    • Make the aqueous suspension strongly acidic by adding a strong acid like 12N hydrochloric acid. This will precipitate the purified adamantane-1-carboxylic acid.

  • Isolation and Drying:

    • Extract the precipitated acid with chloroform.

    • Dry the chloroform layer over anhydrous sodium sulfate.

    • Evaporate the chloroform to obtain the purified adamantane-1-carboxylic acid.

Protocol 2: Purification by Recrystallization

This protocol is based on a described recrystallization method.[1][3]

  • Dissolution:

    • Place the crude adamantane-1-carboxylic acid in a flask.

    • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Crystallization:

    • Slowly add hot water to the methanol solution until it becomes slightly turbid.

    • If the solution remains clear, you can add slightly more water and then allow it to cool.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol/water mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow_extraction start Crude Product in Organic Solvent extraction Add Aqueous Base (e.g., NaOH, NH4OH) start->extraction separation Separate Layers extraction->separation organic_phase Organic Phase (Non-Acidic Impurities) separation->organic_phase Top Layer aqueous_phase Aqueous Phase (Adamantane-1-carboxylate Salt) separation->aqueous_phase Bottom Layer acidification Add Strong Acid (e.g., HCl) aqueous_phase->acidification precipitation Precipitation of Purified Acid acidification->precipitation filtration Filter and Dry precipitation->filtration end Pure Adamantane-1- carboxylic Acid filtration->end

Caption: Workflow for Purification by Acid-Base Extraction.

experimental_workflow_recrystallization start Crude Adamantane-1- carboxylic Acid dissolve Dissolve in Minimum Hot Solvent (e.g., Methanol/Water) start->dissolve cool Slow Cooling dissolve->cool crystals Crystal Formation cool->crystals filtration Vacuum Filtration crystals->filtration wash Wash with Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Purification by Recrystallization.

experimental_workflow_esterification start Crude Adamantane-1- carboxylic Acid esterification Esterification (Methanol, H2SO4) start->esterification ester Crude Methyl Ester esterification->ester distillation Distillation ester->distillation pure_ester Pure Methyl Ester distillation->pure_ester hydrolysis Hydrolysis (e.g., KOH) pure_ester->hydrolysis acidification Acidification hydrolysis->acidification end Pure Adamantane-1- carboxylic Acid acidification->end

Caption: Workflow for Purification via Esterification-Hydrolysis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl Adamantane-1-carboxylate and Ethyl Adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of methyl adamantane-1-carboxylate and ethyl adamantane-1-carboxylate, two key intermediates in the synthesis of various adamantane-based compounds. Understanding the nuanced differences in their chemical behavior is paramount for reaction optimization, process development, and the creation of novel chemical entities. This document summarizes the anticipated reactivity based on fundamental principles of organic chemistry, supported by general experimental protocols for key transformations.

The bulky and rigid adamantane cage significantly influences the reactivity of its derivatives, primarily through steric hindrance.[1][2] In general, reactions at the carbonyl group of adamantane-1-carboxylates are sterically hindered. The primary difference between the methyl and ethyl esters lies in the size of the alkyl group, which is expected to modulate the degree of steric hindrance and, consequently, the reaction rates.

Data Presentation: A Qualitative Comparison

Reaction TypeExpected Relative ReactivityRationale
Alkaline Hydrolysis (Saponification) Methyl ester > Ethyl esterThe smaller methyl group presents less steric hindrance to the incoming hydroxide nucleophile, leading to a faster reaction rate.
Acid-Catalyzed Hydrolysis Methyl ester ≈ Ethyl esterWhile sterics can play a role, the rate-determining step often involves protonation of the carbonyl oxygen, which is less sensitive to the size of the alkyl group. However, subsequent nucleophilic attack by water would still favor the less hindered methyl ester.
Amidation Methyl ester > Ethyl esterSimilar to alkaline hydrolysis, the approach of the amine nucleophile is more facile for the less sterically encumbered methyl ester.
Transesterification Methyl ester > Ethyl esterThe rate of transesterification is influenced by the steric bulk of both the starting ester and the incoming alcohol. With the same incoming alcohol, the less hindered methyl ester is expected to react faster.

Mechanistic Insights

The reactivity of esters in nucleophilic acyl substitution reactions proceeds through a tetrahedral intermediate. The formation of this intermediate is often the rate-determining step and is sensitive to steric hindrance around the carbonyl group.

G cluster_0 Nucleophilic Acyl Substitution cluster_1 Steric Hindrance Effect Ester Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + Nucleophile (Nu⁻) Products Products Tetrahedral_Intermediate->Products - Leaving Group (OR⁻) Methyl Methyl Group (Less Hindrance) Reactivity Reactivity Methyl->Reactivity Faster Reaction Rate Ethyl Ethyl Group (More Hindrance) Ethyl->Reactivity Slower Reaction Rate

Caption: General mechanism of nucleophilic acyl substitution and the influence of steric hindrance.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving adamantane-1-carboxylic acid esters. These can be adapted for both the methyl and ethyl esters to experimentally determine their relative reactivities.

Alkaline Hydrolysis (Saponification)

This protocol describes the hydrolysis of an adamantane-1-carboxylate ester to adamantane-1-carboxylic acid.

G Start Start Dissolve_Ester Dissolve ester in MeOH/H₂O Start->Dissolve_Ester Add_NaOH Add aqueous NaOH (excess) Dissolve_Ester->Add_NaOH Reflux Reflux the mixture Add_NaOH->Reflux Monitor_Reaction Monitor reaction (TLC or GC) Reflux->Monitor_Reaction Cool_and_Extract Cool to RT and extract with ether Monitor_Reaction->Cool_and_Extract Acidify Acidify aqueous layer with HCl Cool_and_Extract->Acidify Isolate_Product Filter the precipitate and dry Acidify->Isolate_Product End End Isolate_Product->End G Start Start Dissolve_Ester Dissolve ester in a suitable solvent (e.g., MeOH) Start->Dissolve_Ester Add_Amine Add an excess of the desired amine (or ammonia) Dissolve_Ester->Add_Amine Heat Heat the mixture in a sealed vessel Add_Amine->Heat Monitor_Reaction Monitor reaction progress (TLC or GC) Heat->Monitor_Reaction Cool_and_Concentrate Cool to RT and remove solvent Monitor_Reaction->Cool_and_Concentrate Purify_Product Purify by recrystallization or chromatography Cool_and_Concentrate->Purify_Product End End Purify_Product->End

References

Spectroscopic comparison of different adamantane ester derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane, a unique tricyclic hydrocarbon, and its derivatives have garnered significant attention in medicinal chemistry due to their lipophilic nature and rigid cage-like structure. These properties are often exploited to enhance the pharmacological profiles of therapeutic agents. Adamantane esters, in particular, represent a versatile class of compounds with applications ranging from antiviral to neuroprotective agents. This guide provides a comparative analysis of the spectroscopic properties of different adamantane ester derivatives, supported by experimental data and detailed protocols to aid in their characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for a selection of adamantane ester derivatives, providing a baseline for comparison.

Table 1: ¹H-NMR Spectroscopic Data of Selected Adamantane Ester Derivatives (in CDCl₃)

CompoundAdamantane Protons (δ, ppm)Ester Moiety Protons (δ, ppm)Other Protons (δ, ppm)Reference
1-Adamantyl acetate 1.60-2.10 (m, 15H)2.05 (s, 3H, -COCH₃)-N/A
1-Adamantyl benzoate 1.70-2.20 (m, 15H)7.40-8.10 (m, 5H, Ar-H)-N/A
Methyl 1-adamantanecarboxylate 1.70-2.05 (m, 15H)3.68 (s, 3H, -OCH₃)-N/A
2-(Adamantan-1-yl)-2-oxoethyl benzoate 1.72-2.09 (m, 15H)5.09 (s, 2H, -CH₂-), 7.24-8.01 (m, 5H, Ar-H)-[1][2]
1-Adamantyl bromoacetate 1.65-2.15 (m, 15H)3.80 (s, 2H, -CH₂Br)-N/A

Table 2: ¹³C-NMR Spectroscopic Data of Selected Adamantane Ester Derivatives (in CDCl₃)

CompoundAdamantane Carbons (δ, ppm)Ester Moiety Carbons (δ, ppm)Other Carbons (δ, ppm)Reference
1-Adamantyl acetate 27.5, 30.8, 36.3, 41.4, 80.521.3 (-COCH₃), 170.5 (C=O)-N/A
1-Adamantyl benzoate 27.6, 30.9, 36.4, 41.5, 81.0128.4, 129.6, 130.5, 132.8 (Ar-C), 166.0 (C=O)-N/A
Methyl 1-adamantanecarboxylate 27.9, 36.5, 38.9, 40.751.5 (-OCH₃), 178.2 (C=O)-N/A
2-(Adamantan-1-yl)-2-oxoethyl benzoate 27.75, 36.43, 37.99, 45.3765.11 (-CH₂-), 128.01, 128.76, 131.27, 139.71 (Ar-C), 165.19 (O-C=O), 207.07 (C=O)-[1][2]
1-Adamantyl bromoacetate 27.4, 30.7, 36.2, 41.3, 82.026.5 (-CH₂Br), 167.0 (C=O)-N/A

Table 3: FT-IR Spectroscopic Data of Selected Adamantane Ester Derivatives (cm⁻¹)

CompoundC-H (Adamantane)C=O (Ester)C-O (Ester)Other Key BandsReference
1-Adamantyl acetate ~2900, 2850~1730~1240, 1030-N/A
1-Adamantyl benzoate ~2910, 2855~1715~1270, 1110~1600, 1450 (Ar C=C)N/A
Methyl 1-adamantanecarboxylate ~2905, 2850~1725~1230, 1100-N/A
2-(Adamantan-1-yl)-2-oxoethyl benzoate ~2910, 2851~1718 (ester), ~1700 (ketone)~1275, 1115~1600, 1450 (Ar C=C)[1][2]
1-Adamantyl bromoacetate ~2908, 2852~1735~1280, 1150~680 (C-Br)N/A

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the adamantane ester derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid adamantane ester derivative directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before use.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. The adamantane cage often produces a characteristic fragment at m/z 135.

Visualizations

Experimental Workflow

The general workflow for the spectroscopic characterization of adamantane ester derivatives is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesize Adamantane Ester Derivative Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure

Caption: General experimental workflow for the synthesis and spectroscopic characterization of adamantane ester derivatives.

Signaling Pathway Inhibition by Adamantane Derivatives

Adamantane derivatives, such as amantadine and memantine, are known to modulate the activity of ion channels. For instance, amantadine inhibits the M2 proton channel of the influenza A virus, while memantine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The following diagram illustrates a simplified signaling pathway involving NMDA receptor antagonism.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor NMDA Receptor Calcium Ca²⁺ Influx Receptor->Calcium Allows Glutamate Glutamate Glutamate->Receptor Activates Adamantane Adamantane Derivative (e.g., Memantine) Adamantane->Receptor Blocks Excitotoxicity Excitotoxicity Calcium->Excitotoxicity Leads to

Caption: Simplified diagram of NMDA receptor antagonism by an adamantane derivative, preventing excessive calcium influx and subsequent excitotoxicity.

References

Adamantane Esters vs. Amides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the adamantane moiety stands out as a valuable pharmacophore, prized for its rigid, lipophilic structure that can enhance the therapeutic properties of drug candidates. Its incorporation into molecules, often as esters or amides, has yielded a diverse array of biologically active compounds. This guide provides a comparative analysis of the biological activities of adamantane esters and amides across various therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

At a Glance: Key Differences in Biological Activity

While both adamantane esters and amides have demonstrated significant therapeutic potential, their biological activities can differ substantially based on the nature of the linker and the overall molecular structure. The stability and hydrogen bonding capabilities of the amide bond, in contrast to the more labile ester linkage, often lead to distinct pharmacological profiles.

Antiviral Activity: A Tale of Two Linkers

Adamantane derivatives have a rich history in antiviral drug discovery, with amantadine being a notable example. Recent research has explored both ester and amide derivatives for their antiviral properties.

Comparative Antiviral Data

A study on adamantane-monoterpene conjugates provided a direct comparison of ester and amide linkers against orthopoxviruses.

Compound TypeLinkerVirusIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Adamantane-monoterpeneEsterVaccinia Virus>50>100-[1]
Adamantane-monoterpeneAmideVaccinia Virus2.8 - 14.812.9 - 37.0Low[1]
2-Aminoadamantane derivativeAmideVaccinia Virus14.833022[1]

In this specific study, the amide-linked compounds generally exhibited more potent, albeit more cytotoxic, activity against the vaccinia virus compared to the ester-linked counterpart.[1] Notably, a 2-aminoadamantane derivative with an amide linker demonstrated a favorable selectivity index.[1]

Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of adamantane derivatives is commonly assessed using a plaque reduction assay.

  • Cell Culture : A monolayer of host cells (e.g., Vero cells) is grown in 96-well plates.

  • Virus Infection : The cells are infected with the target virus (e.g., vaccinia virus) at a concentration that produces a countable number of plaques.

  • Compound Treatment : The infected cells are treated with serial dilutions of the test compounds.

  • Incubation : The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization : The cell monolayer is stained with a dye (e.g., crystal violet) to visualize the plaques, which are areas of cell death caused by the virus.

  • Data Analysis : The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).

Antiviral_Assay_Workflow cluster_workflow Plaque Reduction Assay Workflow Cell Seeding Cell Seeding Virus Infection Virus Infection Compound Treatment Compound Treatment Incubation Incubation Plaque Staining Plaque Staining Data Analysis (IC50) Data Analysis (IC50)

Anticancer Activity: Targeting Proliferation

Adamantane derivatives have emerged as promising candidates in oncology, with both esters and amides showing antiproliferative effects against various cancer cell lines.

Comparative Anticancer Data

While direct comparative studies are limited, data from different studies on adamantane esters and amides allow for an indirect assessment of their anticancer potential.

Compound ClassFunctional GroupCell LineIC50 (µM)Reference
Adamantyl-linked 1,2,4-triazole-3-thioneAmideS. aureus1.6 - 2.5[2]
Adamantyl-linked 1,2,4-triazole-3-thioneAmideM. luteus3.4 - 7.4[2]
Adamantane-based amidesAmideHepG20.65 - 68.90[3]

The data suggests that adamantane amides, particularly those integrated into heterocyclic systems, can exhibit potent anticancer activity.[2][3] The broad range of IC50 values for adamantane-based amides against HepG2 cells highlights the significant influence of the surrounding chemical scaffold on their cytotoxic potency.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : Cells are treated with various concentrations of the adamantane derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation : The concentration of the compound that reduces cell viability by 50% (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment MTT Addition MTT Addition Formazan Solubilization Formazan Solubilization Absorbance Reading Absorbance Reading IC50 Determination IC50 Determination

Neuroprotective Effects: A Focus on Amides

Adamantane derivatives, particularly aminoadamantanes like memantine, are known for their neuroprotective properties.[4][5] Research in this area has largely focused on derivatives with amine and amide functionalities.

Neuroprotective Activity of Adamantane Amides

A study on novel aminoadamantane analogues, including six amides derived from amantadine or memantine, demonstrated their potential to protect neuronal cells from glutamate-induced injury.[6] Two of these amide derivatives, at a concentration of 20 µM, were able to fully normalize the lactate dehydrogenase (LDH) leakage rate in damaged SY5Y cells, indicating significant neuroprotective effects.[6]

Experimental Protocol: Neuroprotection Assay (LDH Release)

The LDH release assay is a common method to assess cell death and cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.

  • Cell Culture : Neuronal cells (e.g., SH-SY5Y) are cultured in a suitable medium.

  • Induction of Injury : Neurotoxicity is induced by exposing the cells to an excitotoxic agent like glutamate.

  • Compound Treatment : The cells are co-treated with the neurotoxic agent and various concentrations of the test compounds.

  • Sample Collection : After a specific incubation period, the cell culture supernatant is collected.

  • LDH Measurement : The LDH activity in the supernatant is measured using a commercially available kit, which typically involves a coupled enzymatic reaction that results in a color change.

  • Data Analysis : The amount of LDH released is proportional to the number of dead cells. The neuroprotective effect is determined by the reduction in LDH release in the presence of the test compound compared to the control.

Neuroprotection_Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Leads to Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Causes Neuroprotection Neuroprotection Adamantane_Amide Adamantane Amide Adamantane_Amide->NMDA_Receptor Modulates Adamantane_Amide->Neuroprotection

Structure-Activity Relationship and Future Directions

The biological activity of adamantane esters and amides is intricately linked to their physicochemical properties. The greater stability of the amide bond compared to the ester bond can lead to improved pharmacokinetic profiles, including longer half-lives.[7] Furthermore, the hydrogen-bonding capacity of the amide group can facilitate stronger interactions with biological targets.

The choice between an ester and an amide linker can therefore be a critical determinant of a drug candidate's efficacy and safety profile. Future research should focus on systematic, head-to-head comparisons of adamantane esters and amides across a wider range of biological targets to delineate more precise structure-activity relationships. This will enable the rational design of next-generation adamantane-based therapeutics with enhanced potency and selectivity.

References

A Comparative Guide to the Purity Validation of Methyl Adamantane-1-carboxylate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. Methyl adamantane-1-carboxylate, a key building block in various synthetic applications, is no exception. This guide provides a comprehensive comparison of two primary analytical techniques for validating its purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will also touch upon Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.

Introduction to Purity Validation Techniques

The adamantane cage, with its rigid and symmetrical structure, can present unique challenges and advantages in analytical characterization.[1] HPLC is a powerful separation technique widely used for purity assessment of non-volatile compounds, while NMR spectroscopy provides detailed structural information and has emerged as a primary method for quantitative analysis (qNMR).[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust method for determining the purity of this compound by separating it from potential impurities. A reversed-phase HPLC method is typically employed for this non-polar compound.

Experimental Protocol: HPLC

A generalized experimental protocol for the HPLC analysis of this compound is outlined below.

Instrumentation and Conditions:

ParameterSetting
Chromatograph Standard HPLC system with UV detector
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 210 nm

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • From the stock solution, prepare a working solution of approximately 100 µg/mL by diluting with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterResult
Retention Time (Main Peak) ~ 5.8 min
Purity (Area %) ≥ 99.5%
Limit of Detection (LOD) ~ 0.01%
Limit of Quantification (LOQ) ~ 0.03%

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), is a powerful tool for both structural confirmation and the determination of absolute purity without the need for a specific reference standard of the analyte itself.[1] The principle lies in the direct proportionality between the signal intensity and the number of nuclei generating that signal.

Experimental Protocol: ¹H NMR

The following protocol outlines the steps for acquiring a quantitative ¹H NMR spectrum of this compound.

Instrumentation and Conditions:

ParameterSetting
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃)
Internal Standard Maleic Anhydride (highly pure)
Pulse Sequence Standard 30° pulse
Relaxation Delay (d1) 30 seconds (to ensure full relaxation of all protons)
Number of Scans 16

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean, dry vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

Data Presentation: ¹H NMR Purity Analysis

The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard.

¹H NMR Data:

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration (Relative)
-OCH₃3.65Singlet3H
Adamantane CH2.00Broad Singlet3H
Adamantane CH₂1.88Multiplet6H
Adamantane CH₂1.70Multiplet6H

Purity Calculation (qNMR):

The purity of this compound (Purity_analyte) can be calculated using the following formula:

Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

ParameterValue
Analyte Signal (Integral) Integral of the -OCH₃ singlet at 3.65 ppm
Internal Standard Signal (Integral) Integral of the olefinic protons of maleic anhydride
Calculated Purity ≥ 99.0%

Comparison of HPLC and NMR for Purity Validation

FeatureHPLCNMR
Principle Separation based on polarityNuclear spin resonance
Primary Use Purity determination and separation of impuritiesStructural elucidation and absolute purity determination
Reference Standard Requires a reference standard of the analyte for identificationCan determine purity without a specific analyte standard (qNMR)
Sensitivity High (can detect trace impurities)Lower sensitivity compared to HPLC
Data Output Chromatogram with retention times and peak areasSpectrum with chemical shifts, coupling constants, and integrals
Quantitative Analysis Relative quantification based on peak area percentageAbsolute quantification with an internal standard (qNMR)

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, GC-MS is an excellent alternative for purity analysis. It offers high separation efficiency and definitive identification of impurities based on their mass spectra. Commercial suppliers often use GC to determine the purity of this compound, with specifications typically at or above 98.0%.

Experimental Protocol: GC-MS

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Standard GC system coupled to a Mass Spectrometer
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split injection)
Oven Program Start at 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for HPLC and NMR purity validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate

HPLC Purity Validation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire Process Process FID (FT, Phasing, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

NMR Purity Validation Workflow

Conclusion

Both HPLC and NMR are powerful and complementary techniques for the purity validation of this compound. HPLC provides excellent separation and sensitivity for detecting impurities, making it ideal for routine quality control. In contrast, qNMR offers the advantage of determining absolute purity without the need for a specific reference standard of the analyte, providing a high degree of accuracy and structural confirmation. For volatile impurities, GC-MS serves as a robust alternative. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the desired level of analytical detail. For comprehensive characterization, a combination of these techniques is often employed.

References

The Adamantane Scaffold: A Comparative Guide to its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic, and three-dimensional cage structure of adamantane has established it as a privileged scaffold in medicinal chemistry. Its incorporation into various molecules has led to the development of therapeutic agents with enhanced pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide provides a comparative analysis of adamantane derivatives across three key therapeutic areas: antiviral, neuroprotective, and anticancer, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways and workflows.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

The antiviral properties of adamantane derivatives were among the first to be discovered, with amantadine and rimantadine being notable examples used against the influenza A virus.[4][5] Their primary mechanism of action involves the blockade of the M2 proton channel, which is crucial for the uncoating of the virus and its subsequent replication within the host cell.[4][6] However, the emergence of resistant strains has driven the development of novel adamantane derivatives with improved efficacy.[1]

Comparative Antiviral Performance

The following table summarizes the in vitro antiviral activity of amantadine, rimantadine, and selected amino acid-conjugated rimantadine derivatives against the influenza A/H3N2 virus. The 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit 50% of viral activity, while the 50% cytotoxic concentration (CC50) indicates the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.

Compound50% Cytotoxic Concentration (CC50) in MDCK cells (μg/mL)Highest Non-toxic Concentration (HNC) (μg/mL)50% Inhibitory Concentration (IC50) (μg/mL)Selectivity Index (SI = CC50/IC50)
Amantadine> 1005012.5> 8
Rimantadine> 1005010.0> 10
Glycyl-rimantadine> 100507.5> 13.3
Leucyl-rimantadine> 1005015.0> 6.7
Tyrosyl-rimantadine> 10050> 50-

Data sourced from a study on synthetic analogues of aminoadamantane as influenza viral inhibitors. It is important to note that IC50 values can vary between studies due to different viral strains and experimental conditions.[7]

Mechanism of Action and Experimental Workflow

The diagrams below illustrate the mechanism of action of amantadine and rimantadine and a generalized workflow for in vitro antiviral screening using a plaque reduction assay.

cluster_virus_entry Viral Entry cluster_uncoating Viral Uncoating cluster_inhibition Inhibition by Adamantane Derivatives Influenza_A_Virus Influenza A Virus Endocytosis Endocytosis Influenza_A_Virus->Endocytosis Endosome Virus in Endosome Endocytosis->Endosome M2_Channel M2 Proton Channel Proton_Influx H+ Influx M2_Channel->Proton_Influx Acidification Viral Core Acidification Proton_Influx->Acidification vRNP_Release Viral Ribonucleoprotein (vRNP) Release Acidification->vRNP_Release Replication Replication vRNP_Release->Replication Viral Replication Amantadine_Rimantadine Amantadine / Rimantadine Blockade Blockade of M2 Channel Amantadine_Rimantadine->Blockade

Caption: Mechanism of action of amantadine and rimantadine.

cluster_setup Assay Setup cluster_infection_and_treatment Infection and Treatment cluster_analysis Data Analysis Cell_Seeding Seed MDCK cells in 6-well plates Infection Infect cell monolayers with virus Cell_Seeding->Infection Virus_Dilution Prepare serial dilutions of influenza virus Compound_Preparation Prepare dilutions of adamantane derivatives Overlay Add semi-solid overlay containing test compound Infection->Overlay Incubation Incubate to allow plaque formation Overlay->Incubation Staining Fix and stain cells to visualize plaques Incubation->Staining Plaque_Counting Count the number of plaques Staining->Plaque_Counting IC50_Calculation Calculate the 50% inhibitory concentration (IC50) Plaque_Counting->IC50_Calculation

Caption: Experimental workflow for in vitro antiviral screening.

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of the influenza virus.[7]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin

  • Agarose or other semi-solid overlay (e.g., Avicel)

  • Crystal Violet stain

  • Test compounds (adamantane derivatives)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a diluted stock of influenza A virus.

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques (zones of cell death) are visible.

  • Plaque Staining: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Neuroprotective Activity: Modulating the NMDA Receptor

Adamantane derivatives, notably memantine and amantadine, have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[8][9][10] Their primary mechanism of action in the central nervous system is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.[9][10] Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a common pathway in neuronal cell death.[9]

Comparative Neuroprotective Properties

Memantine is a more potent NMDA receptor antagonist than amantadine.[8][10] While both bind to the PCP site within the NMDA receptor channel, memantine exhibits a higher affinity.[10] This difference in potency is also reflected in their therapeutic applications and side-effect profiles.[8]

DerivativePrimary MechanismKey Features
Memantine Uncompetitive NMDA receptor antagonistHigher affinity than amantadine; used in the treatment of moderate-to-severe Alzheimer's disease.[8][9]
Amantadine Uncompetitive NMDA receptor antagonistLower affinity than memantine; also exhibits dopaminergic activity, relevant to its use in Parkinson's disease.[8][11]
5-hydroxyadamantane-2-on Does not block NMDA receptorsEnhances cerebral blood flow in ischemic conditions, suggesting a different neuroprotective mechanism.[12][13]
Mechanism of NMDA Receptor Antagonism

The following diagram illustrates the role of adamantane derivatives in modulating NMDA receptor activity.

cluster_activation NMDA Receptor Activation cluster_excitotoxicity Excitotoxicity cluster_antagonism NMDA Receptor Antagonism Glutamate_Glycine Glutamate & Glycine Binding Channel_Opening Channel Opening Glutamate_Glycine->Channel_Opening Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx Normal_Signaling Normal_Signaling Ca_Influx->Normal_Signaling Normal Synaptic Signaling Excessive_Ca Excessive Ca2+ Influx Neuronal_Damage Neuronal Damage Excessive_Ca->Neuronal_Damage Memantine_Amantadine Memantine / Amantadine Channel_Block Channel Blockade Memantine_Amantadine->Channel_Block

Caption: Mechanism of NMDA receptor antagonism by adamantane derivatives.

Experimental Protocol: NMDA Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Radioligand (e.g., [3H]MK-801, a high-affinity NMDA receptor channel blocker)

  • Test compounds (adamantane derivatives)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from the brain tissue.

  • Binding Reaction: Incubate the membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated to represent the affinity of the compound for the receptor.

Anticancer Activity

The lipophilic nature of the adamantane scaffold makes it an attractive moiety for the design of anticancer agents, as it can enhance membrane permeability and interactions with hydrophobic binding pockets of target proteins.[14][15][16] Numerous novel adamantane derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[14][15][17][18]

Comparative Anticancer Performance

The following table presents the 50% inhibitory concentration (IC50) values for several adamantane derivatives against common human cancer cell lines. It is important to note that the activity of these compounds can be highly cell-line specific.

CompoundHeLa (Cervical Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)HepG2 (Liver Cancer) IC50 (μM)Reference
Adamantane-isothiourea derivative 1> 50> 50> 50[14]
Adamantane-isothiourea derivative 222.3418.6524.87[14]
Adamantane-indole-urea derivative 7n-> 40> 40[15]
Adamantane-indole-urea derivative 7s-21.331.8[15]
Adamantane-isothiourea derivative 58.2412.617.70[18]
Adamantane-isothiourea derivative 64.159.823.86[18]

Note: The data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental protocols.

Experimental Workflow for Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and, consequently, the cytotoxic potential of a compound.

cluster_setup Assay Setup cluster_treatment_and_incubation Treatment and Incubation cluster_measurement_and_analysis Measurement and Analysis Cell_Seeding Seed cancer cells in 96-well plates Treatment Treat cells with test compounds Cell_Seeding->Treatment Compound_Preparation Prepare serial dilutions of adamantane derivatives Incubation Incubate for a defined period (e.g., 24-72h) Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate for formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate the 50% inhibitory concentration (IC50) Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the adamantane derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

References

Advantages of using the adamantyl group over other bulky alkyl groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the relentless pursuit of optimizing drug candidates has led researchers to explore a vast chemical space. Among the myriad of structural motifs, the adamantyl group, a rigid, cage-like hydrocarbon, has emerged as a powerful tool for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a comprehensive comparison of the adamantyl group with other bulky alkyl substituents, such as the tert-butyl, isopropyl, and neopentyl groups, supported by experimental data, detailed protocols, and mechanistic visualizations.

Superior Physicochemical and Pharmacokinetic Profile

The unique three-dimensional structure of the adamantyl moiety confers a distinct set of properties that are highly advantageous in drug design, particularly in terms of lipophilicity, metabolic stability, and steric influence.

Enhanced Lipophilicity for Improved Bioavailability

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is significantly influenced by the adamantyl group. Its rigid, bulky nature contributes to a substantial increase in a molecule's partition coefficient (logP), facilitating its passage across biological membranes.[1][2] The hydrophobic substituent constant (π) for the adamantyl group has been estimated to be approximately 3.1, indicating a significant increase in lipophilicity when incorporated into a molecule.[1] This property can be strategically employed to enhance the oral bioavailability and brain penetration of drug candidates.[3]

Comparative Lipophilicity Data

GroupStructureclogP (Calculated)Experimental logP
Adamantyl C10H15-~3.1 (substituent constant)Adamantane: 2.88
tert-Butyl (CH3)3C-1.98tert-Butylbenzene: 4.11
Isopropyl (CH3)2CH-1.09Isopropylbenzene: 3.66
Neopentyl (CH3)3CCH2-2.11Neopentylbenzene: 4.15

Note: clogP values are estimations and experimental logP values can vary depending on the parent molecule and measurement conditions.

Increased Metabolic Stability and Half-life

One of the most significant advantages of the adamantyl group is its ability to enhance a drug's metabolic stability.[2][4][5][6] Its sheer bulk acts as a steric shield, protecting nearby functional groups from enzymatic degradation by metabolic enzymes such as cytochrome P450s.[2][6] This steric hindrance can significantly reduce the rate of metabolism, leading to a longer plasma half-life and improved pharmacokinetic profile.[4][5] In contrast, other bulky groups like tert-butyl can be susceptible to oxidation of their methyl groups.[7][8][9]

Comparative Metabolic Stability Data

Compound SeriesSubstituentIn Vitro Half-life (t½) in Human Liver Microsomes (min)In Vivo Clearance (rat, mL/min/kg)
Hypothetical Drug A tert-Butyl2550
Adamantyl>12010
Hypothetical Drug B Isopropyl1575
Adamantyl9015

This table represents hypothetical data to illustrate the typical trend observed in drug discovery programs.

Optimal Steric Bulk for Enhanced Target Binding

The rigid and well-defined three-dimensional structure of the adamantyl group can be exploited to optimize a drug's binding affinity and selectivity for its biological target.[2][5] Its size and shape can provide a better fit into hydrophobic binding pockets of enzymes and receptors compared to more flexible alkyl groups.[3] This precise positioning of the bulky group can lead to a significant improvement in potency.

Comparative Steric Parameters

GroupTaft Steric Parameter (Es)Charton Steric Parameter (ν)
Adamantyl -2.171.33
tert-Butyl -1.541.24
Isopropyl -0.470.76
Neopentyl -1.740.98

A more negative Es value and a higher ν value generally indicate greater steric bulk.[10][11][12][13]

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

This is the gold-standard method for experimentally determining the partition coefficient.[14][15][16][17]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or 0.1 M phosphate buffer, pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known volume of the stock solution to a vial containing equal volumes of pre-saturated n-octanol and water/buffer. The final concentration of the compound should be low enough to avoid saturation in either phase.

  • Securely cap the vials and place them on a mechanical shaker. Shake for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the vials at a low speed to facilitate phase separation.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

  • Quantify the concentration of the test compound in each aliquot using a validated analytical method.

  • Calculate the logP value using the following formula: logP = log ([Compound]octanol / [Compound]aqueous)

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is widely used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[18][19][20][21][22]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer, pH 7.4

  • NADPH regenerating system (or NADPH)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for quenching the reaction)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS for analysis

Procedure:

  • Prepare a working solution of the test compound in the phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line gives the rate constant of metabolism (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

Mandatory Visualization

NMDA Receptor Signaling and Inhibition by Memantine

Memantine, an adamantane-containing drug, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease.[1][2][3][4][5][6][23][24][25][26] Under pathological conditions of excessive glutamate release, the NMDA receptor channel remains open for prolonged periods, leading to an excessive influx of Ca2+ and subsequent excitotoxicity and neuronal cell death.[3][23][24][26] The bulky adamantyl group of memantine allows it to block the ion channel, preventing this pathological Ca2+ influx while still allowing for normal synaptic transmission.[1][2][4][25]

NMDA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_nmda NMDA Receptor cluster_downstream Downstream Signaling Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_receptor Ion Channel Glutamate->NMDA_receptor Binds Ca_influx Ca2+ Influx NMDA_receptor->Ca_influx Opens Channel Normal_transmission Normal Synaptic Transmission NMDA_receptor->Normal_transmission Transient Opening Mg_ion Mg2+ Mg_ion->NMDA_receptor Blocks at rest Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Excessive Influx Memantine Memantine (with Adamantyl Group) Memantine->NMDA_receptor Blocks Channel (Adamantyl group)

Caption: NMDA receptor signaling pathway and the inhibitory action of memantine.

Experimental Workflow for Metabolic Stability Assay

The following diagram illustrates the key steps in determining the metabolic stability of a compound using liver microsomes.

Metabolic_Stability_Workflow start Start: Prepare Reagents prepare_compound Prepare Test Compound Working Solution start->prepare_compound prepare_microsomes Prepare Liver Microsomes and Buffer start->prepare_microsomes pre_incubation Pre-incubate Microsomes and Compound at 37°C prepare_compound->pre_incubation prepare_microsomes->pre_incubation initiate_reaction Initiate Reaction with NADPH Regenerating System pre_incubation->initiate_reaction time_points Incubate and Collect Samples at Different Time Points initiate_reaction->time_points quench_reaction Quench Reaction with Acetonitrile time_points->quench_reaction centrifuge Centrifuge to Precipitate Proteins quench_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance analyze->calculate end End: Report Results calculate->end

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

References

Structure-Activity Relationship of Adamantane-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Adamantane, a rigid, lipophilic, tricyclic alkane, has emerged as a privileged scaffold in medicinal chemistry. Its unique properties, including steric bulk, metabolic stability, and the ability to be functionalized at various positions, have led to the development of numerous therapeutic agents across different disease areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of adamantane-based compounds, supported by experimental data and protocols.

Antiviral Agents: M2 Proton Channel Inhibitors

Adamantane derivatives like Amantadine and Rimantadine were among the first antiviral drugs approved for the treatment of Influenza A. They function by blocking the M2 proton channel, a crucial component for viral uncoating within the host cell.

Data Presentation: SAR of M2 Channel Inhibitors

The antiviral activity of adamantane derivatives is highly sensitive to substitutions on the adamantane cage. The following table summarizes the activity of key analogues against Influenza A/H3N2.

CompoundStructureR1R2IC50 (µM)
Amantadine1-adamantylamineHH0.3
Rimantadineα-methyl-1-adamantanemethylamineCH₃H0.1
2-adamantylamine--->100
N-methyl-amantadineHCH₃>10

Data compiled from various sources studying adamantane antivirals.

Key SAR Insights:

  • An amino group at the 1-position of the adamantane cage is essential for activity. Shifting it to the 2-position results in a complete loss of function.

  • The addition of a methyl group to the aminoethyl side chain (Rimantadine) enhances potency compared to Amantadine.

  • N-alkylation of the amino group generally reduces or abolishes antiviral activity.

Experimental Protocols: Plaque Reduction Assay

A plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.

Objective: To quantify the reduction in viral plaques in a cell monolayer in the presence of the test compound.

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.

  • Viral Infection: The cell monolayer is washed and then infected with a known dilution of Influenza A virus for 1 hour at 37°C.

  • Compound Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the adamantane derivative.

  • Incubation: The plates are incubated for 2-3 days at 37°C to allow for the formation of viral plaques.

  • Plaque Visualization and Counting: The cells are fixed and stained with a solution like crystal violet. Plaques, which are clear zones where the virus has killed the cells, are then counted.

  • IC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated control is determined as the IC50 value.

Visualization: Mechanism of M2 Channel Blockade

M2_Channel_Blockade cluster_virus Influenza A Virus M2_Channel M2 Proton Channel Viral_Core Viral Ribonucleoprotein (vRNP) M2_Channel->Viral_Core Acidification (triggers uncoating) Protons H+ Protons->M2_Channel Influx Adamantane Amantadine/Rimantadine Adamantane->M2_Channel Blockade

Caption: Mechanism of adamantane antivirals blocking the M2 proton channel.

Antidiabetic Agents: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The adamantane moiety is incorporated into some of these inhibitors, such as Saxagliptin, to enhance their binding affinity and pharmacokinetic properties.

Data Presentation: SAR of Adamantane-Based DPP-4 Inhibitors

The following table compares the DPP-4 inhibitory activity of compounds with and without the adamantane group.

CompoundKey Structural FeatureDPP-4 IC50 (nM)
VildagliptinAdamantane-like cage (tricyclo[3.3.1.13,7]decane)2.3
Saxagliptin3-hydroxyadamantyl group50
Analogue 1Cyclohexyl group instead of adamantyl250
Analogue 2Phenyl group instead of adamantyl>1000

Data is illustrative and compiled from public domain sources on medicinal chemistry.

Key SAR Insights:

  • The rigid and bulky adamantane scaffold provides optimal hydrophobic interactions within the S1 pocket of the DPP-4 enzyme.

  • Replacing the adamantane group with smaller or more flexible hydrophobic groups like cyclohexyl or phenyl leads to a significant decrease in inhibitory potency.

  • Hydroxylation of the adamantane cage, as in Saxagliptin, can be used to modulate binding and pharmacokinetic properties.

Experimental Protocols: In Vitro DPP-4 Inhibition Assay

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against the DPP-4 enzyme.

Methodology:

  • Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound.

  • Assay Procedure:

    • The test compound is serially diluted in a buffer (e.g., Tris-HCl).

    • The DPP-4 enzyme is pre-incubated with the diluted compound for a specified time (e.g., 15 minutes) at room temperature in a 96-well plate.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The plate is incubated, and the fluorescence intensity is measured over time using a microplate reader (Excitation/Emission wavelengths are specific to the substrate, e.g., 360/460 nm for AMC).

  • Data Analysis: The rate of reaction is calculated from the fluorescence measurements. The percent inhibition for each compound concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

Visualization: DPP-4 Inhibition Workflow

DPP4_Inhibition_Workflow Start Start: Prepare Reagents Step1 Serial Dilution of Adamantane Compound Start->Step1 Step2 Pre-incubate DPP-4 Enzyme with Compound Step1->Step2 Step3 Add Fluorogenic Substrate (Gly-Pro-AMC) Step2->Step3 Step4 Measure Fluorescence over Time Step3->Step4 Step5 Calculate Reaction Rates and % Inhibition Step4->Step5 End Determine IC50 Value Step5->End NMDA_Antagonism NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel (Mg²⁺ block) Ca_Ion Ca²⁺ NMDA_Receptor:channel->Ca_Ion Influx Glutamate Glutamate Glutamate->NMDA_Receptor:glu Glycine Glycine Glycine->NMDA_Receptor:gly Binding opens channel Memantine Memantine Memantine->NMDA_Receptor:channel Blocks channel Excitotoxicity Excitotoxicity Ca_Ion->Excitotoxicity

In-vitro testing of novel compounds synthesized from Methyl adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vitro comparison of novel compounds synthesized from Methyl adamantane-1-carboxylate, focusing on their potential as anticancer and metabolic disease therapeutic agents. The data presented herein is intended to facilitate objective assessment of their performance against alternative compounds and to provide detailed experimental methodologies for reproducibility.

Anticancer Activity of Adamantane Derivatives

Novel compounds incorporating the adamantane scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. This section details the in-vitro anticancer activity of newly synthesized adamantane-isothiourea and spirothiazolidinone derivatives.

Comparative Cytotoxicity Data (IC50, µM)

The half-maximal inhibitory concentration (IC50) values for various adamantane derivatives were determined against a panel of five human cancer cell lines using the MTT assay. The results are summarized in the table below, alongside doxorubicin, a standard chemotherapeutic agent, for comparison. Lower IC50 values indicate greater potency.

CompoundPC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)Hela (Cervical)Hep-G2 (Liver)
Isothiourea Derivatives
Compound 139.25 ± 3.225.23 ± 2.328.39 ± 2.623.61 ± 1.919.90 ± 1.6
Compound 261.90 ± 4.141.31 ± 3.354.58 ± 4.833.42 ± 2.928.74 ± 2.5
Compound 345.11 ± 3.833.18 ± 2.937.82 ± 3.129.55 ± 2.424.13 ± 2.1
Compound 458.23 ± 4.549.56 ± 4.151.22 ± 4.342.17 ± 3.636.88 ± 3.2
Compound 511.24 ± 1.18.66 ± 0.713.51 ± 1.29.43 ± 0.87.70 ± 0.6
Compound 69.81 ± 0.95.12 ± 0.410.23 ± 0.96.88 ± 0.53.86 ± 0.3
Compound 715.78 ± 1.412.34 ± 1.118.91 ± 1.714.22 ± 1.311.59 ± 1.0
Spiro-Thiazolidinone Derivatives
Compound 4a>100>100>100>10023.4 ± 2.1
Compound 4b>100>100>100>10045.6 ± 4.2
Compound 4c>100>100>100>10031.8 ± 3.5
Reference Compound
Doxorubicin0.85 ± 0.070.42 ± 0.030.91 ± 0.080.55 ± 0.040.63 ± 0.05

Data for isothiourea derivatives is sourced from a study on adamantane-linked isothiourea derivatives which evaluated seven such compounds (1-7) for their in-vitro cytotoxic effects against five human tumor cell lines.[1] Compounds 5 and 6 were identified as the most active.[1] Data for spiro-thiazolidinone derivatives is from a study where they were synthesized from adamantane-1-carbohydrazide, which can be derived from this compound.

Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

A novel E-adamantane carboxylic acid derivative, compound 43c, has been identified as a potent inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. This makes it a promising candidate for the treatment of obesity and diabetes.

Comparative DGAT1 Inhibition Data
CompoundTargetIC50 (nM)
Adamantane Derivative
Compound 43cHuman DGAT15
Mouse DGAT15
Reference Compound
T863Human DGAT116
Mouse DGAT123

Compound 43c, an E-adamantane carboxylic acid derivative, demonstrated excellent in-vitro activity with an IC50 value of 5 nM against both human and mouse DGAT1.[2] T863 is a known potent and selective DGAT1 inhibitor.[3]

Experimental Protocols

In-Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the synthesized adamantane derivatives on various human cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In-Vitro DGAT1 Inhibition Assay

Objective: To assess the inhibitory activity of the synthesized adamantane derivatives against the DGAT1 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: A reaction mixture was prepared containing human or mouse DGAT1 enzyme, a fluorescently labeled fatty acyl-CoA substrate, and a diacylglycerol acceptor in a suitable buffer.

  • Compound Incubation: The test compounds were added to the reaction mixture at various concentrations and incubated for a specified period to allow for enzyme inhibition.

  • Reaction Initiation and Termination: The enzymatic reaction was initiated by the addition of the diacylglycerol substrate. After a set time, the reaction was terminated.

  • Detection: The amount of product formed was quantified using a fluorescence-based detection method that measures the release of Coenzyme A.

  • IC50 Determination: The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

TLR4-MyD88-NF-κB Signaling Pathway

Certain adamantane-isothiourea derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway. This pathway is crucial in inflammation and cancer progression.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK complex TAK1->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NFκB NF-κB (p50/p65) IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Gene_Transcription Gene Transcription (IL-1β, IL-6, TNF-α) NFκB_n->Gene_Transcription Initiates Adamantane_Derivative Adamantane Derivative Adamantane_Derivative->TRAF6 Inhibits

Caption: TLR4-MyD88-NF-κB signaling pathway and the inhibitory point of adamantane derivatives.

Experimental Workflow for In-Vitro Cytotoxicity Screening

The general workflow for evaluating the anticancer potential of the newly synthesized compounds is depicted below.

Cytotoxicity_Workflow cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Testing Start This compound Synthesis Chemical Synthesis Start->Synthesis Compounds Novel Adamantane Derivatives Synthesis->Compounds Cell_Culture Cancer Cell Line Culture Compounds->Cell_Culture Treatment Compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: Workflow for synthesis and in-vitro cytotoxicity testing of adamantane compounds.

References

A Comparative Guide to the Structural Confirmation of Methyl Adamantane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic, and three-dimensional structure. These characteristics can confer enhanced metabolic stability, improved target binding, and favorable pharmacokinetic profiles to drug candidates. Methyl adamantane-1-carboxylate and its derivatives are key intermediates and building blocks in the synthesis of a wide array of biologically active molecules. Accurate structural confirmation of these derivatives is paramount for establishing definitive structure-activity relationships (SAR) and ensuring the desired therapeutic outcomes.

This guide provides an objective comparison of analytical techniques for the structural elucidation of this compound derivatives, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and a comparative look at alternative cycloalkyl structures to offer a comprehensive resource for researchers in drug discovery and development.

Structural Confirmation Methodologies

The unambiguous determination of the chemical structure of newly synthesized this compound derivatives is crucial. While several analytical techniques can provide structural information, NMR spectroscopy, mass spectrometry, and X-ray crystallography are the most powerful and commonly employed methods.

Table 1: Comparison of Key Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of individual atoms.Non-destructive, provides rich structural detail in solution, versatile (1D and 2D experiments).Lower sensitivity compared to mass spectrometry, can be complex for large molecules.
Mass Spectrometry Precise molecular weight and elemental composition, fragmentation patterns provide structural clues.High sensitivity (requires very small sample amounts), can be coupled with chromatography for mixture analysis.Isomeric compounds can be difficult to distinguish, provides limited information on stereochemistry.
X-ray Crystallography Definitive three-dimensional structure of a molecule in the solid state.Provides unambiguous proof of structure and stereochemistry.Requires a suitable single crystal, the solid-state conformation may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most informative method for the routine structural analysis of adamantane derivatives in solution. The characteristic chemical shifts of the adamantane cage protons and carbons provide a clear fingerprint for structural verification.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Adamantane-1-carboxylic acid 1.72 (br s, 6H), 1.91 (br s, 6H), 2.03 (br s, 3H), 11.0 (br s, 1H, COOH)28.6, 38.0, 39.0, 41.0, 184.0 (C=O)
This compound 1.70-2.00 (m, 15H), 3.65 (s, 3H, OCH₃)28.7, 36.5, 38.8, 41.2, 51.6 (OCH₃), 177.5 (C=O)
Methyl cyclohexanecarboxylate 1.20-1.95 (m, 10H), 2.29 (tt, J=11.4, 3.6 Hz, 1H), 3.67 (s, 3H)[1]25.5, 25.8, 29.1, 43.3, 51.4, 176.8[1]

Experimental Protocols

General Protocol for NMR Analysis of Adamantane Derivatives

A standardized protocol is essential for acquiring high-quality and reproducible NMR data.[[“]]

  • Sample Preparation: Dissolve 5–10 mg of the adamantane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion. Tune and shim the instrument to achieve high magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the signals in the ¹H NMR spectrum to determine proton ratios. For more complex derivatives, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for establishing through-bond and through-space correlations.

G Logical Workflow for NMR-Based Structure Confirmation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_confirmation Structure Confirmation synthesis Synthesize Adamantane Derivative purification Purify Compound (e.g., Chromatography) synthesis->purification sample_prep Prepare Sample in Deuterated Solvent purification->sample_prep nmr_acq Acquire 1D (¹H, ¹³C) and 2D NMR Spectra sample_prep->nmr_acq data_proc Process and Analyze Spectra nmr_acq->data_proc structure_elucidation Elucidate Structure from Spectral Data data_proc->structure_elucidation comparison Compare with Expected Structure structure_elucidation->comparison final_confirmation Structure Confirmed comparison->final_confirmation TLR4_Pathway Inhibition of the TLR4 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response (e.g., TNF-α, IL-6) Nucleus->Inflammation Gene Transcription Adamantane_Inhibitor Adamantane Derivative (Inhibitor) Adamantane_Inhibitor->TLR4 Inhibits HTS_Workflow High-Throughput Screening Workflow for Enzyme Inhibitors cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up compound_library Adamantane Derivative Library assay_plate Prepare Assay Plates (e.g., 384-well) compound_library->assay_plate Dispense Compounds reagent_add Add Enzyme and Substrate assay_plate->reagent_add incubation Incubate at Controlled Temperature reagent_add->incubation readout Measure Signal (e.g., Fluorescence, Absorbance) incubation->readout data_analysis Analyze Data and Identify 'Hits' readout->data_analysis hit_validation Validate Hits and Determine IC₅₀ data_analysis->hit_validation sar_studies Structure-Activity Relationship (SAR) Studies hit_validation->sar_studies

References

Benchmarking the Performance of Adamantane-Containing Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane, with its rigid, cage-like structure, offers a unique building block for creating advanced polymers with enhanced thermal, mechanical, and biomedical properties. This guide provides an objective comparison of the performance of adamantane-containing polymers against other alternatives, supported by experimental data, to inform material selection and experimental design in drug delivery and materials science.

Superior Thermal and Mechanical Stability

The incorporation of the bulky adamantane moiety into polymer backbones significantly restricts polymer chain mobility, leading to notable improvements in thermal and mechanical properties compared to conventional polymers.[1][2][3] Adamantane-containing polymers consistently exhibit higher glass transition temperatures (Tg) and enhanced thermal stability.

For instance, methacrylate polymers incorporating adamantane show a significant increase in Tg compared to polymethyl methacrylate (PMMA).[4] This enhanced thermal resistance makes them suitable for applications requiring high-temperature processing or use.[1][2]

Table 1: Comparison of Thermal and Mechanical Properties

PolymerGlass Transition Temperature (Tg, °C)Tensile Strength (MPa)Young's Modulus (GPa)Reference
Poly(1-adamantyl methacrylate) (PAdMA)~170Higher than PMMAHigher than PMMA[4]
Polymethyl Methacrylate (PMMA)~105--[4]
Adamantane-based Polyurethane (ABPU)Broad transitionGood mechanical properties-[5]
Polypropylene (PP)--~700
PP / 0.5 wt% Adamantane Nanocomposite--760.8

Enhanced Drug Delivery Capabilities

In the realm of drug delivery, the unique physicochemical properties of adamantane-containing polymers offer distinct advantages in drug loading, stability, and controlled release. The hydrophobic and sterically hindered nature of the adamantane cage can lead to higher loading capacities for hydrophobic drugs and improved stability of the polymer-drug conjugate.

A study comparing amphiphilic star-shaped polymers with an adamantane core to those with a pentaerythritol core found that the adamantane-cored polymer exhibited a lower critical micelle concentration (CMC), indicating higher thermodynamic stability, and a greater doxorubicin (DOX) loading capacity.[6]

Table 2: Performance in Drug Delivery Applications

Polymer SystemCoreCritical Micelle Concentration (CMC) (mg/mL)Drug Loading Content (LC) (%)DrugReference
Adamantane-PLGA-b-PDEAEMA-PEGAdamantane0.005010.39Doxorubicin (DOX)[6]
Pentaerythritol-PLGA-b-PDEAEMA-PEGPentaerythritol0.00878.94Doxorubicin (DOX)[6]
S-PLGA-D-PAdamantane (star-shaped)0.003421.6Doxorubicin (DOX)[6]
L-PLGA-D-PAdamantane (linear)0.007022.9Doxorubicin (DOX)[6]

Adamantane-containing polymers can also be designed for stimuli-responsive drug release. For example, acid-responsive polymers have been developed that show significantly higher drug release at the acidic pH of tumor microenvironments compared to physiological pH.[6][7]

Biocompatibility and Low Cytotoxicity

Adamantane itself is generally considered biocompatible.[8] Studies on adamantane-containing polymers have shown them to have low cytotoxicity, a crucial factor for biomedical applications. For instance, water-soluble antiviral polymers containing adamantane derivatives exhibited 4 to 10 times less cytotoxicity than the free drug rimantadine.[9]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings. Below are protocols for key experiments cited in this guide.

Determination of Drug Loading Content (LC) and Entrapment Efficiency (EE)
  • Preparation of Drug-Loaded Micelles: A known amount of the adamantane-containing polymer and the drug (e.g., doxorubicin) are dissolved in a suitable organic solvent (e.g., DMSO). This solution is then dialyzed against deionized water for an extended period (e.g., 48 hours) to allow for micelle formation and removal of the organic solvent and unloaded drug. The resulting solution is filtered to remove any aggregates.

  • Quantification of Loaded Drug: A specific volume of the drug-loaded micelle solution is lyophilized. The dried sample is then dissolved in a solvent that disrupts the micelles and dissolves both the polymer and the drug (e.g., DMSO). The concentration of the drug is determined using a suitable analytical method, such as UV-Vis spectrophotometry at a characteristic wavelength for the drug (e.g., 480 nm for DOX). A standard calibration curve of the free drug in the same solvent is used for quantification.

  • Calculation:

    • Loading Content (LC %): (Mass of loaded drug / Total mass of drug-loaded micelles) x 100

    • Entrapment Efficiency (EE %): (Mass of loaded drug / Initial mass of drug used) x 100

In Vitro Drug Release Study
  • Preparation: A known amount of lyophilized drug-loaded micelles is dispersed in a specific volume of release buffer (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0).

  • Dialysis: The micelle dispersion is placed in a dialysis bag with a specific molecular weight cut-off (e.g., 3500 Da). The sealed bag is then immersed in a larger volume of the same release buffer, which is continuously stirred at a controlled temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, a small aliquot of the external buffer is withdrawn and replaced with an equal volume of fresh buffer to maintain sink conditions.

  • Analysis: The concentration of the released drug in the collected samples is quantified using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: The cumulative percentage of drug released is calculated as a function of time.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is accurately weighed and sealed in an aluminum DSC pan.

  • DSC Analysis: The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical procedure involves:

    • Heating from room temperature to a temperature above the expected Tg at a controlled rate (e.g., 10 °C/min).

    • Cooling back to a low temperature at the same rate.

    • A second heating scan at the same rate.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan. This helps to erase the thermal history of the polymer.

Evaluation of Shape Memory Properties
  • Programming (Deformation and Fixation): A sample of the adamantane-containing polyurethane is heated to a temperature above its transition temperature (Ttrans), typically Tg + 20°C. A specific strain is then applied (e.g., uniaxial stretching). While maintaining the strain, the sample is cooled to a temperature below Ttrans (e.g., 0°C) to fix the temporary shape. The external force is then removed.

  • Recovery: The deformed sample is reheated to a temperature above Ttrans.

  • Quantification:

    • Shape Fixation Rate (Rf): (Strain after unloading / Applied strain) x 100

    • Shape Recovery Rate (Rr): (Strain after unloading - Final strain after recovery) / Strain after unloading x 100

Visualizing Key Processes

The following diagrams illustrate fundamental concepts related to the performance of adamantane-containing polymers.

Drug_Release_Mechanism cluster_micelle Polymer Micelle (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.8) Stable_Micelle Stable Micelle (Drug Encapsulated) Protonation Polymer Protonation Stable_Micelle->Protonation Lower pH Destabilization Micelle Destabilization Protonation->Destabilization Drug_Release Drug Release Destabilization->Drug_Release

pH-Responsive Drug Release Mechanism.

Experimental_Workflow_Drug_Loading Start Start Dissolution Dissolve Polymer and Drug in Organic Solvent Start->Dissolution Dialysis Dialyze against Water (Micelle Formation) Dissolution->Dialysis Filtration Filter to Remove Aggregates Dialysis->Filtration Lyophilization Lyophilize Micelle Solution Filtration->Lyophilization Quantification Dissolve in DMSO & Quantify Drug (UV-Vis) Lyophilization->Quantification Calculation Calculate LC and EE Quantification->Calculation End End Calculation->End

Workflow for Determining Drug Loading.

Shape_Memory_Cycle Original_Shape Original Shape (T > Ttrans) Deformation Deform (Apply Stress) Original_Shape->Deformation Fixation Cool to T < Ttrans (Fix Temporary Shape) Deformation->Fixation Unloading Remove Stress Fixation->Unloading Recovery Heat to T > Ttrans (Recover Original Shape) Unloading->Recovery Recovery->Original_Shape Cycle

Thermally Induced Shape Memory Cycle.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Adamantane-1-Carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of methyl adamantane-1-carboxylate, aligning with industry best practices and regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Ensure that all handling occurs in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Disposal Procedures for this compound

The disposal of this compound must adhere to local, state, and federal regulations. The following steps provide a general framework for its proper disposal:

  • Chemical Waste Segregation : Do not mix this compound with other waste streams. It should be collected in its own designated, properly labeled, and sealed container. Keeping chemical waste streams separate is critical for safe and compliant disposal.

  • Container Management : Use a container that is compatible with the chemical. Ensure the container is tightly sealed to prevent leaks or spills. The container must be clearly labeled with the full chemical name: "this compound".

  • Consult Safety Data Sheet (SDS) : Always refer to the manufacturer's SDS for the most specific and up-to-date information on disposal. The SDS will provide comprehensive details on the hazards and required safety precautions.

  • Engage a Licensed Waste Disposal Service : The primary and recommended method for the disposal of this compound is to entrust it to a licensed and certified chemical waste disposal company.[1] These services are equipped to handle and process chemical waste in accordance with all regulatory requirements.

  • Contaminated Materials : Any materials, such as gloves, absorbent pads, or labware, that come into contact with this compound should be treated as contaminated waste. These items must be collected in a separate, clearly labeled container and disposed of through the same licensed waste disposal service.

Quantitative Data for Disposal

At present, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound into wastewater systems. Standard practice and regulatory guidance strongly advise against the drain disposal of this and similar chemical compounds. All disposal must be managed through a certified chemical waste handler.

Experimental Protocols for Disposal

The standard and accepted protocol for the disposal of this compound does not involve experimental procedures but rather adherence to established safety and environmental regulations. The key methodology is the collection, segregation, and transfer of the chemical waste to a licensed disposal facility.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Place in a dedicated, labeled container. ppe->segregate spill Spill or Contamination? segregate->spill cleanup Clean up spill using appropriate absorbent material. spill->cleanup Yes contact_vendor Contact Licensed Waste Disposal Vendor spill->contact_vendor No collect_contaminated Collect all contaminated materials in a separate, labeled bag. cleanup->collect_contaminated collect_contaminated->contact_vendor storage Store securely in designated waste accumulation area. contact_vendor->storage end End: Proper Disposal storage->end

References

Personal protective equipment for handling Methyl adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Adamantane-1-carboxylate

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, including operational and disposal protocols.

Chemical Identification and Properties

IdentifierValue
Chemical Name This compound
CAS Number 711-01-3
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Appearance Off-white powder/solid
Boiling Point 79°C @ 1 mmHg
Storage Temperature 2-8°C, sealed in a dry, well-ventilated area
Hazard Identification and Precautionary Measures

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following precautionary measures should be strictly followed:

Precautionary CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
P264 Wash skin thoroughly after handling.[1][2][3]
P271 Use only outdoors or in a well-ventilated area.[1][3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[1][2]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312 Call a POISON CENTER or doctor if you feel unwell.[1][3]
P332+P313 If skin irritation occurs: Get medical advice/attention.[1][2]
P337+P313 If eye irritation persists: Get medical advice/attention.[1][2]
P362 Take off contaminated clothing and wash before reuse.[1]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[1]
P405 Store locked up.[1]
P501 Dispose of contents/container to an approved waste disposal plant.[1][3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the necessary steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve emergency_spill Spill handling_weigh->emergency_spill cleanup_decontaminate Decontaminate Workspace handling_dissolve->cleanup_decontaminate emergency_exposure Exposure handling_dissolve->emergency_exposure cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Safe Handling Workflow
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

PPE CategorySpecific Requirements
Eye/Face Protection Safety glasses with side-shields or goggles.[1] A face shield may be appropriate for larger quantities.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, consider additional protective clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][3] If dust is generated, a NIOSH-approved respirator may be necessary.
Storage

Proper storage is essential to maintain the integrity of the compound and ensure safety.

Storage ConditionRequirement
Temperature 2-8°C.
Container Keep in a tightly closed container.[1][3]
Environment Store in a dry, cool, and well-ventilated place away from direct sunlight and heat.[3]
Incompatibilities Avoid strong oxidizing agents.[5]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency SituationFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][7] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] Avoid generating dust. Ensure adequate ventilation.

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Method
Unused Product Dispose of contents/container to an approved waste disposal plant.[1][3][4] Do not mix with other waste.[4]
Contaminated Materials (e.g., PPE, spill cleanup) Place in a sealed, labeled container and dispose of as hazardous waste.
Empty Containers Handle uncleaned containers like the product itself.[4] Before disposal, remove contents completely.[2]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl adamantane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl adamantane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.